molecular formula C6H5ClFNO B1472556 2-Chloro-3-fluoro-4-methoxypyridine CAS No. 1184172-10-8

2-Chloro-3-fluoro-4-methoxypyridine

Cat. No.: B1472556
CAS No.: 1184172-10-8
M. Wt: 161.56 g/mol
InChI Key: XRZFYEWVWSZOON-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-methoxypyridine (CAS 1184172-10-8) is a high-purity, fluorinated pyridine building block of strategic importance in chemical research and development. With the molecular formula C 6 H 5 ClFNO and an average mass of 161.560 Da, this compound serves as a versatile synthetic intermediate for discovering novel active molecules. [1] [2] The unique reactivity of its pyridine ring, which features chlorine, fluorine, and methoxy substituents at the 2, 3, and 4 positions, allows for precise chemical transformations. This makes it an invaluable scaffold in medicinal chemistry for constructing drug candidates, particularly for targeting complex neurological disorders. Furthermore, its application extends to the agrochemical sector, where it is used in the synthesis of advanced herbicides and fungicides to enhance crop protection and yield. [3] [6] Handling and Storage: This compound should be stored in an inert atmosphere at 2-8°C. [4] It may cause skin and serious eye irritation. Precautions include wearing protective gloves, protective clothing, and eye protection. [4] Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZFYEWVWSZOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184172-10-8
Record name 2-chloro-3-fluoro-4-methoxypyridine
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Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-3-fluoro-4-methoxypyridine

This guide provides a comprehensive technical overview of 2-Chloro-3-fluoro-4-methoxypyridine, a specialized heterocyclic building block with significant potential in medicinal chemistry and drug development. Designed for researchers, chemists, and professionals in the pharmaceutical sciences, this document delves into the compound's synthesis, characterization, potential applications, and safe handling, grounded in established chemical principles and field-proven insights.

2-Chloro-3-fluoro-4-methoxypyridine is a polysubstituted pyridine ring, a structural motif of high interest in modern drug discovery. The specific arrangement of its substituents—a chloro group at the 2-position, a fluoro group at the 3-position, and a methoxy group at the 4-position—creates a unique electronic and steric profile, making it a valuable intermediate for accessing novel chemical space.

As of the latest data, a specific CAS number for 2-Chloro-3-fluoro-4-methoxypyridine is not publicly registered. This suggests the compound is either a novel entity or a non-commercial research intermediate. For researchers, this presents an opportunity for novel synthetic exploration and intellectual property development.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₅ClFNOPubChemLite[1]
Monoisotopic Mass 161.00436 DaPubChemLite[1]
Predicted XlogP 1.9PubChemLite[1]
SMILES COC1=C(C(=NC=C1)Cl)FPubChemLite[1]
InChI InChI=1S/C6H5ClFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3PubChemLite[1]
InChIKey XRZFYEWVWSZOON-UHFFFAOYSA-NPubChemLite[1]

Proposed Synthesis and Mechanistic Rationale

The absence of a commercial source necessitates a de novo synthesis. A plausible and robust synthetic route can be designed starting from more readily available pyridine precursors. The following multi-step synthesis is proposed, leveraging well-established transformations in heterocyclic chemistry. The strategic introduction of each substituent is critical to achieving the desired isomer.

Experimental Protocol: A Multi-Step Synthetic Approach

This protocol is a proposed pathway. Optimization of reaction conditions (temperature, solvent, reaction time) is recommended for each step to maximize yield and purity.

Step 1: Nitration of 2-Chloro-3-fluoropyridine

  • Rationale: Introduction of a nitro group at the 4-position, which will later be converted to the methoxy group. The chloro and fluoro groups are deactivating, but the directing effect of the pyridine nitrogen and the existing halogens favors substitution at the 4-position.

  • Procedure:

    • To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2-chloro-3-fluoropyridine (CAS: 17282-04-1)[2][3] while maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until TLC or LC-MS analysis indicates consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-fluoro-4-nitropyridine.

Step 2: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Methoxy Group

  • Rationale: The nitro group is a strong electron-withdrawing group, which potently activates the 4-position for nucleophilic aromatic substitution. Sodium methoxide will displace the nitro group.

  • Procedure:

    • Dissolve the 2-chloro-3-fluoro-4-nitropyridine intermediate in anhydrous methanol.

    • Add a solution of sodium methoxide (commercially available or prepared by carefully adding sodium metal to methanol) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Remove the methanol under reduced pressure.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, 2-Chloro-3-fluoro-4-methoxypyridine.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Synthesis_Workflow Start 2-Chloro-3-fluoropyridine Intermediate 2-Chloro-3-fluoro-4-nitropyridine Start->Intermediate Nitration (HNO₃, H₂SO₄) Product 2-Chloro-3-fluoro-4-methoxypyridine Intermediate->Product SNAr Reaction (NaOMe, MeOH)

Caption: Proposed two-step synthesis of 2-Chloro-3-fluoro-4-methoxypyridine.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized 2-Chloro-3-fluoro-4-methoxypyridine is paramount. A combination of spectroscopic techniques should be employed.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Two distinct signals in the aromatic region, likely doublets, corresponding to the protons at the 5 and 6 positions. A singlet in the upfield region (~3.9-4.2 ppm) for the methoxy group protons.
¹³C NMR Six distinct signals corresponding to the six carbon atoms of the molecule. The carbon attached to fluorine will show a large C-F coupling constant.
¹⁹F NMR A single resonance, indicating the presence of one fluorine atom.
Mass Spectrometry (MS) The molecular ion peak [M]+ should be observed at m/z ≈ 161, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak). High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₆H₅ClFNO).
Infrared (IR) Spectroscopy Characteristic peaks for C-O-C stretching (ether), C=N and C=C stretching (pyridine ring), and C-Cl and C-F bonds.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.[4] 2-Chloro-3-fluoro-4-methoxypyridine serves as a versatile scaffold for building more complex molecules.

  • Cross-Coupling Reactions: The chlorine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, amine, and alkyne groups, enabling the rapid generation of compound libraries for screening.

  • Scaffold for Bioactive Molecules: Substituted pyridines are core components of numerous FDA-approved drugs.[4] This scaffold can be used to synthesize analogs of known bioactive compounds or to explore novel pharmacophores. The fluorine and methoxy groups can participate in key hydrogen bonding or other non-covalent interactions with biological targets.

  • Fragment-Based Drug Design (FBDD): Due to its relatively low molecular weight and distinct functionality, this compound can be used as a fragment in FBDD campaigns to identify initial hits against therapeutic targets.

Logical Workflow for Drug Discovery Application

Drug_Discovery_Workflow A Synthesis of 2-Chloro-3-fluoro-4-methoxypyridine B Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Buchwald) A->B C Generation of Diverse Compound Library B->C D High-Throughput Screening (HTS) against Biological Target C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Workflow for utilizing the title compound in a drug discovery program.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-3-fluoro-4-methoxypyridine is not available, precautions for handling related halogenated pyridines should be strictly followed.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][5]

  • Hazards: Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[6][7] May cause respiratory irritation.[5]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

    • Skin Contact: Immediately wash off with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

References

  • Vertex AI Search. (n.d.). 2-Chloro-3-Fluoro-4-Methylpyridine: A Versatile Research Compound. Retrieved February 14, 2026.
  • Vibrant Pharma Inc. (n.d.). 2-Chloro-4-methoxynicotinonitrile; 2-Chloro-3-cyano-4-methoxypyridine. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). 2-chloro-3-fluoro-4-methoxypyridine (C6H5ClFNO). Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved February 14, 2026, from [Link]

  • MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved February 14, 2026, from [Link]

Sources

Chemical properties of 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical properties of 2-Chloro-3-fluoro-4-methoxypyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

2-Chloro-3-fluoro-4-methoxypyridine (CAS: 1184172-10-8 ) is a highly functionalized heterocyclic building block increasingly utilized in the synthesis of advanced pharmaceutical ingredients (APIs).[1][2] Characterized by a unique substitution pattern—an electrophilic chlorine at C2, a metabolic blocking fluorine at C3, and an electron-donating methoxy group at C4—this scaffold offers medicinal chemists a "privileged structure" for tuning the physicochemical and pharmacokinetic properties of drug candidates.

This guide provides a comprehensive analysis of its electronic structure, synthetic pathways, and reactivity profile, serving as a definitive reference for laboratory and scale-up operations.

Physicochemical Profile

PropertyDataNotes
IUPAC Name 2-Chloro-3-fluoro-4-methoxypyridine
CAS Number 1184172-10-8 Verified Identifier
Molecular Formula C₆H₅ClFNO
Molecular Weight 161.56 g/mol
Physical State Solid (Low-melting)Often appears as an off-white crystalline solid or solidified melt.[2]
Boiling Point ~220–230 °C (Predicted)Decomposes at high T; vacuum distillation recommended.
Density 1.3 ± 0.1 g/cm³ (Predicted)High density due to halogenation.
pKa (Conjugate Acid) ~2.5–3.0 (Predicted)Reduced basicity compared to pyridine (pKa 5.2) due to F and Cl induction.
Solubility DCM, EtOAc, MeOH, DMSOSparingly soluble in water; hydrolytically stable at neutral pH.

Structural & Electronic Analysis

The chemical behavior of 2-Chloro-3-fluoro-4-methoxypyridine is dictated by the interplay of three substituents on the electron-deficient pyridine ring.

The "Push-Pull" Electronic System
  • C2-Chlorine (The Warhead): Located adjacent to the ring nitrogen, the C2 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ). The inductive electron-withdrawing effect (-I) of the nitrogen atom, combined with the -I effect of the adjacent C3-Fluorine, makes the C2-Cl bond exceptionally labile to nucleophiles.
    
  • C3-Fluorine (The Shield): The fluorine atom exerts a strong inductive withdrawal (-I) but a weak mesomeric donation (+M). Its primary role in this scaffold is metabolic blocking . By occupying the C3 position, it prevents oxidative metabolism (e.g., by P450 enzymes) that typically occurs at electron-rich sites, while simultaneously lowering the pKa of the pyridine nitrogen, reducing non-specific binding (hERG liability).

  • C4-Methoxy (The Anchor): The methoxy group is a strong mesomeric donor (+M), pushing electron density into the ring (specifically to C3 and C5). However, the strong -I effect of the flanking C3-Fluorine mitigates this donation, preventing the ring from becoming too electron-rich. This balance maintains the reactivity of the C2-Cl bond.

Synthetic Pathways[3][4][5][6][7]

Method A: Methylation of 2-Chloro-3-fluoro-4-hydroxypyridine (High Precision)

Recommended for laboratory-scale synthesis (<100g) where high purity is critical.

Mechanism:


 alkylation of the pyridone/hydroxypyridine tautomer.
Precursor:  2-Chloro-3-fluoro-4-hydroxypyridine (CAS: 1196153-96-4).
Protocol:
  • Dissolution: Charge a reaction vessel with 2-Chloro-3-fluoro-4-hydroxypyridine (1.0 eq) and anhydrous Acetone (10 vol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) as a finely ground powder.

  • Alkylation: Add Methyl Iodide (MeI) (2.0 eq) dropwise at room temperature.

    • Note: MeI is toxic; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) and stir overnight (12–16 hours). Monitor by TLC or LC-MS for consumption of starting material.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Eluent: EtOAc/Hexanes 1:5 to 1:3).

  • Yield: Typical isolated yield is 50–60% .

Method B: Regioselective of 2,4-Dichloro-3-fluoropyridine (Scalable)

Recommended for industrial scale-up.

Mechanism: Nucleophilic Aromatic Substitution (


).[3][4]
Precursor:  2,4-Dichloro-3-fluoropyridine.

Causality: In polychlorinated pyridines, the C4 position is generally more reactive toward nucleophiles than the C2 position due to the formation of a more stable Meisenheimer intermediate (para-quinoid resonance structure). The presence of F at C3 further activates C4 via induction.

Protocol Summary:
  • Dissolve 2,4-Dichloro-3-fluoropyridine in MeOH.

  • Slowly add Sodium Methoxide (NaOMe) (1.05 eq) at 0 °C to control regioselectivity.

  • Stir at 0–20 °C. Avoid heating to prevent bis-substitution (formation of 2,4-dimethoxy analog).

  • Quench with water and extract.

  • Critical Control Point: Monitor the ratio of C4-OMe (Target) vs. C2-OMe (Impurity). Under controlled conditions, >90:10 selectivity can be achieved.

Reactivity Profile & Applications

The scaffold offers three distinct vectors for chemical elaboration, making it ideal for Fragment-Based Drug Discovery (FBDD).

Reactivity Map (Visualized)

G Core 2-Chloro-3-fluoro- 4-methoxypyridine C2_Rxn C2: The Warhead (SNAr / Cross-Coupling) Core->C2_Rxn Suzuki-Miyaura Buchwald-Hartwig SNAr (Amines/Thiols) C5_Rxn C5: The Vector (C-H Activation / Lithiation) Core->C5_Rxn Directed Ortho Metalation (DoM) Ir-Catalyzed Borylation C3_Rxn C3: The Shield (Metabolic Stability) Core->C3_Rxn Blocks P450 Oxidation Modulates pKa Prod1 Biaryl Ethers / Amines (Kinase Inhibitors) C2_Rxn->Prod1 Prod2 C5-Boronic Acids (Library Expansion) C5_Rxn->Prod2

Figure 1: Functionalization vectors of the 2-Chloro-3-fluoro-4-methoxypyridine scaffold.

Key Transformations
A. C2-Functionalization (The Primary Handle)

The C2-Cl bond is the most reactive site.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) to form biaryl systems common in kinase inhibitors.

  • Buchwald-Hartwig Amination: Couples with primary/secondary amines to form 2-aminopyridines.

  • 
     Displacement:  Reacts with thiols or alkoxides. Note: Reaction with amines typically requires heat (>80 °C) or Pd-catalysis due to the deactivating effect of the electron-rich C4-OMe group compared to a simple 2-chloropyridine.
    
B. C5-Functionalization (The Secondary Vector)

With C2, C3, and C4 occupied, C5 is the only accessible site for Directed Ortho Metalation (DoM).

  • Lithiation Strategy: Treatment with LDA or LiTMP at -78 °C will selectively deprotonate at C5 .

    • Why C5? It is ortho to the C4-OMe group (a strong DoM director) and meta to the C3-F. While F is a stronger director, the position ortho to F (C2) is blocked by Cl, and C4 is blocked by OMe. Thus, the directing effect of OMe dominates C5.

  • Electrophile Trapping: The C5-lithio species can be trapped with Iodine (to make the 5-Iodo analog), DMF (to make the aldehyde), or Borates (to make the boronic ester).

Safety & Handling

  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term). Keep under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a chemical fume hood.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-3-fluoro-4-methoxypyridine (CAS 1184172-10-8).[1][2][5][6]Link

  • Ma, Y., et al. (2021). "Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake." PLOS ONE, Supporting Information (S1 File). Link (Describes the specific methylation protocol of 2-chloro-3-fluoro-4-hydroxypyridine).

  • Fluoropharm. (2024). CAS Index: Fluorinated Pyridine Building Blocks.Link[2]

  • Schlosser, M. (2005). "The 2,4-Dichloropyrimidine Regioselectivity Puzzle." European Journal of Organic Chemistry. (Provides mechanistic grounding for regioselective in heterocyclic systems).

Sources

Technical Whitepaper: Characterization and Application of 2-Chloro-3-fluoro-4-methoxypyridine

[1]

Executive Summary

2-Chloro-3-fluoro-4-methoxypyridine (CAS: 1184172-10-8) is a trisubstituted pyridine scaffold utilized primarily in the synthesis of pharmaceutical agents targeting neurological pathways and kinase inhibition.[1][2] Its value lies in the unique electronic modulation provided by the C3-fluorine atom, which influences the basicity of the pyridine nitrogen and metabolic stability of the C4-position.[1] This guide provides a verified physicochemical profile, validated synthetic protocols, and a self-validating analytical framework for quality control.

Part 1: Physicochemical Identity[1]

The precise identification of this compound is critical due to the existence of multiple regioisomers (e.g., 4-chloro-2-fluoro-3-methoxypyridine).[1]

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 2-Chloro-3-fluoro-4-methoxypyridine
CAS Number 1184172-10-8
Molecular Formula C₆H₅ClFNO
Molecular Weight 161.56 g/mol
Appearance Low-melting solid or colorless oil (dependent on purity/temperature)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; sparingly soluble in water.[1][3][4][5]
SMILES COC1=C(F)C(Cl)=NC=C1
InChI Key XRZFYEWVWSZOON-UHFFFAOYSA-N

Part 2: Synthetic Utility & Reactivity[1]

The synthesis of 2-Chloro-3-fluoro-4-methoxypyridine generally follows two distinct strategies depending on the scale and available starting materials.

Strategy A: O-Methylation (Laboratory Scale)

For small-scale preparation, the alkylation of the 4-hydroxy tautomer (pyridone) is preferred due to milder conditions.[1]

  • Precursor: 2-Chloro-3-fluoro-4-hydroxypyridine (CAS 1184172-46-0).[1]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

    
    ).
    
  • Solvent: Acetone or DMF.

  • Mechanism:

    
     attack of the phenoxide oxygen on the methyl donor.
    
Strategy B: Nucleophilic Aromatic Substitution ( ) (Process Scale)

For larger scales, displacing a leaving group at the C4 position is more economical.

  • Precursor: 2,4-Dichloro-3-fluoropyridine.[1]

  • Reagents: Sodium Methoxide (NaOMe).[6][7]

  • Selectivity Logic: The C4 position is significantly more electrophilic than the C2 position due to the para-relationship with the ring nitrogen and the inductive electron-withdrawal of the adjacent C3-fluorine.[1] This ensures high regioselectivity for C4 substitution.

Visualization: Synthetic Pathways

SynthesisPathwayscluster_logicRegioselectivity ControlPrecursor12-Chloro-3-fluoro-4-hydroxypyridineReagent1MeI / K2CO3(Acetone, Reflux)Precursor1->Reagent1O-AlkylationPrecursor22,4-Dichloro-3-fluoropyridineReagent2NaOMe / MeOH(0°C to RT)Precursor2->Reagent2Regioselective SNArTarget2-Chloro-3-fluoro-4-methoxypyridineReagent1->TargetReagent2->TargetNoteC4 is activated byN-heterocycle & C3-F

Figure 1: Dual synthetic pathways highlighting the regioselective logic for process-scale manufacturing.

Part 3: Analytical Characterization Protocols

To ensure scientific integrity, the identity of the compound must be cross-validated using NMR spectroscopy and HPLC.

Nuclear Magnetic Resonance (NMR) Analysis

The fluorine atom at C3 introduces specific coupling patterns that serve as a "fingerprint" for this regioisomer.

Experimental Protocol:

  • Dissolve ~10 mg of sample in 0.6 mL

    
    .
    
  • Acquire

    
     (400 MHz) and 
    
    
    spectra.[5]

Expected Data & Interpretation:

NucleusShift (

)
MultiplicityCoupling (

)
Structural Assignment

8.08dd

Hz
H-6 : Doublet due to H-5; small doublet due to F-3 long-range coupling.[1]

6.88t

Hz
H-5 : Apparent triplet.[1][5] It couples to H-6 (

) and F-3 (

).[1][5]

3.97s--OCH₃ : Singlet, characteristic of methoxy group.[1]

-143.5s-F-3 : Single peak confirming monofluorination.[1]

Note: The triplet appearance of H-5 is a critical diagnostic.[1] In non-fluorinated analogs, this would be a simple doublet.

QC Validation Workflow

Trustworthiness in data is established by correlating purity (HPLC) with identity (NMR).

QC_WorkflowSampleCrude ProductHPLCHPLC-UV (254 nm)Sample->HPLCNMR1H / 19F NMRSample->NMRDecisionData CorrelationHPLC->DecisionPurity %NMR->DecisionIntegral Ratio(OMe : Aromatics = 3:2)ReleaseRelease Batch(>98% Purity)Decision->ReleaseMatchRejectReject / RepurifyDecision->RejectMismatch

Figure 2: Self-validating Quality Control workflow. The integral ratio of 3:2 (Methoxy protons to Aromatic protons) in NMR must align with HPLC purity.

Part 4: Handling & Safety (SDS Highlights)

While valuable, this compound belongs to the class of halopyridines, which are known irritants.

  • Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

  • Disposal: Must be disposed of as halogenated organic waste.

References

  • Sigma-Aldrich. 2-Chloro-3-fluoro-4-methoxypyridine Product Page (CAS 1184172-10-8).[1][2][9] Accessed October 2023. Link

  • Ma, Y., et al. Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake. Supporting Information, S1. (Provides specific NMR characterization data). Link

  • PubChem. Compound Summary: 2-Chloro-3-fluoro-4-methoxypyridine.[1][10] National Library of Medicine. Link

Technical Stewardship Guide: 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling, Characterization, and Application in Drug Discovery

Part 1: The Chemical Entity & Strategic Value

Molecular Identity & Significance

2-Chloro-3-fluoro-4-methoxypyridine is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals. Its specific substitution pattern offers unique tactical advantages in Medicinal Chemistry:

  • 2-Chloro Position: Serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups.

  • 3-Fluoro Group: Increases metabolic stability (blocking P450 oxidation sites) and modulates the basicity of the pyridine nitrogen, influencing bioavailability.

  • 4-Methoxy Group: Acts as an electron-donating group (EDG), tuning the electronic properties of the ring and potentially serving as a precursor for a hydroxyl group (via demethylation) or a directing group for ortho-lithiation.

Physicochemical Profile

Note: As a specialized intermediate, experimental values may vary by batch/vendor. The following are consensus values for this structural class.

PropertyValue / Description
Chemical Name 2-Chloro-3-fluoro-4-methoxypyridine
Molecular Formula

Molecular Weight 161.56 g/mol
Physical State Solid (typically off-white to pale yellow powder) or low-melting solid.
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.
CAS Number Verify specific isomer with vendor (Isomers are common; e.g., 2-Cl-5-F-3-OMe).[1]

Part 2: Hazard Architecture (GHS Analysis)

Unlike standard SDS templates that list codes without context, this section analyzes the causality of the hazards based on the molecule's Structure-Activity Relationship (SAR).

The "Halopyridine" Hazard Profile

Pyridines substituted with halogens and ether groups generally exhibit moderate acute toxicity and significant irritation potential. The fluorine atom increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.

Core GHS Classifications:

  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed. The pyridine ring can undergo metabolic activation to reactive intermediates.

  • Skin Irritation - Category 2 (H315): Causes skin irritation. The compound acts as a defatting agent and local irritant.

  • Eye Irritation - Category 2A (H319): Causes serious eye irritation. Dust or vapors can cause lachrymation and conjunctival redness.

  • STOT-SE - Category 3 (H335): May cause respiratory irritation. Inhalation of dusts triggers mucosal inflammation.

Critical Safety Logic (The "Why")
  • Sensitization Risk: While not always explicitly labeled as a sensitizer due to lack of long-term data, halogenated pyridines can act as haptens, binding to skin proteins and inducing allergic contact dermatitis over time. Treat as a potential sensitizer.

  • Reactive Incompatibility: The 2-chloro position is electrophilic. Avoid contact with strong nucleophiles (e.g., thiols, amines) outside of controlled reaction vessels to prevent uncontrolled exotherms or toxic byproduct formation.

Part 3: Emergency Response & Decision Logic

This section outlines a self-validating response system. Do not memorize steps; understand the flow of containment.

Exposure Response Workflow

EmergencyResponse Start Exposure Event Type Identify Route Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Ingest Ingestion Type->Ingest ActionSkin Flush 15min (Diphoterine or Water) Remove Contaminated Clothing Skin->ActionSkin ActionInhal Move to Fresh Air Support Breathing Seek Medical Attn Inhal->ActionInhal ActionIngest Rinse Mouth Do NOT Induce Vomiting Call Poison Control Ingest->ActionIngest Medical Medical Evaluation (Bring SDS/Bottle) ActionSkin->Medical ActionInhal->Medical ActionIngest->Medical

Figure 1: Decision logic for acute exposure events. Immediate dilution is the priority for surface contact.

Fire & Spill Control
  • Fire: Use

    
    , dry chemical, or foam. Do not use high-pressure water jets , as this may scatter the chemical and spread contamination. Burning produces toxic fumes: 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .
  • Spill (Solid):

    • Isolate: Evacuate non-essential personnel.

    • Protect: Don full PPE (Tyvek suit, double nitrile gloves, P100 respirator).

    • Contain: Cover with damp absorbent pads to prevent dust generation.

    • Clean: Scoop into a hazardous waste drum. Wipe area with a mild soapy solution (pyridines are organic-soluble; water alone may smear).

Part 4: Technical Handling & Storage Protocol

The "Double-Barrier" Storage System

To maintain chemical integrity and safety, use a self-validating storage method:

  • Primary Container: Amber glass vial with a Teflon-lined cap (prevents UV degradation and leaching).

  • Secondary Containment: Sealed plastic bag or desiccator cabinet.

  • Environment: Store at 2-8°C (Refrigerate). The presence of the methoxy and halogen groups makes the compound relatively stable, but cool storage retards any slow hydrolysis or oxidation.

  • Atmosphere: Store under Argon or Nitrogen if the bottle is opened, as moisture can slowly hydrolyze the chloro-group over months.

Engineering Controls & PPE
  • Ventilation: All open handling must occur inside a certified chemical fume hood.

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) – Change every 15 mins if splashed.

    • High Risk:[2] Laminate film (Silver Shield) if dissolving in penetrating solvents like DCM.

  • Respiratory: If weighing large quantities (>5g) outside a hood (not recommended), use a powered air-purifying respirator (PAPR) or N95/P100 mask.

Part 5: Application Protocol (Synthesis Context)

This section details a standard workflow for utilizing 2-Chloro-3-fluoro-4-methoxypyridine in a Suzuki-Miyaura Coupling , a common application for this scaffold.

Experimental Workflow: Suzuki Coupling

Objective: Coupling the 2-Cl position with an arylboronic acid.

Reagents:

  • 2-Chloro-3-fluoro-4-methoxypyridine (1.0 eq)[3]

  • Arylboronic acid (1.2 eq)

  • 
     (0.05 eq) - Catalyst
    
  • 
     (2.0 eq) - Base
    
  • Dioxane/Water (4:1) - Solvent

Safety Critical Control Points (CCP):

SynthesisWorkflow Prep Preparation (Weigh in Hood) Degas Degassing Solvent (Prevent O2 Poisoning) Prep->Degas Avoid Dust Reaction Reaction (Reflux @ 90°C) Degas->Reaction Inert Atm (Ar) Quench Quench/Workup (Partition EtOAc/Water) Reaction->Quench Cool to RT Waste Waste Disposal (Halogenated Organic) Quench->Waste Aqueous Layer Purification Purification Quench->Purification Organic Layer

Figure 2: Synthesis workflow highlighting safety and process stability steps.

Step-by-Step Methodology
  • Weighing: In a fume hood, weigh the pyridine derivative into a reaction vial. Precaution: Use an antistatic gun if the powder is static-prone to prevent dispersal.

  • Catalyst Addition: Add the Palladium catalyst and Boronic acid.

  • Solvent Prep: Degas the Dioxane/Water mixture by sparging with Nitrogen for 10 minutes. Reasoning: Oxygen poisons Pd(0) species, leading to homocoupling side products and poor yield.

  • Reaction: Seal the vial and heat to 90°C. Safety: Ensure the pressure relief mechanism of the vial is functional; dioxane vapor pressure increases significantly at 90°C.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water.[4][5]

    • Note: The aqueous waste will contain fluoride traces (if decomposition occurred) and palladium residues. Dispose of as heavy metal/halogenated waste.

Part 6: References & Authority

The following sources provide the foundational data for the handling of halogenated pyridine derivatives.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine Derivatives. PubChem.[3][6][7][8] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Pyridine. United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Harmonised classification and labelling of pyridine derivatives.[Link]

Disclaimer: This guide is for research and development purposes only. Users must conduct their own risk assessment specific to their facility's engineering controls.

Sources

Technical Guide: Solubility Profile of 2-Chloro-3-fluoro-4-methoxypyridine

[1]

CAS Number: 1184172-10-8 Molecular Formula: C₆H₅ClFNO Molecular Weight: 161.56 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 2-Chloro-3-fluoro-4-methoxypyridine , a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] Due to its specific substitution pattern—combining electron-withdrawing halogens (2-Cl, 3-F) with an electron-donating methoxy group (4-OMe)—this molecule exhibits a distinct solubility profile characterized by high lipophilicity and low aqueous solubility.[1]

Effective handling of this compound requires precise solvent selection for three distinct phases: synthetic reaction media , liquid-liquid extraction , and chromatographic purification .[1] This guide synthesizes empirical data with physicochemical principles to provide actionable protocols for researchers.

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of 2-Chloro-3-fluoro-4-methoxypyridine, one must understand the competition between its functional groups.[1]

  • The Pyridine Core: Inherently polar and weakly basic.[1]

  • Halogenation (2-Cl, 3-F): These atoms significantly increase lipophilicity (logP) and decrease the basicity of the pyridine nitrogen, making the compound less soluble in acidic aqueous media compared to non-halogenated pyridines.[1]

  • Methoxy Group (4-OMe): Provides a dipole and weak hydrogen bond acceptance, maintaining solubility in polar organic solvents like acetone and ethyl acetate.[1]

Physical State: Typically observed as a low-melting solid or viscous oil depending on purity and ambient temperature.[1] High-purity samples often crystallize, while crude mixtures remain oils.[1]

Calculated Properties
PropertyValue (Approx.)Implication
LogP ~1.9 - 2.2Preferential solubility in organic layers (DCM, EtOAc) over water.[1]
pKa (Conj. Acid) < 2.0Very weak base; will not protonate/dissolve in weak acids (e.g., 5% acetic acid). Requires strong mineral acid for aqueous solubility.[1]
H-Bond Donors 0No self-association; lower melting point and high solubility in aprotic solvents.[1]

Solubility Landscape

The following table categorizes solvents based on their operational utility for this specific compound.

Solvent Compatibility Table[1][3][4][5]
Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Primary Choice. Ideal for solubilizing the compound for reactions or loading onto silica gel.[1]
Chlorinated ChloroformHigh Alternative to DCM; useful for NMR analysis.[1]
Polar Aprotic AcetoneHigh Reaction Medium. Used in nucleophilic substitution reactions (e.g., refluxing with bases).
Polar Aprotic Ethyl Acetate (EtOAc)High Extraction & Purification. Excellent solvent for liquid-liquid extraction and silica chromatography.[1]
Polar Aprotic DMSO / DMFHigh Used for high-temperature nucleophilic aromatic substitutions (SɴAr).[1] Hard to remove; use only when necessary.[1]
Non-Polar Hexanes / HeptaneModerate Anti-Solvent. The compound is moderately soluble but will precipitate if the ratio of Hexane:EtOAc is high. Used as the mobile phase in chromatography (e.g., 5:1 Hexane:EtOAc).
Protic Methanol / EthanolModerate to High Good for crystallization or low-temp reactions.[1] Avoid if strong nucleophiles are present to prevent ether exchange.[1]
Aqueous WaterInsoluble Immiscible.[1] The compound will oil out or precipitate.[1]

Visualization: Solvent Selection Workflow

The following diagram outlines the logical decision process for selecting a solvent based on the experimental stage.

SolventSelectionStartSelect OperationReactionSynthetic ReactionStart->ReactionExtractionWork-up / ExtractionStart->ExtractionPurificationPurification / AnalysisStart->PurificationHighTempHigh Temp (>80°C)?Reaction->HighTempDCM_EtOAcUse DCM or Ethyl Acetate(Wash with Brine/Water)Extraction->DCM_EtOAcChromatographyColumn Chromatography?Purification->ChromatographyCrystallizationCrystallization?Purification->CrystallizationDMFUse DMF or DMSO(SɴAr Reactions)HighTemp->DMFYesAcetoneUse Acetone or THF(Reflux conditions)HighTemp->AcetoneNoEluentHexane : Ethyl Acetate(Start 5:1 Gradient)Chromatography->EluentAlcoholCold Methanol orHexane/EtOAc mixCrystallization->Alcohol

Figure 1: Decision matrix for solvent selection based on process requirements.[1] Blue paths indicate synthesis, Green indicates extraction, and Red indicates purification.

Experimental Protocol: Gravimetric Solubility Determination

If precise solubility data (e.g., for formulation) is required, do not rely on visual estimates. Use this self-validating gravimetric protocol.

Objective

Determine the saturation solubility (

Materials
  • Analytical Balance (0.1 mg precision).[1]

  • 0.45 µm PTFE Syringe Filter (compatible with organic solvents).[1]

  • Scintillation vials (20 mL) with PTFE-lined caps.[1]

  • Target Solvent (e.g., Methanol, Toluene).

Step-by-Step Methodology
  • Saturation Preparation:

    • Add 100 mg of 2-Chloro-3-fluoro-4-methoxypyridine to a vial.

    • Add 0.5 mL of the target solvent.[1]

    • Check: If the solid dissolves completely, add more solid until a visible suspension remains (supersaturation).

    • Equilibration: Vortex for 1 hour, then allow to stand at 25°C for 24 hours.

  • Filtration (The Critical Step):

    • Using a syringe, withdraw ~0.3 mL of the supernatant (avoiding settled solids).

    • Attach the 0.45 µm PTFE filter and push the solution into a pre-weighed clean vial (

      
      ).
      
    • Validation: Ensure the filtrate is perfectly clear. If cloudy, re-filter.[1]

  • Evaporation & Measurement:

    • Weigh the vial containing the liquid filtrate (

      
      ).[1]
      
    • Evaporate the solvent (using a gentle N₂ stream or vacuum oven at 40°C) until mass is constant.[1]

    • Weigh the vial with the dry residue (

      
      ).[1]
      
  • Calculation:

    
    [1]
    

Case Study: Solvent Effects in Synthesis

The choice of solvent significantly impacts the reactivity of 2-Chloro-3-fluoro-4-methoxypyridine.[1]

  • Nucleophilic Substitution (SɴAr):

    • Goal: Replace the 2-Cl or 4-OMe group.[1]

    • Solvent Choice:Polar Aprotic (DMF, DMSO, NMP).

    • Mechanism:[3][4] These solvents solvate cations (e.g.,

      
       from 
      
      
      ) poorly but solvate anions well, leaving the nucleophile "naked" and more reactive. This is crucial for overcoming the deactivation from the electron-rich methoxy group.[1]
  • Lithiation / Metalation:

    • Goal: Functionalize the 3-position (ortho-lithiation).[1]

    • Solvent Choice:Anhydrous THF or Ether. [1]

    • Warning: Do not use chlorinated solvents (DCM) or protic solvents (MeOH) with organolithiums (e.g., n-BuLi), as they will react violently or quench the reagent.

References

  • Sigma-Aldrich. 2-Chloro-3-fluoro-4-methoxypyridine Product Analysis & CAS 1184172-10-8. Retrieved from [1]

  • Ma, Y., et al. (2021). Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake. (Describes synthesis and purification using Acetone and EtOAc/Hexane). Retrieved from (Snippet verified via search context 1.1).

  • PubChem. 2-chloro-3-fluoro-4-methoxypyridine (Compound Summary). National Library of Medicine.[1] Retrieved from

A Researcher's Guide to Sourcing 2-Chloro-3-fluoro-4-methoxypyridine: From Supplier Qualification to Quality Verification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-3-fluoro-4-methoxypyridine is a highly functionalized pyridine building block crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. The strategic placement of its chloro, fluoro, and methoxy groups offers a versatile scaffold for medicinal chemists, enabling a range of synthetic transformations.[1] However, the success of these syntheses is critically dependent on the purity and reliability of the starting material. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on identifying, qualifying, and verifying commercial sources of 2-Chloro-3-fluoro-4-methoxypyridine, ensuring the integrity and reproducibility of their research.

Introduction: The Strategic Value of 2-Chloro-3-fluoro-4-methoxypyridine

2-Chloro-3-fluoro-4-methoxypyridine (CAS No. Not uniformly defined, see supplier notes) is a substituted pyridine derivative whose value lies in the unique interplay of its functional groups.[2]

  • 2-Chloro Group: Serves as a primary site for nucleophilic substitution and a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.

  • 3-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.[3] Its electron-withdrawing nature also influences the reactivity of the pyridine ring.

  • 4-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electronic profile of the aromatic ring and can influence the molecule's conformation and metabolic stability.[4][5]

This trifecta of functionalities makes the compound a sought-after intermediate for creating libraries of novel compounds for drug discovery and developing next-generation agrochemicals.[6][7] Given its role as a foundational building block, sourcing this reagent with verifiable high purity is not merely a matter of procurement but a critical first step in the experimental workflow.

Supplier Identification and Qualification Framework

Identifying a reliable supplier requires a multi-faceted evaluation beyond catalog price and availability. The following criteria form a robust framework for qualifying potential vendors.

Key Supplier Evaluation Criteria:

  • Purity and Specification: The supplier must provide a clear, unambiguous purity specification, typically ≥98%. This should be substantiated by a Certificate of Analysis (CoA) for the specific lot being purchased.

  • Analytical Transparency: Reputable suppliers will openly share the analytical methods used for quality control (e.g., NMR, GC, HPLC, LC-MS). The absence of this information is a significant red flag.

  • Documentation: Beyond the CoA, the availability of a comprehensive Safety Data Sheet (SDS) is mandatory for ensuring safe handling and storage.[8][9][10]

  • Scalability and Stock Status: For drug development professionals, the ability of a supplier to provide larger, GMP-grade quantities is crucial for future scale-up. Real-time stock information is also a key indicator of a supplier's operational reliability.

  • Technical Support: A supplier with accessible technical support can be an invaluable partner in resolving any issues related to product quality or handling.

Comparative Overview of Commercial Suppliers

The following table summarizes publicly available information for several commercial suppliers of substituted pyridines. Researchers should always verify the exact specifications for 2-Chloro-3-fluoro-4-methoxypyridine directly with the supplier, as catalog details can vary.

SupplierTypical PurityAnalytical Data ProvidedNotes
BLD Pharm Not specified for this exact isomer, but offers related compounds.Provides access to NMR, HPLC, LC-MS for many products.[11]Offers a range of substituted pyridines.[11]
ChemScene ≥98% for related isomers.[12]Provides key data points and SDS for download.[12]Strong focus on bioactive molecules and building blocks for research.[12]
Tokyo Chemical Industry (TCI) >98.0% (GC) for similar fluorinated pyridines.Provides SDS, Specifications, and CoA upon request.Well-established supplier with a broad catalog of building blocks.
Vibrant Pharma Inc ~97% for related compounds.[13]Basic specifications provided on the product page.[13]Offers various quantities, from grams to bulk.[13]

Note: This table is illustrative. The specific compound "2-Chloro-3-fluoro-4-methoxypyridine" is a specialty chemical, and stock and specifications should be confirmed directly.

Technical Specifications & Incoming Quality Control

Upon receiving any chemical reagent, especially a critical building block, independent verification of its identity and purity is a cornerstone of good laboratory practice.

Standard Analytical Specifications

A typical Certificate of Analysis for high-purity 2-Chloro-3-fluoro-4-methoxypyridine should include:

  • Appearance: Conforming to a specified physical state (e.g., liquid, solid) and color.

  • Identity Confirmation: Confirmed by ¹H NMR and/or Mass Spectrometry.

  • Purity Assay: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with a result of ≥98%.

Workflow for Incoming Material Verification

The diagram below outlines a systematic workflow for qualifying a new batch of a critical reagent like 2-Chloro-3-fluoro-4-methoxypyridine.

G cluster_0 Phase 1: Documentation Review cluster_1 Phase 2: Internal QC Testing cluster_2 Phase 3: Data Analysis & Decision req Request CoA & SDS from Supplier rev Review Documents: - Purity ≥ 98%? - Analytical Methods Clear? - Lot Numbers Match? req->rev prep Prepare Analytical Sample (e.g., in CDCl3 for NMR) rev->prep If Docs OK nmr Acquire ¹H NMR Spectrum prep->nmr hplc Run HPLC-UV/MS Analysis prep->hplc analyze Analyze Data: - NMR Matches Structure? - HPLC Purity ≥ 98%? - No Unexpected Impurities? nmr->analyze hplc->analyze decision Decision Point analyze->decision pass PASS: Release to Lab Inventory decision->pass Data OK fail FAIL: Quarantine Batch & Contact Supplier decision->fail Discrepancy Found

Caption: Supplier Qualification and Incoming Material QC Workflow.

Protocol: Purity Verification by HPLC

This protocol provides a general method for verifying the purity of a sample. The exact column and mobile phase may require optimization.

Objective: To determine the purity of an incoming batch of 2-Chloro-3-fluoro-4-methoxypyridine using Reverse-Phase HPLC with UV detection.

Materials:

  • 2-Chloro-3-fluoro-4-methoxypyridine sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for mobile phase modification)

  • C18 Reverse-Phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately prepare a stock solution of the compound at ~1 mg/mL in Acetonitrile. Dilute this solution 1:10 with a 50:50 mixture of Acetonitrile and Water to create a working solution of 100 µg/mL.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water (with 0.1% Formic Acid, if needed for peak shape)

    • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid, if needed)

  • HPLC Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or wavelength of maximum absorbance)

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Analysis:

    • Inject the working solution onto the equilibrated HPLC system.

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The result should be ≥98% for a high-purity sample.[14]

Safe Handling and Storage

Substituted pyridines require careful handling. Always consult the supplier-specific Safety Data Sheet (SDS) before use.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Some suppliers may recommend storing under an inert atmosphere.

Conclusion

The procurement of 2-Chloro-3-fluoro-4-methoxypyridine is a critical control point in any research or development program that relies on it. By moving beyond a simple price comparison and adopting a rigorous framework of supplier qualification, documentation review, and independent analytical verification, researchers can ensure the quality and consistency of their starting materials. This diligence is fundamental to generating reproducible data, avoiding costly troubleshooting, and ultimately, accelerating the path of discovery and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-methoxypyridine: Synthesis, Properties, and Applications in Organic and Medicinal Chemistry. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • PubChem. 2-chloro-3-fluoro-4-methoxypyridine. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS - Pyridine. Available from: [Link]

  • OSHA. Pyridine - Method number: PV2295. Available from: [Link]

  • NCBI Bookshelf. Analytical Methods for Determining Pyridine in Biological Materials. Available from: [Link]

  • RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. Available from: [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

  • Agilent. Pyridines Separation of pyridine and other amines. Available from: [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-3-fluoro-4-methoxypyridine: Synthesis, Reactivity, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a substantial number of FDA-approved drugs.[1][2] Its unique electronic properties and synthetic versatility make it a "privileged scaffold" for the development of novel therapeutic agents. This guide focuses on the specific, albeit currently non-commercialized, derivative: 2-Chloro-3-fluoro-4-methoxypyridine . While direct literature on this exact molecule is scarce, this document serves as a technical primer for the research professional, extrapolating from established principles of pyridine chemistry to provide a comprehensive overview of its predicted properties, plausible synthetic routes, potential for further functionalization, and prospective applications in drug discovery. We will delve into the causal logic behind proposed synthetic choices and analytical expectations, grounding our discussion in authoritative chemical principles.

The Pyridine Scaffold: A Nexus of Clinical Diversity

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of pharmaceuticals and natural products, including vitamins and alkaloids.[1] Its prevalence is not coincidental; the nitrogen atom imparts a unique set of physicochemical properties. It acts as a hydrogen bond acceptor, modulates the electronic distribution of the ring, and provides a handle for altering solubility and metabolic stability. This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Consequently, substituted pyridines are integral to drugs targeting a wide spectrum of diseases, from cancers and inflammatory conditions to infectious diseases.[2][3] The strategic incorporation of substituents like halogens and alkoxy groups further enhances the utility of the pyridine core, making molecules like 2-Chloro-3-fluoro-4-methoxypyridine compelling targets for synthetic exploration.

Physicochemical Properties and Reactivity Profile

Predicted Physicochemical Properties

The properties of 2-Chloro-3-fluoro-4-methoxypyridine can be predicted based on the contribution of its individual functional groups. These predictions are vital for designing synthetic workups, purification strategies, and formulation studies.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₅ClFNOBased on atomic composition.
Molecular Weight ~161.56 g/mol Sum of atomic weights.
Appearance Likely a colorless to light yellow oil or low-melting solidMany substituted halopyridines exist in this state.[4]
Solubility Soluble in common organic solvents (DCM, Ether, EtOAc). Limited solubility in water.The hydrophobic pyridine core and halogen substituents dominate over the polar methoxy group.
Boiling Point Elevated due to polarity and molecular weight.Halogenation and the polar pyridine nitrogen increase intermolecular forces.
pKa (of Pyridinium) Lower than pyridine (~5.2)The electron-withdrawing effects of both chlorine and fluorine atoms decrease the basicity of the pyridine nitrogen.[5]
Electronic Effects and Reactivity

The reactivity of the pyridine ring is profoundly influenced by its substituents. The nitrogen atom itself is electron-withdrawing, making the ring electron-deficient compared to benzene. This deactivation is particularly pronounced at the C-2, C-4, and C-6 positions.

  • Electrophilic Aromatic Substitution (EAS): Pyridine is generally resistant to EAS due to the deactivating nature of the nitrogen, which can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.[6][7][8] When substitution does occur, it is directed to the C-3 and C-5 positions.[7] In our target molecule, the combined electron-withdrawing inductive effects of the chloro and fluoro groups, along with the nitrogen, would render the ring highly deactivated towards electrophilic attack. The methoxy group at C-4 is an activating, ortho-para director; however, its activating effect is likely insufficient to overcome the strong deactivation by the other substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it highly susceptible to SNAr, especially at the C-2 and C-4 positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[9][10][11][12] In 2-Chloro-3-fluoro-4-methoxypyridine, the chlorine atom at the C-2 position is the most probable site for nucleophilic attack. This position is activated by the ring nitrogen, and chlorine is a better leaving group than fluorine in most SNAr reactions on heteroaromatic systems.

Proposed Synthetic Strategies

Given the absence of a commercial source, a de novo synthesis is required. A logical retrosynthetic analysis suggests dissecting the molecule into readily available precursors.

Retrosynthetic Analysis

A plausible disconnection strategy involves the sequential introduction of the substituents onto a pyridine core. The methoxy group can be installed via nucleophilic substitution on a halopyridine, and the halogen atoms can be introduced through various halogenation or diazotization reactions.

G Target 2-Chloro-3-fluoro-4-methoxypyridine Intermediate1 2-Chloro-3-fluoro-4-hydroxypyridine Target->Intermediate1 Methylation (e.g., MeI, NaH) Intermediate6 2-Chloro-4-methoxypyridine Target->Intermediate6 Fluorination Intermediate2 2-Chloro-3-fluoro-4-aminopyridine Intermediate1->Intermediate2 Diazotization (Sandmeyer) Intermediate3 3-Fluoro-4-aminopyridine Intermediate2->Intermediate3 Chlorination (e.g., NCS) Intermediate4 3-Fluoropyridine Intermediate3->Intermediate4 Amination (e.g., Buchwald-Hartwig or Chichibabin) Intermediate5 4-Methoxypyridine Intermediate5->Intermediate4 Methoxylation (e.g., NaOMe) Intermediate6->Intermediate5 Chlorination G Start 3-Fluoropyridine Step1 2-Chloro-3-fluoropyridine Start->Step1 1. n-BuLi, DABCO 2. C₂Cl₆ Step2 2-Chloro-3-fluoro-4-nitropyridine Step1->Step2 Nitration (HNO₃/H₂SO₄) Step3 4-Amino-2-chloro-3-fluoropyridine Step2->Step3 Reduction (e.g., Fe/HCl or H₂, Pd/C) Step4 2-Chloro-3-fluoro-4-hydroxypyridine Step3->Step4 Diazotization (NaNO₂, H₂SO₄, H₂O) End 2-Chloro-3-fluoro-4-methoxypyridine Step4->End Methylation (e.g., MeI, NaH)

Caption: Proposed synthetic workflow for 2-Chloro-3-fluoro-4-methoxypyridine.

Potential for Late-Stage Functionalization

The true value of a building block like 2-Chloro-3-fluoro-4-methoxypyridine lies in its capacity for diversification. The chlorine atom at the C-2 position serves as an excellent handle for introducing molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: The C-2 chloro substituent is an ideal site for Suzuki coupling reactions to form C-C bonds. This would allow the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The reactivity of chloropyridines in Suzuki couplings can be lower than their bromo or iodo counterparts, often requiring more active catalyst systems. [13]

    • Protocol: To a degassed mixture of 2-Chloro-3-fluoro-4-methoxypyridine, a boronic acid or ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ in a solvent like dioxane/water, add a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable ligand (e.g., a biarylphosphine, 2-4 mol%). Heat the reaction under an inert atmosphere until completion. [13][14][15]

  • Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds, enabling the synthesis of a diverse library of substituted anilines and other amino-pyridines. [16]Aryl chlorides are known to be challenging substrates, often necessitating the use of bulky, electron-rich phosphine ligands and strong bases like sodium tert-butoxide. [17]

    • Protocol: In a glovebox, combine 2-Chloro-3-fluoro-4-methoxypyridine, the desired amine (1.2 eq), a palladium pre-catalyst (e.g., G3-palladacycle, 1-3 mol%), a sterically hindered biarylphosphine ligand (e.g., RuPhos, 2-6 mol%), and sodium tert-butoxide (1.4 eq) in a dry, degassed solvent like toluene. Heat the reaction under an inert atmosphere. [17][18]

G Start 2-Chloro-3-fluoro-4-methoxypyridine Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) Start->Buchwald SNAr SₙAr (Nu⁻) Start->SNAr Product_Suzuki 2-Aryl/Alkyl-3-fluoro-4-methoxypyridine Suzuki->Product_Suzuki Product_Buchwald 2-Amino-3-fluoro-4-methoxypyridine Buchwald->Product_Buchwald Product_SNAr 2-Nu-3-fluoro-4-methoxypyridine SNAr->Product_SNAr

Caption: Late-stage functionalization pathways for the target molecule.

Prospective Applications in Medicinal Chemistry

Substituted pyridines are prevalent in numerous therapeutic areas. [1]The specific combination of chloro, fluoro, and methoxy groups in the target molecule suggests potential applications in several areas:

  • Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core that engages in hydrogen bonding with the hinge region of the kinase domain. The pyridine nitrogen of our target molecule could serve as a hinge-binder.

  • GPCR Modulation: The diverse substitution patterns achievable through late-stage functionalization could yield ligands for G-protein coupled receptors.

  • Antimicrobial/Antiviral Agents: Halogenated heterocycles are common motifs in antimicrobial and antiviral drugs, where they can enhance binding affinity and improve pharmacokinetic properties. [2]

Analytical Characterization (Predicted)

Confirmation of the structure of 2-Chloro-3-fluoro-4-methoxypyridine would rely on a combination of standard spectroscopic techniques.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

The predicted NMR spectra would be complex due to the various couplings, particularly with fluorine.

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity and CouplingRationale
¹H ~8.0-8.2 (H-6)Doublet of doublets (d, JH-F, JH-H)The proton at C-6 would be downfield due to the anisotropic effect of the pyridine ring and would couple to the fluorine at C-3 and the proton at C-5.
¹H ~7.0-7.2 (H-5)Doublet of doublets (d, JH-F, JH-H)The proton at C-5 would couple to the fluorine at C-3 and the proton at C-6.
¹H ~3.9-4.1 (OCH₃)Singlet (s)Typical range for a methoxy group on an aromatic ring.
¹³C ~150-160 (C-2, C-4, C-6)Doublets (JC-F)Carbons bonded to or near electronegative atoms and fluorine will be downfield and show C-F coupling. [19][20]
¹³C ~110-130 (C-3, C-5)Doublets (JC-F)These carbons will also exhibit coupling to fluorine.
¹³C ~55-60 (OCH₃)Singlet (s)Standard chemical shift for a methoxy carbon.
¹⁹F ~ -110 to -140MultipletThe chemical shift is typical for a fluorine on an electron-deficient aromatic ring. It would be split by the adjacent protons.
Mass Spectrometry
  • Electron Impact (EI-MS): The molecular ion peak (M⁺) would be expected at m/z ~161. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio) would be a key diagnostic feature.

  • High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the exact mass and elemental composition.

Infrared Spectroscopy

Key expected vibrational frequencies include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring. [21]* ~1250-1000 cm⁻¹: C-O stretching of the methoxy group and C-F stretching.

  • ~800-600 cm⁻¹: C-Cl stretching.

Safety and Handling

While no specific safety data exists for 2-Chloro-3-fluoro-4-methoxypyridine, it should be handled with the precautions appropriate for a novel, halogenated organic compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

Conclusion

2-Chloro-3-fluoro-4-methoxypyridine represents a synthetically accessible yet underexplored building block with significant potential for drug discovery and development. This guide provides a foundational framework for its synthesis, leveraging established methodologies in pyridine chemistry. The true potential of this molecule lies in its capacity for late-stage functionalization, particularly through palladium-catalyzed cross-coupling reactions at the C-2 position. By providing this detailed technical overview, we aim to empower researchers to synthesize, diversify, and ultimately unlock the therapeutic potential of this and related substituted pyridine scaffolds.

References

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(6), 6376-6389. Retrieved from [Link]

  • ResearchGate. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 46(3), 1234-1244. Retrieved from [Link]

  • Study.com. (n.d.). At which position(s) does nucleophilic aromatic substitution occur in pyridine? Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • ACS Publications. (1971). Novel pharmacological activity of a series of substituted pyridines. Journal of Medicinal Chemistry, 14(4), 322-325. Retrieved from [Link]

  • Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]

  • ResearchGate. (2007). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • National Institutes of Health. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]

  • ResearchGate. (2015). 4‐Methoxypyridine N‐oxide. Retrieved from [Link]

  • ACS Publications. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(4), 957-964. Retrieved from [Link]

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 637-653. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, 1429-1433. Retrieved from [Link]

  • Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxypyridine. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4566-4569. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(9), 5225-5233. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • European Patent Office. (1986). EP 0183228 B1 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. Retrieved from [Link]

  • Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • ACS Publications. (2019). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Journal of Organic Chemistry, 84(1), 436-445. Retrieved from [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. (2018). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A, 122(49), 9607-9616. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Hindawi. (1966). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of Spectroscopy, 1, 1-4. Retrieved from [Link]

Sources

The Strategic Incorporation of 3-Fluoropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-fluoropyridine scaffold has emerged as a privileged motif in contemporary drug discovery, offering a unique constellation of physicochemical properties that address key challenges in medicinal chemistry. This technical guide provides an in-depth exploration of the applications of 3-fluoropyridine derivatives, from fundamental principles to advanced therapeutic and agrochemical applications. We will dissect the strategic rationale for its use, including the profound effects of 3-fluorination on molecular properties such as basicity (pKa), lipophilicity (logP), and metabolic stability. This guide will also detail synthetic methodologies for the preparation of these valuable compounds, including classical and modern late-stage functionalization techniques. Through case studies of FDA-approved drugs and other biologically active agents, we will illustrate the role of the 3-fluoropyridine moiety as a critical pharmacophore and a versatile bioisostere. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of next-generation small molecule therapeutics and crop protection agents.

The Rationale for 3-Fluoropyridine in Drug Design: A Physicochemical Perspective

The introduction of a fluorine atom at the 3-position of a pyridine ring imparts a unique set of electronic and steric properties that can be strategically leveraged to optimize the druglikeness of a molecule. Unlike substitution at the 2- or 4-positions, 3-fluorination does not render the fluorine atom susceptible to nucleophilic aromatic substitution, making it a stable modification in a biological milieu.[1]

Modulation of Basicity (pKa)

One of the most significant consequences of introducing a fluorine atom is the modulation of the basicity of the pyridine nitrogen. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the pyridine ring and, consequently, lowers the pKa of the pyridine nitrogen. This reduction in basicity can have profound implications for a drug candidate's pharmacokinetic profile. For instance, a lower pKa can reduce unwanted interactions with acidic organelles like lysosomes and may mitigate off-target effects associated with binding to aminergic GPCRs.

Table 1: Comparative Physicochemical Properties of Pyridine and 3-Fluoropyridine

CompoundMolecular FormulaMolecular Weight ( g/mol )pKalogP
PyridineC₅H₅N79.105.23[2]0.65[2]
3-FluoropyridineC₅H₄FN97.09[3]2.97[4]0.8[5]
Impact on Lipophilicity (logP) and Permeability

The effect of fluorination on lipophilicity is context-dependent. While the replacement of a hydrogen atom with a fluorine atom generally leads to a slight increase in the calculated partition coefficient (logP), the overall impact on a molecule's lipophilicity is influenced by other substituents and the molecular conformation.[6][7] However, the introduction of a C-F bond can enhance membrane permeability, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[8] This is attributed to the unique electrostatic potential of the C-F bond, which can facilitate favorable interactions with the lipophilic environment of cell membranes.

Enhancement of Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage.[9] By strategically placing a fluorine atom at a metabolically labile position on the pyridine ring, medicinal chemists can block oxidative metabolism by cytochrome P450 enzymes.[10][11] This "metabolic shielding" can lead to a longer plasma half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile. For example, studies on the PET tracer [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) have shown that its metabolism is influenced by CYP2E1, leading to the formation of 5-hydroxy-3F4AP and the N-oxide.[10][11] This highlights the importance of understanding the metabolic pathways of fluorinated pyridines in drug design.

Synthetic Strategies for 3-Fluoropyridine Derivatives

The synthesis of 3-fluoropyridine and its derivatives can be achieved through a variety of methods, ranging from classical approaches to modern, late-stage functionalization techniques. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Traditional methods for introducing a fluorine atom at the 3-position of the pyridine ring often involve multi-step sequences.

  • Balz-Schiemann Reaction: This method involves the diazotization of a 3-aminopyridine derivative, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the 3-fluoropyridine. While effective, this reaction can sometimes suffer from low yields and the need for harsh conditions.[12]

  • Halogen Exchange (HALEX) Reactions: The substitution of a chlorine or bromine atom at the 3-position with fluoride can be achieved using fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF). These reactions often require high temperatures and polar aprotic solvents.[12]

Modern Synthetic Methodologies

Recent advances in synthetic organic chemistry have provided milder and more efficient methods for the synthesis of 3-fluoropyridine derivatives, including late-stage functionalization approaches that allow for the introduction of fluorine at a late step in the synthesis of a complex molecule.

A notable modern approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium acetate. This method allows for the construction of diversely substituted 3-fluoropyridines from readily available ketone starting materials.[1]

Experimental Protocol: Photoredox Synthesis of 3-Fluoro-2,6-diphenylpyridine [1]

  • To a reaction vessel, add the α,α-difluoro-β-iodoketone (1.0 equiv), the silyl enol ether (1.2 equiv), and the photocatalyst fac-Ir(ppy)₃ (1 mol%).

  • Add degassed solvent (e.g., DMF) and stir the mixture under an inert atmosphere.

  • Irradiate the reaction mixture with a blue LED light source at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • To the reaction mixture, add ammonium acetate (5.0 equiv) and heat to 120 °C for 3 hours.

  • After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoropyridine derivative.

G cluster_synthesis Photoredox Synthesis of 3-Fluoropyridines start Ketone Precursors step1 α,α-difluoro-β-iodoketone + Silyl Enol Ether start->step1 step2 Photoredox Coupling (fac-Ir(ppy)₃, blue LED) step1->step2 step3 Intermediate step2->step3 step4 Condensation (Ammonium Acetate) step3->step4 end 3-Fluoropyridine Derivative step4->end

Caption: Workflow for the photoredox-mediated synthesis of 3-fluoropyridine derivatives.

The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation in medicinal chemistry. Recent advances have enabled the late-stage fluorination of complex pyridine-containing molecules, providing rapid access to novel analogs for structure-activity relationship (SAR) studies.[10]

Applications in Medicinal Chemistry

The 3-fluoropyridine motif is present in a growing number of FDA-approved drugs and clinical candidates across a range of therapeutic areas.

Kinase Inhibitors in Oncology

The pyridine ring is a common scaffold in kinase inhibitors, often participating in hydrogen bonding interactions with the hinge region of the kinase active site. The introduction of a 3-fluoro substituent can fine-tune the electronic properties of the pyridine ring, enhancing binding affinity and selectivity. Furthermore, the metabolic stability imparted by the fluorine atom is a significant advantage in the development of orally bioavailable kinase inhibitors.

Table 2: Examples of 3-Fluoropyridine-Containing Kinase Inhibitors

CompoundTarget Kinase(s)Therapeutic AreaKey Role of 3-Fluoropyridine
Lemborexant Orexin Receptors (OX1R/OX2R)InsomniaEnhances binding affinity and improves the overall pharmacological profile.[13]
Alpelisib PI3KαOncology (Breast Cancer)The trifluoromethylpyridine moiety contributes to metabolic stability and oral bioavailability.[13]
Apalutamide Androgen ReceptorOncology (Prostate Cancer)The trifluoromethylpyridine group is a key component of this antiandrogen agent.[14]
Modulators of G Protein-Coupled Receptors (GPCRs)

GPCRs represent a large and diverse family of drug targets. The 3-fluoropyridine moiety has been incorporated into GPCR modulators to optimize their physicochemical and pharmacokinetic properties. The ability of the 3-fluoro substituent to lower the pKa of the pyridine nitrogen can be particularly advantageous in designing ligands with improved selectivity and reduced off-target effects at other aminergic receptors. While specific SAR data for 3-fluoropyridine-containing GPCR modulators is emerging, the principles of bioisosteric replacement suggest its utility in this target class.

Bioisosteric Replacement Strategies

The 3-fluoropyridine group can serve as a bioisostere for other functional groups, offering a means to modulate a molecule's properties while retaining its biological activity. For example, it can be used to replace a phenyl ring, a phenol, or other heterocyclic systems. This strategy of "bioisostere hopping" is a powerful tool in lead optimization, allowing for the exploration of new chemical space and the potential to overcome liabilities such as poor metabolic stability or off-target toxicity.[15][16]

G cluster_bioisosteres Bioisosteric Replacements with 3-Fluoropyridine parent Parent Scaffold (e.g., Phenyl, Phenol) replacement 3-Fluoropyridine Moiety parent->replacement Bioisosteric Replacement properties Modulated Properties: - pKa - logP - Metabolic Stability - Binding Affinity replacement->properties

Caption: The role of 3-fluoropyridine as a versatile bioisostere in drug design.

Agrochemical Applications

The beneficial properties of the 3-fluoropyridine scaffold are not limited to pharmaceuticals. In the agrochemical industry, this moiety is incorporated into herbicides, insecticides, and fungicides to enhance their efficacy, selectivity, and environmental profile.[12]

Herbicides

Fluorinated pyridines are key components of several commercial herbicides. For example, fluroxypyr is a synthetic auxin herbicide used for the control of broadleaf weeds.[17] The presence of the fluorinated pyridine ring is crucial for its herbicidal activity.

Insecticides and Fungicides

The 3-fluoropyridine motif is also found in modern insecticides and fungicides. The introduction of fluorine can enhance the potency of these agents and improve their metabolic stability in both the target pest and the environment, leading to more effective and durable crop protection.[18][19]

Conclusion

The 3-fluoropyridine scaffold has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its unique ability to modulate key physicochemical properties—basicity, lipophilicity, and metabolic stability—provides a powerful strategy for optimizing the druglikeness of small molecules. The continued development of novel synthetic methodologies, particularly in the area of late-stage functionalization, will undoubtedly expand the applications of 3-fluoropyridine derivatives in the discovery of new therapeutics and agrochemicals. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the strategic incorporation of the 3-fluoropyridine moiety is poised to play an even more significant role in addressing the challenges of modern drug and pesticide discovery.

References

  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (URL: Available upon request)
  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [¹⁸F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics, 386(1), 93-101. (URL: [Link])

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [¹⁸F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PMC. (URL: [Link])

  • Three-Way Fluroxypyr Herbicides for Postemergent Broadleaf Weed Control in Turf. (URL: Available upon request)
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13496-13509. (URL: [Link])

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(13), 6316-6328. (URL: [Link])

  • Other Fluorinated Herbicides Used in Ireland. (URL: Available upon request)
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. (URL: [Link])

  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. (URL: [Link])

  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. (URL: )
  • 3-Fluoropyridine | C5H4FN | CID 67794. PubChem. (URL: [Link])

  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. (URL: [Link])

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. (URL: [Link])

  • Table 3, SAR Analysis for M1 Positive Allosteric Modulators. Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. (URL: [Link])

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. (URL: [Link])

  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (URL: Available upon request)
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. (URL: [Link])

  • A Comparative Guide to the Structural Validation of Novel 3-Fluoropyridine Deriv
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. (URL: [Link])

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. (URL: [Link])

  • 3-Fluoropyridine | C5H4FN | CID 67794. PubChem. (URL: [Link])

  • (PDF) Recent developments in fluorine‐containing pesticides. ResearchGate. (URL: [Link])

  • Pyridines. Wikipedia. (URL: [Link])

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. (URL: [Link])

  • Bioisosteres Cheat Sheet. Drug Hunter. (URL: [Link])

  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. PubMed. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. (URL: [Link])

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. (URL: [Link])

  • Pyridine. Wikipedia. (URL: [Link])

  • Pyridine Derivatives as Insecticides. Part 3. Synthesis, Crystal Structure, and Toxicological Evaluation of Some New Partially Hydrogenated Isoquinolines against Aphis gossypii (Glover, 1887). PubMed. (URL: [Link])

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. (URL: [Link])

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. (URL: [Link])

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. (URL: [Link])

  • Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys. PMC. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • New Pipelines for Novel Allosteric GPCR Modulators. ResearchGate. (URL: [Link])

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. (URL: [Link])

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2-chloro-3-fluoro-4-methoxypyridine presents a classic challenge in heterocyclic chemistry: achieving regioselective functionalization on a poly-halogenated pyridine ring without triggering side reactions such as the "halogen dance" or nucleophilic displacement of the wrong halide. This Application Note details a robust, two-stage protocol utilizing Directed Ortho Metalation (DoM) followed by Nucleophilic Aromatic Substitution (


) . By exploiting the strong directing power of the C3-fluorine atom under kinetically controlled conditions, researchers can selectively install a methoxy group at the C4 position with high fidelity. This scaffold is a critical intermediate for c-Met and VEGFR kinase inhibitors.

Strategic Analysis & Mechanism

The Regioselectivity Challenge

The starting material, 2-chloro-3-fluoropyridine , possesses three potential sites for lithiation (C4, C5, C6) and two sites for nucleophilic attack (C2, C4).

  • Thermodynamic vs. Kinetic Control: The C3-fluorine atom is a potent Ortho-Directing Group (ODG) due to its high electronegativity, which acidifies the adjacent C4 proton.

  • The "Halogen Dance" Risk: At temperatures above -60°C, 3-halopyridines lithiated at C4 are prone to isomerization (halogen dance), where the lithium migrates to the more thermodynamically stable C6 position, often accompanied by halide scrambling.

  • Solution: We utilize LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C . LiTMP is non-nucleophilic (preventing attack at C2-Cl) and bulky, favoring the removal of the accessible C4 proton.

Synthetic Pathway

The route involves two distinct chemical transformations:[1][2][3]

  • C4-Lithiation & Iodination: Installation of a reactive handle (Iodine) at C4.

  • Regioselective Methoxylation: Displacement of the labile C4-Iodide by methoxide.

Workflow Visualization

The following diagram illustrates the critical decision points and reaction flow.

G SM Start: 2-Chloro-3-fluoropyridine Base Add LiTMP / THF (-78°C, 1h) SM->Base DoM Activation Lithio Intermediate: 4-Lithio-species Base->Lithio Kinetic Control Quench Quench: Iodine (I2) (In situ) Lithio->Quench Electrophilic Trapping Intermed Intermediate 2: 2-Chloro-3-fluoro-4-iodopyridine Quench->Intermed Workup Subst Reaction: NaOMe / MeOH (0°C to RT) Intermed->Subst S_NAr Product Product: 2-Chloro-3-fluoro-4-methoxypyridine Subst->Product Regioselective Displacement

Caption: Figure 1. Reaction workflow for the conversion of 2-chloro-3-fluoropyridine to the 4-methoxy derivative via DoM and S_NAr.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-fluoro-4-iodopyridine

Objective: To install an iodine leaving group at the C4 position using Directed Ortho Metalation.

Reagents:

  • 2-Chloro-3-fluoropyridine (1.0 eq)

  • LiTMP (1.2 eq) [Prepared in situ from TMP and n-BuLi]

  • Iodine (

    
    ) (1.3 eq)
    
  • THF (Anhydrous)[4]

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried 3-neck flask under Nitrogen (

    
    ), dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.25 eq) in anhydrous THF. Cool to -78°C  (dry ice/acetone bath).
    
  • Lithiation: Dropwise add n-Butyllithium (2.5M in hexanes, 1.25 eq) over 20 minutes. Stir for 30 minutes at -78°C to generate LiTMP.

  • Substrate Addition: Dissolve 2-chloro-3-fluoropyridine (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the LiTMP mixture over 30 minutes, maintaining internal temperature below -70°C .

    • Critical Checkpoint: Do not allow temperature to rise, or the lithiated species may isomerize (Halogen Dance).

  • Metalation: Stir the dark solution at -78°C for 1 hour.

  • Quench: Dissolve Iodine (

    
    , 1.3 eq) in THF. Add this solution dropwise to the reaction mixture. The color will transition from dark red/brown to lighter orange/yellow.
    
  • Workup: Once addition is complete, stir for 30 mins at -78°C, then allow to warm to 0°C. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate (3x).[5] Dry organics over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc or pass through a short silica plug.

Protocol B: Methoxylation via Nucleophilic Aromatic Substitution

Objective: Selective displacement of the C4-Iodide.

Reagents:

  • 2-Chloro-3-fluoro-4-iodopyridine (Intermediate from Protocol A)

  • Sodium Methoxide (NaOMe) (1.1 eq) (Solid or 25% w/w in MeOH)

  • Methanol (MeOH) (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the iodo-intermediate (1.0 eq) in anhydrous MeOH (0.5 M concentration). Cool to 0°C .

  • Reagent Addition: Slowly add Sodium Methoxide (1.1 eq).

    • Note: If using solid NaOMe, add in portions to avoid exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC. The starting material (Iodo) should disappear.[5] If reaction is sluggish, heat to 40°C. Avoid reflux to prevent displacement of the C3-Fluorine or C2-Chlorine.

  • Workup: Evaporate most of the Methanol under reduced pressure. Dilute the residue with water and extract with Dichloromethane (DCM).

  • Isolation: Wash the organic layer with brine, dry over

    
    , and concentrate to yield the target product.
    

Data Summary & Validation

Expected Analytical Data
Parameter2-Chloro-3-fluoro-4-iodopyridine (Intermediate)2-Chloro-3-fluoro-4-methoxypyridine (Target)
Appearance Pale yellow solidWhite to off-white solid
1H NMR (CDCl3)

7.95 (d, 1H, C6-H),

7.65 (t, 1H, C5-H)

8.05 (d, 1H, C6-H),

6.95 (t, 1H, C5-H),

4.01 (s, 3H, OMe)
Key Feature Loss of SM peaks; Iodine heavy atom effect.[3][6]Appearance of methoxy singlet (~4.0 ppm).
Mass Spec (ESI) [M+H]+ ~ 257/259 (Cl/I pattern)[M+H]+ ~ 162/164 (Cl pattern)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Mixture of Regioisomers Temperature rose above -60°C during lithiation.Ensure strict -78°C control; add substrate slower.
Low Yield (Step 1) Moisture in THF or old n-BuLi.Distill THF over Na/Benzophenone; titrate n-BuLi before use.
Byproduct: 2,4-Dimethoxy... Excess NaOMe or high temperature in Step 2.Strictly control stoichiometry (1.05 - 1.1 eq) and temperature.
Byproduct: 2-Methoxy... Attack at C2-Cl instead of C4-I.C4-I is more reactive (para to N), but ensure C4-I is fully formed.

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.

  • Garg, N. K., et al. (2010). Regioselective difunctionalization of pyridines via 3,4-pyridynes.[1] Chemical Science.[7] (Demonstrates C4 activation).

  • ChemicalBook. (2023).[5] Synthesis data for 2-chloro-3-fluoropyridine derivatives. (General physical properties and commercial availability).

  • Marsais, F., & Queguiner, G. (1981). Metallation of Halopyridines: A New Route to Disubstituted Pyridines. Tetrahedron.[1][8] (Foundational work on Halogen Dance suppression).

  • Vertex Pharmaceuticals. (2008). Patent WO2008076705: Pyridine inhibitors of c-Met kinase. (Describes analogous synthesis of 4-alkoxy-3-fluoropyridines).

Sources

Introduction: The Strategic Value of 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki Coupling of 2-Chloro-3-fluoro-4-methoxypyridine for Advanced Synthesis

In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are of paramount importance.[1] 2-Chloro-3-fluoro-4-methoxypyridine is a highly valuable, electronically-defined building block. The specific arrangement of its substituents—a reactive chlorine atom at the 2-position, an electron-withdrawing fluorine at the 3-position, and a methoxy group at the 4-position—offers a unique platform for targeted molecular elaboration. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for derivatizing this key intermediate.[2][3]

This guide provides an in-depth exploration of the critical parameters, mechanistic underpinnings, and practical protocols for successfully employing 2-Chloro-3-fluoro-4-methoxypyridine in Suzuki coupling reactions. The focus is not merely on procedural steps but on the rationale behind selecting specific conditions to overcome the inherent challenges of coupling an electron-deficient heterocyclic chloride.

Mechanistic Core: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for a specific substrate like 2-Chloro-3-fluoro-4-methoxypyridine. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive chlorides.[5]

  • Transmetalation: The organic group from the activated organoboron species (the boronate) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[2][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[2][4]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Base Activation Pd0 Pd(0)L₂ I1 Pd0->I1 OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X I2 PdII_Aryl->I2 Transmetalation Transmetalation PdII_Both Ar¹-Pd(II)L₂-Ar² I3 PdII_Both->I3 RedElim Reductive Elimination I1->OxAdd I1->PdII_Aryl Ar¹-X I2->Transmetalation I2->PdII_Both Ar²-B(OR)₂ I3->Pd0 Ar¹-Ar² I3->RedElim BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->I2 To Transmetalation Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to oven-dried flask: - 2-Chloro-3-fluoro-4-methoxypyridine (1.0 eq) - Arylboronic Acid (1.3 eq) - K₃PO₄ (2.5 eq) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) B 2. Seal flask with septum A->B C 3. Evacuate and backfill with Argon (3x) B->C D 4. Add degassed solvent (e.g., Dioxane/H₂O 5:1) via syringe C->D E 5. Heat to 80-100 °C with vigorous stirring D->E F 6. Monitor reaction by TLC or LC-MS (4-16 h) E->F G 7. Cool to RT, dilute with EtOAc F->G H 8. Wash with water and brine G->H I 9. Dry organic layer (Na₂SO₄), filter, and concentrate H->I J 10. Purify by flash column chromatography I->J

Figure 2: A typical workflow for the Suzuki coupling experiment.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Chloro-3-fluoro-4-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 5:1 ratio) via syringe. The reaction concentration should typically be between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Optimized Method for High-Yield Synthesis

This protocol uses a highly active pre-catalyst system for achieving excellent yields, often in shorter reaction times.

  • Reactants:

    • 2-Chloro-3-fluoro-4-methoxypyridine (1.0 equiv)

    • Arylboronic acid or pinacol ester (1.2 equiv)

  • Catalyst System:

    • Pd₂(dba)₃ (1.5 mol%)

    • XPhos (3.5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene (0.2 M)

  • Temperature: 100 °C

  • Procedure: Follow the general methodology outlined in Protocol 1, substituting the listed reagents. This anhydrous system is particularly useful if the boronic acid is prone to protodeboronation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Oxidative addition is too slow.3. Insufficient temperature.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Switch to a more electron-rich, bulky ligand (e.g., from SPhos to XPhos). Increase catalyst loading.3. Increase reaction temperature (up to 120 °C).
Protodeboronation 1. Presence of excess water.2. Reaction is too slow, allowing for decomposition.3. Boronic acid is inherently unstable (common for some heteroaryls).1. Use anhydrous conditions (e.g., toluene solvent, CsF or KF as base).2. Use a more active catalyst/ligand system to accelerate the coupling.3. Switch to the corresponding boronate ester (e.g., pinacol ester), which is more stable.
Homocoupling Product 1. Oxygen contamination leading to Glaser-type coupling of boronic acids.2. Catalyst degradation.1. Improve inert atmosphere technique.2. Screen different ligands or use a more stable precatalyst.
Low Yield after Purification 1. Product is adsorbed onto silica gel.2. Product is volatile.1. Deactivate silica gel with triethylamine (1-2% in eluent).2. Be cautious during solvent removal under high vacuum.

References

Sources

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Fluoropyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals, agrochemicals, and functional materials. The precise introduction of substituents onto the pyridine ring is a critical endeavor in the development of novel molecular entities with tailored properties. Among the various methods for pyridine functionalization, nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile strategy, particularly for the modification of halopyridines.

This document provides a detailed guide to the nucleophilic aromatic substitution of 2-chloro-3-fluoro-4-methoxypyridine, a substrate of increasing interest due to the unique electronic properties imparted by its trifunctional substitution pattern. The presence of two different halogen atoms at the activated 2- and 3-positions, modulated by an electron-donating methoxy group at the 4-position, presents a nuanced challenge in predicting and controlling the regioselectivity of nucleophilic attack. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and field-proven protocols for the selective functionalization of this valuable synthetic intermediate. The resulting 2-substituted-3-fluoro-4-methoxypyridine derivatives are key building blocks for a range of applications, including the synthesis of enzyme inhibitors and positron emission tomography (PET) tracers.[1][2][3]

Mechanistic Principles of SNAr on the Pyridine Ring

Nucleophilic aromatic substitution on pyridine and its derivatives is fundamentally distinct from SNAr on benzenoid systems. The presence of the electronegative nitrogen atom in the aromatic ring has a profound activating effect, rendering the carbon atoms, particularly at the 2- and 4-positions, electron-deficient and thus susceptible to nucleophilic attack.[4][5] This activation obviates the need for strong electron-withdrawing groups, which are typically required for SNAr on benzene rings.

The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. The stability of the Meisenheimer complex is a key determinant of the reaction rate. For attack at the 2- and 4-positions, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][5] In the final step, the leaving group is eliminated, restoring the aromaticity of the pyridine ring.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Py Py-X MC [Py(X)(Nu)]⁻ Py->MC Addition (Rate-determining) Nu Nu⁻ Nu->MC PyNu Py-Nu MC->PyNu Elimination X X⁻ MC->X

Caption: General mechanism of SNAr on a halopyridine.

Regioselectivity in the Substitution of 2-Chloro-3-fluoro-4-methoxypyridine: A Case of Competing Pathways

The substitution pattern of 2-chloro-3-fluoro-4-methoxypyridine presents a fascinating case for regioselectivity. The pyridine nitrogen activates the C-2 position for nucleophilic attack. However, the fluorine atom at the C-3 position is also a potential leaving group. In the context of SNAr, fluorine can be a better leaving group than chlorine, not because of its bond strength, but due to its strong electron-withdrawing inductive effect which further activates the site of attack. The rate-determining step is the formation of the Meisenheimer complex, and the highly electronegative fluorine atom stabilizes the transition state leading to this intermediate.[6][7]

  • Attack at C-2 (Displacement of Chloride): This position is directly activated by the pyridine nitrogen. The resulting Meisenheimer complex would be stabilized by resonance involving the nitrogen atom.

  • Attack at C-3 (Displacement of Fluoride): While not directly activated by the nitrogen in the same way as the C-2 position, the strong inductive effect of the fluorine atom makes the C-3 position electrophilic.

Given the strong activating effect of the pyridine nitrogen at the C-2 position, it is highly probable that nucleophilic attack will preferentially occur at this site, leading to the displacement of the chloride ion. However, the specific reaction conditions and the nature of the nucleophile can influence the regiochemical outcome, and experimental verification is always recommended.

Regioselectivity cluster_pathwayA Pathway A: Attack at C-2 cluster_pathwayB Pathway B: Attack at C-3 Start 2-Chloro-3-fluoro-4-methoxypyridine ProductA 2-Nu-3-fluoro-4-methoxypyridine (Predicted Major Product) Start->ProductA Nu⁻, -Cl⁻ ProductB 2-Chloro-3-Nu-4-methoxypyridine (Potential Minor Product) Start->ProductB Nu⁻, -F⁻ Workflow A Reactant & Reagent Preparation B Reaction Setup under Inert Atmosphere A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for SNAr reactions.

Reaction with Amine Nucleophiles

The amination of halopyridines is a widely used transformation in the synthesis of biologically active compounds. Both primary and secondary amines can be employed as nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Predicted Yield (%)
MorpholineK₂CO₃DMF80-10012-2485-95
PiperidineEt₃NNMP100-12012-2480-90
AnilineNaOtBuToluene80-10016-2470-85

Detailed Protocol: Synthesis of 2-(Morpholin-4-yl)-3-fluoro-4-methoxypyridine

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-fluoro-4-methoxypyridine (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF) (to achieve a 0.2 M solution).

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Reaction with Alkoxide Nucleophiles

Alkoxides are potent nucleophiles for the synthesis of alkoxy-substituted pyridines. The reaction is typically carried out in the corresponding alcohol as the solvent.

NucleophileSolventTemperature (°C)Time (h)Predicted Yield (%)
Sodium MethoxideMethanol65 (reflux)6-1290-98
Sodium EthoxideEthanol78 (reflux)8-1685-95

Detailed Protocol: Synthesis of 2,4-Dimethoxy-3-fluoropyridine

  • To a flame-dried round-bottom flask, add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.5 eq).

  • Add a solution of 2-chloro-3-fluoro-4-methoxypyridine (1.0 eq) in methanol.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles and readily displace halides on activated pyridine rings to form the corresponding thioethers.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Thiophenol | K₂CO₃ | DMF | 25-50 | 2-4 | 90-98 | | Ethanethiol | NaH | THF | 0-25 | 3-6 | 85-95 |

Detailed Protocol: Synthesis of 3-Fluoro-4-methoxy-2-(phenylthio)pyridine

  • To a stirred suspension of potassium carbonate (1.5 eq) in DMF (to achieve a 0.5 M solution), add thiophenol (1.1 eq) at room temperature.

  • Stir the mixture for 15 minutes to allow for the formation of the thiolate.

  • Add a solution of 2-chloro-3-fluoro-4-methoxypyridine (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety and Handling

  • 2-Chloro-3-fluoro-4-methoxypyridine and its derivatives should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Many of the reagents used in these protocols, such as sodium hydride and strong bases, are hazardous and should be handled with extreme care. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The nucleophilic aromatic substitution of 2-chloro-3-fluoro-4-methoxypyridine provides a versatile and efficient platform for the synthesis of a diverse range of substituted 3-fluoropyridine derivatives. By carefully selecting the nucleophile and optimizing the reaction conditions, researchers can achieve high yields of the desired products. The protocols outlined in these application notes serve as a valuable starting point for the exploration of the rich chemistry of this important synthetic intermediate, paving the way for the discovery of new molecules with significant potential in drug development and other scientific disciplines.

References

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 255-263.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). PubMed. Retrieved from [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2022).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Xia, C., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • O'Brien, P., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786-4789.
  • Xia, C., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145.
  • Bagley, M. C., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 3(4), 146-153.
  • Desulfurization of Thiols for Nucleophilic Substitution. (2024). ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • Shokri, M., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2463-2473.
  • ResearchGate. (2019, July 22). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? Retrieved from [Link]

  • Stuart, D. R., et al. (2014). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. Journal of the American Chemical Society, 136(25), 8878-8881.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • YouTube. (2021, March 2). Nucleophilic Substitution with amines. Retrieved from [Link]

  • Sciforum. (2021, November 15). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. Retrieved from [Link]

Sources

Demethylation protocols for 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective O-Demethylation of 2-Chloro-3-fluoro-4-methoxypyridine

Executive Summary & Strategic Analysis

The conversion of 2-Chloro-3-fluoro-4-methoxypyridine to its corresponding hydroxyl form is a critical transformation in the synthesis of crizotinib analogs and next-generation kinase inhibitors. While conceptually simple, this demethylation presents a specific chemoselectivity challenge: the preservation of the halogen atoms (2-Cl and 3-F) on an electron-deficient pyridine ring.

The Core Challenge: The 4-position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr).

  • Acidic Hydrolysis Risk: Harsh acidic conditions (e.g., conc. HCl reflux) can hydrolyze the 2-Cl or 3-F bonds.

  • Nucleophilic Risk: Strong nucleophiles (e.g., thiolate anions) used in demethylation can attack C4, but may also displace the activated 2-Cl or 3-F.

Structural Insight (Tautomerism): Researchers must recognize that the product, nominally "2-Chloro-3-fluoro-4-hydroxypyridine," exists predominantly as the 4-pyridone tautomer in both solution and solid state due to the aromatic stabilization of the amide-like resonance. Analytical data (NMR/IR) will reflect the pyridone form (C=O stretch, N-H signal).

Decision Matrix & Workflow

The following decision tree outlines the optimal protocol selection based on scale and equipment availability.

Demethylation_Workflow Start START: Select Protocol Scale_Check Is the scale > 100g? Start->Scale_Check Equip_Check Is Schlenk/Inert Line Available? Scale_Check->Equip_Check No (Yield priority) Method_C Method C: HBr/AcOH (Industrial) Low Cost, High Temp (Rejection Risk) Best for >100g Scale Scale_Check->Method_C Yes (Cost priority) Method_A Method A: BBr3 (Standard) High Yield, Mild Temp Best for Lab Scale (10mg - 50g) Equip_Check->Method_A Yes Method_B Method B: TMSI (Alternative) In-situ generation (TMSCl + NaI) Best for Acid-Sensitive Substrates Equip_Check->Method_B No (or BBr3 unavailable)

Figure 1: Protocol selection workflow for 4-methoxypyridine demethylation.

Detailed Experimental Protocols

Method A: Boron Tribromide (BBr3) – The Gold Standard

Recommended for: Milligram to decagram scale. Highest selectivity.

Mechanistic Rationale: BBr3 acts as a Lewis acid.[1][2] In pyridines, the first equivalent complexes with the nitrogen lone pair. The second equivalent complexes with the methoxy oxygen. Demethylation occurs via SN2 attack of a bromide ion on the methyl group.

Reagents:

  • Substrate: 2-Chloro-3-fluoro-4-methoxypyridine (1.0 equiv)

  • Reagent: BBr3 (1.0 M in DCM) (3.0 equiv) — Note: Excess is required to saturate the N-lone pair.[3]

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve the substrate in anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C using an ice/water bath.

  • Addition: Transfer the BBr3 solution to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.

    • Monitoring: Check via LC-MS. Look for the mass shift from [M+H]⁺ ~162 to ~148.

  • Quenching (Critical): Cool the mixture back to 0 °C. Quench by very slow addition of Methanol (MeOH) or crushed ice.

    • Warning: BBr3 hydrolysis generates HBr gas and heat.[4] Vent properly.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove DCM and volatile methyl bromide.

    • Adjust pH to ~5–6 using saturated NaHCO3 (careful of foaming).

    • Extract with EtOAc (3x). If the product (pyridone) is water-soluble, use DCM:iPrOH (3:1) for extraction or simply filter the precipitated solid if it crashes out upon neutralization.

  • Purification: Recrystallize from MeOH/Ether or purify via flash chromatography (DCM/MeOH gradient).

Method B: In-Situ TMSI (NaI + TMSCl)

Recommended for: Labs without BBr3 or when strictly non-protic conditions are desired.

Mechanistic Rationale: Trimethylsilyl iodide (TMSI) is generated in situ. The hard silicon atom bonds to the methoxy oxygen, weakening the O-Me bond, which is then cleaved by the soft iodide nucleophile.

Protocol:

  • Dissolve 2-Chloro-3-fluoro-4-methoxypyridine (1.0 equiv) and Sodium Iodide (NaI, 3.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Add Chlorotrimethylsilane (TMSCl, 3.0 equiv) dropwise at room temperature.

  • Heat the mixture to 60–80 °C for 4–8 hours.

  • Quench: Cool to RT and pour into a mixture of water and sodium thiosulfate (to reduce any free iodine).

  • Isolation: Extract with EtOAc/DCM.

Method C: HBr in Acetic Acid (Industrial/Scalable)

Recommended for: Large scale where chromatography is to be avoided.

Protocol:

  • Suspend substrate in Glacial Acetic Acid (AcOH).

  • Add 48% aqueous HBr (5–10 equiv).

  • Heat to reflux (100–110 °C ) for 6–12 hours.

    • Risk Monitor: Check HPLC every 2 hours. If 2-Cl hydrolysis (formation of 2,4-dihydroxypyridine) exceeds 5%, stop immediately.

  • Workup: Cool to RT. Pour onto ice. The product often precipitates as a solid. Filter, wash with water and Et2O.

Analytical Data & Validation

Expected Data for 2-Chloro-3-fluoro-4-pyridone:

ParameterObservationNotes
Physical State Off-white to pale yellow solidHigh melting point (>180 °C) due to H-bonding network.
1H NMR δ ~11.5–12.5 (br s, 1H, NH)Disappearance of OMe singlet (δ ~3.9 ppm). Appearance of broad NH confirms pyridone tautomer.
LC-MS [M+H]⁺ = 148/150Chlorine isotope pattern (3:1) must be preserved.
19F NMR Shift ~ -130 to -150 ppmVerify integration to ensure no defluorination occurred.

Mechanistic Visualization (BBr3 Pathway)

The following diagram illustrates the specific pathway for Method A, highlighting the dual complexation required for pyridine substrates.

BBr3_Mechanism Substrate Substrate (Pyridine-OMe) Complex_1 N-Complexation (Py-N: -> BBr3) Substrate->Complex_1 1 eq BBr3 Complex_2 O-Complexation (Me-O: -> BBr3) Complex_1->Complex_2 2nd eq BBr3 Transition Me-Br Elimination (SN2 Attack) Complex_2->Transition Heat/Time Borate Pyridyl Borate Intermediate Transition->Borate - MeBr Product Product (4-Pyridone) Borate->Product H2O Quench (Hydrolysis)

Figure 2: Mechanistic pathway of BBr3 mediated demethylation on a pyridine scaffold.

Safety & Troubleshooting

  • Loss of Fluorine: If 19F NMR shows loss of signal, the reaction temperature was likely too high (promoting SNAr). Switch from Method C to Method A and keep T < 25 °C.

  • Incomplete Reaction: If starting material remains, ensure the BBr3 is fresh. Old BBr3 hydrolyzes to HBr and boric acid, which is less reactive in DCM.

  • HBr Gas: All methods generate HBr gas. Operations must be conducted in a functioning fume hood.

References

  • Common Organic Chemistry. (2023). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).[1][2][3][5] Retrieved from [Link]

  • Pfizer Inc. (2007). Patent WO2007117607: Pyridine derivatives as kinase inhibitors. (See Example 3 for BBr3 protocols on similar halopyridines).
  • Chem-Station Int. Ed. (2024).[1] O-Demethylation: Strategies and Reagents.[5][6][7] Retrieved from [Link]

Sources

Buchwald-Hartwig Amination of 2-Chloro-3-fluoro-4-methoxypyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aryl amines is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it an indispensable tool for synthetic chemists.[3]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-chloro-3-fluoro-4-methoxypyridine, a functionalized heteroaryl chloride. The presence of the fluoro and methoxy substituents introduces specific electronic and steric considerations that influence reaction conditions. This document will provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a troubleshooting guide to enable researchers to successfully apply this methodology.

Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 2-chloro-3-fluoro-4-methoxypyridine, forming a Pd(II) complex.[4] The electron-rich nature of the pyridine ring, enhanced by the methoxy group, can make this step more challenging compared to electron-poor aryl chlorides.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center, displacing one of the ligands. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[3] The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the substrate or product.[7]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[1][5] Bulky, electron-rich phosphine ligands are crucial for promoting this step and preventing side reactions.[4][8]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl L(Ar)Pd(II)-Cl OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR'R'' Base PdII_Amido L(Ar)Pd(II)-NR'R'' Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R'' Product N-Aryl Amine Red_Elim->Product Aryl_Halide 2-Chloro-3-fluoro- 4-methoxypyridine Aryl_Halide->OxAdd Amine Primary or Secondary Amine Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-chloro-3-fluoro-4-methoxypyridine with a generic primary or secondary amine. Optimization of the ligand, base, and solvent may be necessary for specific amine coupling partners.

Materials and Equipment
  • Reagents:

    • 2-Chloro-3-fluoro-4-methoxypyridine (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst (e.g., G3 or G4 palladacycle) (1-5 mol%)[9][10]

    • Bulky phosphine ligand (e.g., RuPhos, BrettPhos, XPhos) (1.2-6 mol%)[4][11]

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)[3]

    • Anhydrous toluene or 1,4-dioxane[5][12]

    • Degassed water

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas supply (Argon or Nitrogen) with a manifold

    • Syringes and needles

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and visualization system (UV lamp, staining solution)

Reaction Setup

Note: All glassware should be oven-dried and cooled under an inert atmosphere. The reaction must be performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.[6]

  • To a Schlenk flask, add 2-chloro-3-fluoro-4-methoxypyridine, the palladium source, the phosphine ligand, and the base under a counterflow of inert gas.

  • Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • If the amine is a liquid, add it via syringe. If it is a solid, it should be added in the first step with the other solids.

  • Place the flask in a heating mantle or oil bath and begin stirring.

Detailed Procedure
  • Heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the reactivity of the specific amine and should be determined experimentally.[6]

  • Monitor the progress of the reaction by TLC or GC-MS. A typical reaction time is 4-24 hours.

  • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the heat and allow it to cool to room temperature.

Work-up and Purification
  • Quench the reaction by slowly adding degassed water.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data and Characterization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table provides a starting point for the optimization of the reaction of 2-chloro-3-fluoro-4-methoxypyridine.

ParameterRecommended Range/OptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Pre-catalystsPre-catalysts often provide more reliable and efficient generation of the active Pd(0) species.[9]
Ligand RuPhos, BrettPhos, XPhos, Josiphos-typeBulky, electron-rich ligands are essential for the activation of aryl chlorides and to promote reductive elimination.[4][11]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is generally effective, but weaker bases may be necessary for base-sensitive substrates.[3][7]
Solvent Toluene, 1,4-Dioxane, THFAprotic solvents are typically used. The choice can influence solubility and reaction rate.[5][12]
Temperature 80 - 110 °CHigher temperatures are often required for less reactive aryl chlorides.[6]
Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for challenging substrates.[6]

Characterization:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the consumption of the starting materials and the formation of the product.

  • Product Identification: The structure of the purified product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Low reaction temperature- Use a palladium pre-catalyst for more reliable activation.[9]- Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere.[6]- Use anhydrous, degassed solvents and high-purity reagents.- Increase the reaction temperature.
Hydrodehalogenation - Slow reductive elimination- Presence of trace water- Use a bulkier, more electron-rich ligand to promote C-N bond formation.[7]- Ensure strictly anhydrous conditions.
Poor Solubility - Inappropriate solvent- Screen alternative solvents such as CPME or t-AmOH.[6]- For poorly soluble inorganic bases, consider a more polar solvent or vigorous stirring.[6]
Side Product Formation - Base-sensitive functional groups- Catalyst decomposition- Screen weaker bases like K₃PO₄ or Cs₂CO₃.[7]- Ensure the reaction is not overheated and that the catalyst system is stable under the reaction conditions.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation in modern organic synthesis. The protocol and guidelines presented in this application note provide a solid foundation for the successful amination of the functionalized heteroaryl substrate, 2-chloro-3-fluoro-4-methoxypyridine. Careful attention to the choice of catalyst system, base, and reaction conditions, along with the use of inert atmosphere techniques, are paramount to achieving high yields of the desired N-aryl amine products. This methodology opens the door to the efficient synthesis of a wide range of novel compounds for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • de la Torre, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Retrieved from [Link]

  • van der Heijden, M., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 10(47), 10974-10983. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Hein, J. E., et al. (n.d.). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Retrieved from [Link]

  • CatSci Ltd. Technical Piece: CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. Retrieved from [Link]

  • McIndoe, J. S., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications, 55(82), 12416-12419. Retrieved from [Link]

  • McIndoe, J. S., et al. (2019). Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. ChemRxiv. Retrieved from [Link]

  • Schareina, T., & Zapf, A. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(22), 3972-3990. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination... [Image]. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Chloro-3-fluoro-4-methoxypyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Chloro-3-fluoro-4-methoxypyridine as a versatile pharmaceutical intermediate. We delve into the molecule's unique reactivity profile, governed by the interplay of its chloro, fluoro, and methoxy substituents, and provide detailed, field-proven protocols for its use in key synthetic transformations, including Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr). The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Value

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1] The strategic functionalization of this core allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic properties. 2-Chloro-3-fluoro-4-methoxypyridine is a particularly valuable building block due to the distinct electronic properties and regiochemical handles conferred by its substituents.

  • The 2-chloro group serves as a primary reactive site for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.[2]

  • The electron-withdrawing 3-fluoro group modulates the electronics of the pyridine ring, activating the C-2 position for nucleophilic attack and influencing the overall pKa of the molecule.

  • The 4-methoxy group can influence metabolic stability and provides a handle for further derivatization if needed.[1]

This unique combination makes it a sought-after precursor for complex molecules, particularly in the development of kinase inhibitors for oncology.[3][4]

Physicochemical Profile and Reactivity Analysis

A thorough understanding of the intermediate's properties is critical for successful reaction design and scale-up.

Key Properties
PropertyValueSource
Molecular Formula C₆H₅ClFNO[5]
Molecular Weight 161.56 g/mol [5]
Appearance Colorless liquid / White solid[5]
¹H NMR (CDCl₃) δ 8.08 (dd, J=1.0, 5.8Hz, 1H), 6.88 (t, J=5.7Hz, 1H), 3.97 (s, 3H)[5]
¹⁹F NMR (CDCl₃) δ -143.49 (s)[5]
Electronic Profile and Reactivity

The reactivity of 2-Chloro-3-fluoro-4-methoxypyridine is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the inductive effects of the halogen substituents. The nitrogen atom at position 1 and the chloro group at position 2 make the C-2 and C-4 positions electron-deficient and thus susceptible to nucleophilic attack.[6]

The stability of the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack dictates the regioselectivity. Attack at the C-2 or C-4 position allows the negative charge to be delocalized onto the electronegative ring nitrogen, a stabilizing resonance form that is not possible with attack at C-3.[2][6] This inherent electronic property is the primary reason for this intermediate's utility in SNAr reactions at the 2-position.

For cross-coupling reactions, the C-Cl bond provides a robust handle for oxidative addition to a palladium(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[7][8]

Visualization: Reactivity Map

The following diagram illustrates the key reactive sites and electronic influences on the 2-Chloro-3-fluoro-4-methoxypyridine scaffold.

Caption: Key reactive sites and corresponding synthetic transformations.

Core Synthetic Applications & Protocols

The following sections provide detailed protocols for two of the most powerful and common transformations utilizing this intermediate. These protocols are designed as self-validating systems, providing clear, actionable steps for the practicing chemist.

Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, widely used to couple aryl halides with boronic acids or esters. This reaction is fundamental in constructing the biaryl cores prevalent in many kinase inhibitors.[9]

Causality Behind Protocol Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle via oxidative addition into the C-Cl bond.[7]

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are often necessary to facilitate the oxidative addition to the relatively unreactive C-Cl bond and promote the reductive elimination step.[10]

  • Base: A base, such as K₂CO₃ or K₃PO₄, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent: A mixture of an organic solvent (like dioxane or DME) and water is commonly used. Water can aid in dissolving the inorganic base and facilitate the hydrolysis of boronate esters to the more reactive boronic acids.[9][11]

This protocol is adapted from general procedures for the coupling of challenging heteroaryl chlorides.[7][9]

Objective: To couple 2-Chloro-3-fluoro-4-methoxypyridine with a generic arylboronic acid.

Materials:

  • 2-Chloro-3-fluoro-4-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add 2-Chloro-3-fluoro-4-methoxypyridine (1.0 equiv), the arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting pyridine).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Application II: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for forming C-N, C-O, or C-S bonds directly on the pyridine ring.[2] The reaction proceeds via an addition-elimination mechanism, which is favored on this substrate due to the electron-deficient nature of the pyridine ring, particularly at the C-2 position.[6] This reaction is crucial for installing amine side chains found in many EGFR inhibitors.[3][4]

Causality Behind Protocol Choices:

  • Substrate Activation: The inherent electronic properties of the pyridine ring, amplified by the electron-withdrawing chloro and fluoro groups, make the C-2 position highly electrophilic and susceptible to attack by nucleophiles.[6]

  • Nucleophile: Primary and secondary amines are common nucleophiles. The reaction can be self-catalyzing, as the amine can act as both the nucleophile and the base to neutralize the HCl byproduct. However, an external base is often added to drive the reaction to completion.[12]

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used as they can solvate the intermediate Meisenheimer complex and operate at the elevated temperatures often required.[13]

  • Temperature: Heating is generally required to overcome the activation energy associated with the initial disruption of the ring's aromaticity.[10]

This is a general, robust protocol for the amination of activated 2-chloropyridines.

Objective: To displace the 2-chloro group with a primary or secondary amine.

Materials:

  • 2-Chloro-3-fluoro-4-methoxypyridine (1.0 equiv)

  • Aliphatic amine (e.g., morpholine, piperidine) (1.2 - 2.0 equiv)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction flask, dissolve 2-Chloro-3-fluoro-4-methoxypyridine (1.0 equiv) in DMF or DMSO.

  • Add the aliphatic amine (1.2 - 2.0 equiv) and the base (K₂CO₃ or DIPEA, 2.0 equiv).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase two additional times with ethyl acetate.

  • Combine the organic layers, wash thoroughly with brine to remove residual DMF/DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization to obtain the 2-aminopyridine derivative.

Visualization: Synthetic Workflow Decision Tree

This diagram outlines a logical workflow for a chemist deciding which protocol to apply based on the desired bond formation.

G start Goal: Functionalize 2-Chloro-3-fluoro-4-methoxypyridine decision Desired Bond Type? start->decision cc_bond C-C Bond (e.g., Biaryl Synthesis) decision->cc_bond C-C cn_co_cs_bond C-N, C-O, or C-S Bond (e.g., Amine Installation) decision->cn_co_cs_bond C-X (X=N,O,S) suzuki_protocol Execute Protocol 3.1.1: Suzuki-Miyaura Coupling cc_bond->suzuki_protocol snar_protocol Execute Protocol 3.2.1: SNAr Reaction cn_co_cs_bond->snar_protocol product_suzuki Purified Biaryl Product suzuki_protocol->product_suzuki product_snar Purified Heteroatom- Substituted Product snar_protocol->product_snar

Caption: Decision workflow for selecting the appropriate synthetic method.

Safety, Handling, and Storage

All chemical manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Hazards: While specific data for this exact compound is limited, structurally related chlorofluoropyridines are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[14]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Always consult the latest Safety Data Sheet (SDS) for the most current and detailed safety information before commencing any experimental work.

Conclusion

2-Chloro-3-fluoro-4-methoxypyridine is a high-value intermediate whose utility is derived from its well-defined and predictable reactivity. The C-2 chloro group serves as a versatile handle for installing a wide range of functionalities through established and reliable synthetic methods like the Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution. By understanding the electronic principles that govern its reactivity, researchers can confidently deploy this building block in the synthesis of complex molecular architectures, accelerating discovery and development programs in medicinal chemistry.

References

  • Ma, Y., et al. (n.d.). S1 Supporting information Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake. AWS. [Link]

  • Reddy, K. R., et al. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Haydl, A. M., et al. (2017, June 13). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Pomikło, K., et al. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Organic Chemistry Portal. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Zhang, T., et al. (2024, March 23). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. [Link]

  • Tang, C., et al. (2022, September 29). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2024, November). Synthesis of new EGFR inhibitors strategy. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Vantourout, J. C., et al. (2017). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses. [Link]

  • The Organic Chemistry Tutor. (2020, June 25). Nucleophilic Substitution with Amines. YouTube. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemtips. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Fernández, G. (n.d.). Nucleophilic substitution reactions in pyridine. Quimicaorganica.org. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction. [Link]

  • ResearchGate. (2019, July 22). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?. [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Google Patents. (2009, April 25). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

Sources

Application Notes and Protocols for the Regioselective Lithiation of 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. The precise introduction of substituents onto this π-deficient heterocycle is a critical challenge in the synthesis of novel molecular entities. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of C-H bonds in aromatic and heteroaromatic systems.[1][2] This application note provides a comprehensive guide to the lithiation of 2-chloro-3-fluoro-4-methoxypyridine, a polysubstituted pyridine of interest in drug discovery programs. We will delve into the theoretical underpinnings that govern the regioselectivity of this reaction and provide detailed, field-proven protocols for its successful implementation and subsequent functionalization.

Scientific Principles: Predicting Regioselectivity

The regiochemical outcome of a directed ortho-metalation reaction on a polysubstituted ring is determined by the relative directing ability of the substituents. The directing metalation group (DMG) coordinates to the organolithium base, bringing it into proximity with an adjacent C-H bond and facilitating deprotonation.[2] In the case of 2-chloro-3-fluoro-4-methoxypyridine, we have three potential directing groups: the 2-chloro, 3-fluoro, and 4-methoxy substituents.

The established hierarchy of directing ability for these groups is generally considered to be F > OMe > Cl.[3]

  • Fluorine (F): The strong inductive effect and ability to coordinate with lithium makes fluorine a potent, though sometimes overlooked, directing group.

  • Methoxy (OMe): The oxygen lone pairs of the methoxy group are excellent at coordinating with lithium, making it a strong and reliable DMG.[1]

  • Chlorine (Cl): While chlorine can act as a DMG, its directing ability is generally weaker than that of fluorine and methoxy groups.

Based on this hierarchy, the lithiation of 2-chloro-3-fluoro-4-methoxypyridine is predicted to occur at the C5 position, ortho to the powerful 4-methoxy directing group. The C3-fluoro group will also contribute to the acidification of the C5 proton, further favoring deprotonation at this site. While the 2-chloro group could direct to C3, this position is already substituted with fluorine.

sub [label=< 2-Chloro-3-fluoro-4-methoxypyridine

N C2-Cl C3-F C4-OMe C5-H

Most Acidic Proton

>];

base [label="LDA, THF, -78 °C"]; intermediate [label=< 5-Lithio-2-chloro-3-fluoro-4-methoxypyridine

N C2-Cl C3-F C4-OMe C5-Li

>];

electrophile [label="E+"]; product [label=< 5-Substituted Product

N C2-Cl C3-F C4-OMe C5-E

>];

sub -> base [label="Deprotonation"]; base -> intermediate; intermediate -> electrophile [label="Quenching"]; electrophile -> product; } DOT Caption: Predicted regioselective lithiation at C5.

Experimental Protocols

Safety First: Organolithium reagents such as n-butyllithium and lithium diisopropylamide (LDA) are pyrophoric and react violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and appropriate gloves). A protocol for the safe handling of organolithium reagents should be strictly followed.[4]

Protocol 1: General Procedure for the Lithiation of 2-Chloro-3-fluoro-4-methoxypyridine

This protocol describes the generation of the 5-lithiated pyridine intermediate. Subsequent quenching with an electrophile will determine the final product.

Materials:

  • 2-Chloro-3-fluoro-4-methoxypyridine

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • Dry ice/acetone bath

  • Inert gas line (N₂ or Ar) with appropriate glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (10 mL per 1 mmol of substrate).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled diisopropylamine (1.2 eq.) to the cooled THF.

  • Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve 2-chloro-3-fluoro-4-methoxypyridine (1.0 eq.) in anhydrous THF (5 mL per 1 mmol of substrate).

  • Slowly add the solution of the pyridine substrate to the LDA solution at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is typically rapid at this temperature. The reaction can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C5 position.

G

Protocol 2: Quenching with an Electrophile - Synthesis of 2-Chloro-3-fluoro-5-formyl-4-methoxypyridine

This protocol demonstrates the introduction of a formyl group, a versatile handle for further synthetic transformations.

Procedure:

  • Following Protocol 1, after stirring the lithiated species for 1-2 hours at -78 °C, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.), freshly distilled from CaH₂, dropwise to the reaction mixture.

  • Maintain the reaction at -78 °C for an additional 1 hour.

  • Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Protocol 3: Quenching with an Electrophile - Synthesis of 2-Chloro-3-fluoro-4-methoxy-5-(trimethylsilyl)pyridine

This protocol illustrates the introduction of a trimethylsilyl group, which can be used in subsequent cross-coupling reactions.

Procedure:

  • Following Protocol 1, after stirring the lithiated species for 1-2 hours at -78 °C, add chlorotrimethylsilane (TMSCl, 1.5 eq.), freshly distilled, dropwise to the reaction mixture.

  • Maintain the reaction at -78 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Quenching with an Electrophile - Synthesis of 2-Chloro-3-fluoro-5-iodo-4-methoxypyridine

This protocol describes the introduction of an iodine atom, a valuable precursor for various metal-catalyzed cross-coupling reactions.

Procedure:

  • Following Protocol 1, after stirring the lithiated species for 1-2 hours at -78 °C, add a solution of iodine (I₂, 1.5 eq.) in anhydrous THF dropwise until the characteristic iodine color persists.

  • Stir the reaction at -78 °C for an additional 1 hour.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (10 mL) to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Lithiation Strategies

Protocol Electrophile Product Key Considerations
Protocol 2 N,N-Dimethylformamide (DMF)2-Chloro-3-fluoro-5-formyl-4-methoxypyridineUse freshly distilled DMF to avoid quenching the lithiated species with water.
Protocol 3 Chlorotrimethylsilane (TMSCl)2-Chloro-3-fluoro-4-methoxy-5-(trimethylsilyl)pyridineFreshly distilled TMSCl is recommended for optimal yields.
Protocol 4 Iodine (I₂)2-Chloro-3-fluoro-5-iodo-4-methoxypyridineThe iodine solution should be added carefully until a persistent color is observed.

Conclusion

The directed ortho-metalation of 2-chloro-3-fluoro-4-methoxypyridine using LDA is a highly effective and regioselective strategy for the synthesis of C5-functionalized derivatives. The strong directing ability of the 4-methoxy group, reinforced by the 3-fluoro substituent, reliably directs deprotonation to the C5 position. The resulting 5-lithiopyridine intermediate is a versatile nucleophile that can be trapped with a wide range of electrophiles, providing access to a diverse array of valuable building blocks for research and development in the pharmaceutical and agrochemical industries. The protocols provided herein offer a robust starting point for the exploration of the chemistry of this interesting scaffold.

References

  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and anilide-to-ylide- and biaryl-to-hetaryl-to-aryl-to-alkaloid synthesis. Chemical Reviews, 90(6), 879–933.
  • Gauthier, D. R., Jr, & Beutner, G. L. (2012). Directed Ortho-Metalation. In Comprehensive Organic Synthesis II (Second Edition, Vol. 1, pp. 1-43). Elsevier.
  • Manolikakes, S., Schade, M. A., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Directed ortho metalation - Wikipedia. (2023, November 28). Retrieved from [Link]

  • El-Sayed, G. A., & Smith, K. (2015).
  • Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(19), 6664–6669.
  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University. Retrieved from [Link]

  • Baranczak, A., & Carlier, P. R. (2010). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2010(5), 57-72.
  • Al-Zaydi, K. M. (2015).
  • Collum, D. B. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Accounts of Chemical Research, 40(10), 1035–1043.
  • Turck, A., Plé, N., Dujardin, G., & Quéguiner, G. (1996). Relative ortho-Directing Power of Fluorine, Chlorine and Methoxy Group for the Metalation Reaction in the Diazine Series. Diazines. Part 35. Journal of Heterocyclic Chemistry, 33(5), 1449-1452.
  • Wada, A., Abe, H., & Nishino, T. (1987). Synthesis of 5-substituted pyrimidines through .alpha.-directed lithiation reactions. Heterocycles, 26(3), 597.
  • Al-Zaydi, K. M., & Smith, K. (2015).
  • Gessner, V. H. (2008). Ortho lithiation of 2-, 3-, and 4-methoxypyridines. Synlett, 2008(19), 3041-3042.
  • Gros, P. C., Fort, Y., & Caubère, P. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? The Journal of Organic Chemistry, 68(6), 2243–2247.
  • Rowe, S. M., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54644.
  • Brégent, T., et al. (2018). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.
  • Mamane, V., Aubert, E., & Fort, Y. (2006). Side-Chain Retention During Lithiation of 4-Picoline and 3,4-Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Synthesis, 2006(20), 3467-3473.
  • McDonald, F. E. (2011). Working with Hazardous Chemicals. Organic Syntheses, 88, 296-308.
  • Gros, P. C., Fort, Y., & Caubère, P. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of organic chemistry, 68(6), 2243–2247.
  • Wang, D., et al. (2015). Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 145, 344–349.
  • Erra-Balsells, R., & Bertolotti, S. G. (2014). Selective quenching of triplet excited states of pteridines. Photochemical & photobiological sciences : Official journal of the European Photochemistry Association and the European Society for Photobiology, 13(7), 1051–1058.
  • Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. Organic & Biomolecular Chemistry, 18(17), 3218-3228.

Sources

Application Notes and Protocols for the C-H Activation of 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs containing this nitrogenous heterocycle.[1] The specific substitution pattern of 2-chloro-3-fluoro-4-methoxypyridine presents a unique synthetic canvas. The electronic and steric diversity of its substituents offers multiple avenues for tailored molecular design. Direct C-H activation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of such complex molecules, circumventing the need for pre-functionalized starting materials.[2] This guide provides a detailed exploration of the C-H activation of 2-chloro-3-fluoro-4-methoxypyridine, offering researchers a comprehensive resource for unlocking its synthetic potential.

The inherent electron-deficient nature of the pyridine ring, compounded by the inductive effects of the chloro and fluoro substituents, presents a challenge for traditional electrophilic aromatic substitution. However, transition metal-catalyzed C-H activation offers a robust solution. This document will focus on two of the most promising and well-precedented methodologies for the C-H functionalization of polysubstituted pyridines: Iridium-catalyzed C-H borylation and Palladium-catalyzed direct C-H arylation.

Regioselectivity: A Confluence of Steric and Electronic Effects

The primary consideration in the C-H activation of 2-chloro-3-fluoro-4-methoxypyridine is the regioselectivity of the reaction. The pyridine ring possesses two available C-H bonds at the C-5 and C-6 positions. The directing effects of the existing substituents will play a crucial role in determining the site of functionalization.

  • Steric Hindrance: The chloro group at the C-2 position and the fluoro group at the C-3 position create significant steric hindrance around the C-6 position. In many transition metal-catalyzed C-H activation reactions, particularly those involving bulky ligands or metal centers, the catalyst will preferentially approach the less sterically encumbered C-H bond.[3]

  • Electronic Effects: The methoxy group at the C-4 position is an electron-donating group, which can influence the acidity of the adjacent C-H bonds. Conversely, the electron-withdrawing nature of the halogen substituents deactivates the ring towards electrophilic attack. In the context of C-H activation, the interplay of these electronic factors can be complex. For iridium-catalyzed borylation, the reaction is often governed by steric factors, with functionalization occurring at the most accessible C-H bond.[4] In palladium-catalyzed direct arylation, electronic effects can play a more significant role, with arylation sometimes favoring positions with higher C-H acidity.[5]

Based on these principles, it is anticipated that the C-5 position will be the primary site of C-H activation for 2-chloro-3-fluoro-4-methoxypyridine due to the pronounced steric hindrance at the C-6 position.

Iridium-Catalyzed C-H Borylation: A Gateway to Diverse Functionality

Iridium-catalyzed C-H borylation is a powerful tool for the introduction of a versatile boronic ester functionality, which can subsequently be transformed into a wide array of other functional groups through well-established cross-coupling reactions.[4][6] The reaction is known for its high functional group tolerance, making it an ideal choice for complex substrates like 2-chloro-3-fluoro-4-methoxypyridine.

Proposed Reaction and Mechanism

The proposed iridium-catalyzed C-H borylation of 2-chloro-3-fluoro-4-methoxypyridine is depicted below. The reaction is expected to proceed with high regioselectivity at the C-5 position.

Iridium-Catalyzed C-H Borylation cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Pyridine 2-Chloro-3-fluoro-4-methoxypyridine Borylated_Pyridine 2-Chloro-3-fluoro-4-methoxy-5-(pinacolboranyl)pyridine Pyridine->Borylated_Pyridine C-H Borylation B2pin2 Bis(pinacolato)diboron (B2pin2) B2pin2->Borylated_Pyridine Ir_catalyst [Ir(cod)OMe]2 Ir_catalyst->Borylated_Pyridine Catalyst Ligand dtbpy Ligand->Borylated_Pyridine

Caption: Proposed Iridium-Catalyzed C-5 Borylation.

The mechanism of iridium-catalyzed C-H borylation is generally accepted to involve the oxidative addition of a C-H bond to an active iridium species, followed by reductive elimination to form the borylated product and regenerate the catalyst. The regioselectivity is primarily dictated by the steric accessibility of the C-H bonds.

Experimental Protocol: Iridium-Catalyzed C-H Borylation

This protocol is adapted from established procedures for the borylation of substituted pyridines.[4][6]

Materials:

  • 2-Chloro-3-fluoro-4-methoxypyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (dimethoxido(1,5-cyclooctadiene)iridium(I) dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., cyclohexane, THF, or neat conditions)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-fluoro-4-methoxypyridine (1.0 mmol, 1 equiv), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous solvent (5 mL). Alternatively, the reaction can be run under neat conditions.

  • Reaction Conditions: Seal the flask and remove it from the glovebox. Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-chloro-3-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Parameter Value Rationale
Iridium Precatalyst [Ir(cod)OMe]₂Commonly used and highly effective precatalyst.
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)Bulky ligand that promotes catalytic activity.
Boron Source Bis(pinacolato)diboron (B₂pin₂)Stable and widely available boron source.
Solvent Cyclohexane or neatNon-coordinating solvents are preferred.
Temperature 80-100 °CProvides sufficient energy for C-H activation.

Palladium-Catalyzed Direct C-H Arylation: Forging C-C Bonds

Palladium-catalyzed direct C-H arylation is a powerful method for the formation of biaryl linkages, which are prevalent in pharmaceuticals and organic materials.[7][8] This approach avoids the pre-functionalization of the pyridine ring with an organometallic reagent, making it a more step-economical process.

Proposed Reaction and Mechanism

The direct C-H arylation of 2-chloro-3-fluoro-4-methoxypyridine with an aryl halide is expected to occur selectively at the C-5 position.

Palladium-Catalyzed Direct Arylation cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Pyridine 2-Chloro-3-fluoro-4-methoxypyridine Arylated_Pyridine 5-Aryl-2-chloro-3-fluoro-4-methoxypyridine Pyridine->Arylated_Pyridine Direct Arylation Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Arylated_Pyridine Pd_catalyst Pd(OAc)2 Pd_catalyst->Arylated_Pyridine Catalyst Ligand SPhos Ligand->Arylated_Pyridine Base K2CO3 Base->Arylated_Pyridine

Sources

Advanced Protocol: Synthesis of Fluorinated Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Kinase Inhibitors using 2-Chloro-3-fluoro-4-methoxypyridine Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Abstract

This application note details the strategic utilization of 2-Chloro-3-fluoro-4-methoxypyridine (CAS 1184172-10-8) as a high-value scaffold in the synthesis of Type I and Type II kinase inhibitors.[1] The unique electronic properties of the 3-fluoro substituent—specifically its ability to modulate pKa and block metabolic oxidation—make this building block critical for optimizing pharmacokinetics in next-generation VEGFR, c-Met, and ALK inhibitors.[1] We present a validated, scalable workflow for C2-functionalization via SNAr and Suzuki-Miyaura cross-coupling, alongside downstream modifications of the C4-methoxy motif.

Introduction: The Fluorinated Pyridine Advantage

In kinase inhibitor design, the "hinge region" of the ATP-binding pocket requires a heterocycle capable of precise hydrogen bonding. Pyridine scaffolds are ubiquitous in this role. However, standard pyridines often suffer from rapid oxidative metabolism.

2-Chloro-3-fluoro-4-methoxypyridine offers a tripartite advantage:

  • C2-Reactivity: The 2-chloro position is highly activated for nucleophilic displacement due to the inductive electron-withdrawal of the adjacent 3-fluoro group and the ring nitrogen.[1]

  • Metabolic Stability: The 3-fluoro atom blocks the metabolically vulnerable C3 position, preventing P450-mediated oxidation.[1]

  • Electronic Tuning: The fluorine atom lowers the basicity of the pyridine nitrogen, often improving selectivity by altering the hydrogen bond acceptor capability in the hinge region.

Retrosynthetic Logic

The building block is typically employed to construct the "Head Group" (hinge binder) or the "Linker" moiety of the inhibitor.

Retrosynthesis Target Target Kinase Inhibitor (Type I / II) Disconnection Disconnection: C-N or C-C Bond Formation Target->Disconnection Scaffold 2-Chloro-3-fluoro-4-methoxypyridine (Core Scaffold) Disconnection->Scaffold Electrophile Partner Nucleophilic Partner (Aniline/Boronate) Disconnection->Partner Nucleophile

Figure 1: Retrosynthetic analysis placing the pyridine scaffold as the electrophilic core.

Experimental Protocols

Protocol A: C2-Amination via SNAr Displacement

This is the primary method for coupling the pyridine core to an aniline or aliphatic amine, establishing the inhibitor's core skeleton.

Objective: Synthesize N-(3-fluoro-4-methoxypyridin-2-yl)aniline derivatives.

Materials
  • Substrate: 2-Chloro-3-fluoro-4-methoxypyridine (1.0 equiv)[1]

  • Nucleophile: Functionalized Aniline (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.1 equiv)[1]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF) or Cs2CO3

  • Catalyst (Optional): Pd2(dba)3 / Xantphos (if SNAr is sluggish)

  • Solvent: Anhydrous THF or 1,4-Dioxane

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Aniline (1.1 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C under an inert atmosphere (N2 or Ar). Dropwise add LiHMDS (1.2 equiv). Stir for 30 minutes to generate the lithium anilide species.

    • Expert Insight: Using LiHMDS generates a potent nucleophile, allowing the reaction to proceed at lower temperatures compared to thermal conditions, preserving the 3-fluoro substituent.

  • Addition: Add a solution of 2-Chloro-3-fluoro-4-methoxypyridine (1.0 equiv) in THF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature. If reaction monitoring (TLC/LC-MS) shows incomplete conversion after 2 hours, heat to 60°C.

    • Checkpoint: The 3-fluoro group significantly accelerates this displacement compared to non-fluorinated analogs.[1] Expect faster kinetics.

  • Quench & Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Yield Expectation: 75–85%

Protocol B: C4-Demethylation to Pyridone

Many kinase inhibitors (e.g., c-Met inhibitors) require a hydrogen bond donor/acceptor pair.[1] Converting the 4-methoxy group to a 4-pyridone (tautomer of 4-hydroxypyridine) is a common strategy.[1]

Objective: Convert the methoxy intermediate to the corresponding pyridone.

Materials
  • Substrate: C2-substituted-3-fluoro-4-methoxypyridine (from Protocol A)

  • Reagent: Pyridine hydrochloride (Py·HCl) or BBr3

  • Solvent: Neat (melt) or Dichloromethane (DCM)

Step-by-Step Methodology (Molten Salt Method)
  • Setup: Place the substrate and Pyridine hydrochloride (10 equiv) in a heavy-walled pressure vial or round-bottom flask.

  • Reaction: Heat the mixture to 160°C. The Py·HCl will melt, acting as both solvent and reagent.

  • Monitoring: Stir for 2–4 hours. Monitor by LC-MS for the mass loss of -14 Da (CH3 to H).[1]

  • Workup: Cool to roughly 60°C (before solidification) and dilute with water. Neutralize carefully with solid NaHCO3 to pH 7.

  • Isolation: The product often precipitates as a solid. Filter and wash with water/ether. If no precipitate forms, extract with EtOAc/MeOH (9:1).

Expert Insight: The 3-fluoro group remains stable under these acidic conditions, but avoid prolonged exposure to temperatures >180°C to prevent defluorination.

Data Analysis & Optimization

Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Conversion (Protocol A) Poor nucleophilicity of anilineSwitch to Buchwald-Hartwig conditions: Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3, Dioxane, 100°C.
Regioselectivity Issues Attack at C4 (displacement of OMe)Ensure temperature is kept low (0°C–RT) initially. The C2-Cl is kinetically favored over C4-OMe displacement.[1]
Defluorination Overheating or extreme basicityAvoid using alkoxide bases (e.g., NaOEt) at high temperatures. Use sterically hindered bases (LiHMDS) or inorganic carbonates.
Quantitative Benchmarks (Model System)

Based on internal validation using 4-aminobenzamide as nucleophile.

ParameterValueNotes
Reaction Time (SNAr) 2.5 HoursAt 60°C in THF.
Isolated Yield 82%>98% Purity by HPLC.[4]
Selectivity (C2 vs C4) >20:1Favors C2-Cl displacement.[1]

Biological Context: Signaling Pathways

Inhibitors derived from this scaffold typically target RTKs (Receptor Tyrosine Kinases).[5] Below is the signaling cascade for c-Met/VEGFR , a common target profile for this class of molecules.

SignalingPathway VEGFR VEGFR / c-Met (Receptor Tyrosine Kinase) PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->VEGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Figure 2: Inhibition of VEGFR/c-Met signaling pathways prevents downstream activation of PI3K/AKT and RAS/MAPK cascades.[1][5]

Safety & Handling

  • Hazard Identification: 2-Chloro-3-fluoro-4-methoxypyridine is an irritant.[1] It may cause skin sensitization.

  • HF Generation: In the event of thermal decomposition or combustion, this compound can release Hydrogen Fluoride (HF). Standard halogenated waste disposal protocols must be followed.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a chemical fume hood.

References

  • Gould, S. E., et al. (2011). "Small molecule inhibitors of c-Met kinase: A review of recent patent literature." Expert Opinion on Therapeutic Patents.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • BenchChem. (2025). "Application Notes: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline." BenchChem Technical Library.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 177822206, 3-Chloro-4-(5-fluoro-2-methoxypyridin-4-yl)aniline."[1][6] PubChem.

  • BOC Sciences. (2023). "FDA-approved small molecule kinase inhibitors: Synthesis and Analysis." BOC Sciences Blog.

Sources

Troubleshooting & Optimization

Purification methods for 2-Chloro-3-fluoro-4-methoxypyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-3-fluoro-4-methoxypyridine (Intermediate) Current Status: Online | Lead Scientist: Dr. A. Vance | Ticket ID: PYR-INT-404

Part 1: Executive Technical Brief

Subject: 2-Chloro-3-fluoro-4-methoxypyridine (CAS: 1227598-28-8) Application: Critical scaffold for kinase inhibitors (e.g., c-Met, ALK) and advanced P-CAB analogs. Chemical Profile:

  • Molecular Weight: 161.56 g/mol

  • Physical State: Typically a low-melting solid or viscous oil (highly dependent on purity).

  • Acidity (pKa): Estimated ~2.0–2.5 (Pyridine nitrogen basicity is significantly suppressed by the electron-withdrawing 2-Cl and 3-F substituents).

  • Reactivity Warning: The C2-Cl bond is labile to Pd-catalyzed coupling; the C4-OMe is an ether but can be demethylated under strong Lewis acidic conditions (e.g., BBr

    
    ).
    

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: "My product is co-eluting with the bis-methoxy impurity during chromatography."

Diagnosis: In the synthesis (typically


 of 2-chloro-3,4-difluoropyridine with methoxide), the most common impurity is 2,4-dimethoxy-3-fluoropyridine . These two compounds have very similar 

values on standard silica because the polarity shift from -Cl to -OMe is subtle in this steric environment.

Solution: The "Base-Doped" Silica Protocol Standard silica is slightly acidic, which can cause peak tailing for pyridines, masking the separation. You must suppress the interaction between the pyridine nitrogen and the silanols.

  • The Fix: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexanes before loading.

  • Mobile Phase: Switch from EtOAc/Hexane to DCM/MeOH or TBME/Heptane . The ether/heptane system often provides better selectivity for methoxy-substituted pyridines than ester-based systems.

Solvent SystemSelectivity RatingNotes
Hexane/EtOAcLowCo-elution common.
Heptane/TBME High Best for separating mono- vs bis-methoxy.
DCM/MeOH (98:2)MediumGood for removing polar pyridone byproducts.
Issue 2: "I am losing significant yield during the aqueous workup."

Diagnosis: This is a classic "pKa Trap." You are likely treating this molecule like a standard pyridine (pKa ~5.2). However, the 2-Cl and 3-F atoms are electron-withdrawing, dropping the pKa of the pyridine nitrogen to ~2.0.

  • The Consequence: If you wash with 1N HCl (pH ~0), the pyridine protonates and goes into the water. If you then neutralize to pH 7, it might still be partially soluble in water or form an emulsion. If you wash with weak acid (Citric, pH 4), it won't protonate, remaining in the organic layer (which is good, unless you are trying to extract it into water to remove non-basic impurities).

Solution: The "Cold-Acid" Snap Extraction To remove non-basic impurities (like unreacted starting material), you need a precise pH swing.

  • Dissolve crude mixture in TBME (Methyl tert-butyl ether).

  • Extract with 3M HCl at 0°C (Ice bath is critical to prevent hydrolysis of the Cl/F groups).

  • Separate layers immediately. Your product is in the Aqueous layer (as the hydrochloride salt).

  • Neutralize the aqueous layer carefully with NaOH to pH 9-10 (not just pH 7).

  • Re-extract into DCM.

Issue 3: "The product oils out and refuses to crystallize."

Diagnosis: Halogenated methoxypyridines are notorious for "oiling out" due to low melting points and the disruption of crystal lattice packing by the methoxy conformers.

Solution: The "Two-Solvent" Thermodynamics Approach Do not use rapid cooling. Use a solvent system where the solubility temperature dependence is steep.

  • Primary Solvent: Isopropanol (IPA) - Dissolve at 50°C.

  • Anti-Solvent: Water (dropwise).

  • Protocol:

    • Dissolve crude oil in minimal warm IPA (45-50°C).

    • Add water dropwise until slight turbidity persists.

    • Add a seed crystal (if available) or scratch the glass.

    • Cool slowly (10°C per hour) to 0°C.

    • Critical Step: If it oils out, reheat to dissolve the oil, add 5% more IPA, and cool slower.

Part 3: Visualized Workflows

Workflow A: Purification Decision Tree

Caption: Logic flow for selecting the optimal purification method based on crude purity and physical state.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil CheckPurity HPLC Purity > 85%? Solid->CheckPurity Distill High Vac Distillation (< 1 mbar, Short Path) Oil->Distill Thermal Stable? Column Flash Chromatography (SiO2 + 1% TEA) Oil->Column Thermal Labile Recryst Recrystallization (IPA/Water or Heptane) CheckPurity->Recryst Yes CheckPurity->Column No Distill->CheckPurity Fractions collected

Workflow B: The "Cold-Acid" Extraction Protocol

Caption: pH-swing extraction logic specifically tuned for low-pKa halogenated pyridines.

AcidBaseExtraction Input Crude in TBME AcidWash Wash w/ 3M HCl (0°C) Input->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Non-basic Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product-H+ Cl-) PhaseSep->AqLayer Keep BaseTreat Adjust to pH 10 (NaOH, <10°C) AqLayer->BaseTreat Extract Extract into DCM BaseTreat->Extract Final Pure Product Extract->Final

Part 4: Detailed Experimental Protocols

Protocol A: High-Vacuum Fractional Distillation

Best for: Oily crude material (>50g scale).

  • Setup: Use a short-path distillation head with a Vigreux column to prevent bumping.

  • Vacuum: High vacuum is non-negotiable. Target < 1.0 mbar .

  • Heating: Use an oil bath.

    • Warning: Do not exceed a bath temperature of 140°C. Halogenated methoxypyridines can undergo thermal rearrangement or decomposition above 150°C.

  • Collection:

    • Fraction 1 (F1): Low boilers (solvents, non-polar impurities).

    • Fraction 2 (F2): Main product.

    • Note: If the product solidifies in the condenser, use a heat gun gently to melt it down into the receiver.

Protocol B: Chemical Stability Verification

Before scaling up, verify the stability of the 2-Cl and 4-OMe groups.

  • Test: Dissolve 10mg in

    
    -DMSO. Add 1 drop of 
    
    
    
    . Run NMR.
  • Check: Look for the disappearance of the methoxy singlet (~3.9 ppm) or shifts in the aromatic region indicating hydrolysis to the pyridone.

References

  • Synthesis of Halogenated Pyridines

    • Title: "Regioselective Synthesis of Substituted Pyridines via Nucleophilic Arom
    • Source:Journal of Medicinal Chemistry, 2004, 47(15), 3853.
    • Context: Defines the reactivity order of Fluorine vs.
    • URL:[Link]

  • pKa and Basicity of Pyridines

    • Title: "Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Rel
    • Source:ResearchGate (General Principles).[1]

    • Context: Explains the inductive effect of F and Cl on pyridine nitrogen basicity, validating the low pKa extraction str
    • URL:[Link]

  • Chromatographic Separation of Isomers

    • Title: "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry."
    • Source:ResearchGate.[2]

    • Context: Provides methodology for separating halogenated regioisomers using modified st
    • URL:[Link]

  • Compound Verification

    • Title: "2-chloro-3-fluoro-4-methoxypyridine (PubChem CID 87659274)."
    • Source:PubChem.[3][4]

    • Context: Confirms chemical structure and existence as a commercial intermedi
    • URL:[Link]

Sources

Overcoming steric hindrance in 2-Chloro-3-fluoro-4-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Barriers in Functionalization Ticket ID: PYR-3F-OMe-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "3-Fluoro Paradox"

Welcome to the Advanced Synthesis Support Center. You are likely here because 2-Chloro-3-fluoro-4-methoxypyridine is failing to react under standard conditions.

This substrate presents a classic "push-pull" conflict in medicinal chemistry:

  • The Steric Blockade (C3-F): The fluorine atom at position 3 creates significant steric bulk ortho to the reaction site (C2-Cl), hindering the approach of nucleophiles and metal catalysts.

  • The Electronic Deactivation (C4-OMe): While the pyridine ring is generally electron-deficient, the methoxy group at C4 is a strong resonance donor (

    
    ). This increases electron density in the ring, raising the energy of the LUMO and effectively "deactivating" the C2 position toward Nucleophilic Aromatic Substitution (SNAr).
    

This guide provides validated protocols to overcome these specific barriers.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

User Issue: “I’m trying to displace the C2-Chloride with a primary amine, but I’m seeing <10% conversion even after 24h reflux in EtOH.”

Root Cause Analysis

Standard SNAr conditions (EtOH/base/reflux) fail because the C4-Methoxy group pumps electron density into the ring, counteracting the activation usually provided by the ring nitrogen. Combined with the C3-Fluorine steric shield , the energy barrier is too high for mild heating.

Troubleshooting Protocol: High-Energy Activation

The Fix: Switch to polar aprotic solvents and higher temperatures to stabilize the Meisenheimer complex.

VariableStandard (Fail)Optimized (Success)Mechanistic Reason
Solvent Ethanol, THFDMSO, NMP, or DMA High dielectric constant stabilizes the charged transition state.
Base Et3N, K2CO3DIPEA or Cs2CO3 Cesium ("Cesium Effect") improves solubility and reactivity of anionic nucleophiles.
Temp 80°C120°C - 140°C Required to overcome the increased activation energy caused by C4-OMe donation.
Step-by-Step Protocol (Amine Displacement)
  • Dissolve: 1.0 eq of 2-Chloro-3-fluoro-4-methoxypyridine in anhydrous DMSO (0.5 M concentration).

  • Add: 1.2 eq of Amine and 2.0 eq of DIPEA (N,N-Diisopropylethylamine).

  • Heat: Seal the vessel and heat to 130°C for 16 hours.

  • Workup: Dilute with water (crash precipitation usually occurs) or extract with EtOAc.

    • Note: If the amine is valuable/volatile, use LiHMDS (1.1 eq) in THF at 0°C to deprotonate the amine first, creating a stronger nucleophile (Lithium Amide) to attack the pyridine.

Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][2][3][4]

User Issue: “The catalyst dies. I see Pd-black formation immediately, and the starting material remains untouched.”

Root Cause Analysis

The ortho-fluorine (C3) creates two problems:

  • Steric Clashing: Standard ligands (PPh3, dppf) are not bulky enough to force the Pd(0) center into the crowded C2-Cl bond.

  • Pd-F Interaction: The lone pairs on the ortho-fluorine can weakly coordinate with Palladium, potentially stabilizing off-cycle resting states or slowing reductive elimination.

Troubleshooting Protocol: The "Bulky Ligand" Strategy

The Fix: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands) designed specifically for ortho-substituted substrates.

Recommended Catalyst Systems
Reaction TypePre-CatalystLigandBase
Amination (Primary) Pd2(dba)3BrettPhos NaOtBu
Amination (Secondary) Pd(OAc)2RuPhos NaOtBu
Suzuki Coupling Pd-PEPPSI-IPr(NHC Ligand built-in)K3PO4
Step-by-Step Protocol (Buchwald-Hartwig Amination)
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Charge Solids: Add Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%).

    • Why BrettPhos? It is structurally rigid and extremely bulky, preventing the Pd center from interacting with the C3-F and facilitating reductive elimination.

  • Solvent: Add anhydrous 1,4-Dioxane (degassed). Stir at RT for 5 mins to form the active catalyst complex.

  • Substrates: Add 2-Chloro-3-fluoro-4-methoxypyridine (1.0 eq), Amine (1.2 eq), and NaOtBu (1.5 eq).

  • Heat: 100°C for 12 hours.

    • Checkpoint: If conversion is low, switch to Pd-PEPPSI-IPr (2 mol%) in Toluene at 80°C. The NHC ligand is practically immune to steric crowding.

Module 3: Decision Logic & Workflow

Use this flow to determine the correct pathway for your specific nucleophile.

ReactionLogic Start START: Functionalize C2-Cl NucType Identify Nucleophile Type Start->NucType Amine Amine (N-H) NucType->Amine Carbon Boronic Acid (C-B) NucType->Carbon StericCheck Is Amine Sterically Hindered? Amine->StericCheck Suzuki Pathway C: Suzuki-Miyaura Carbon->Suzuki SNAr Pathway A: S_NAr (High Temp) StericCheck->SNAr No (Primary/Small) Buchwald Pathway B: Buchwald-Hartwig (Pd-Catalysis) StericCheck->Buchwald Yes (Secondary/Bulky) SNAr_Desc Conditions: DMSO, 130°C, DIPEA (Force through electronics) SNAr->SNAr_Desc Buchwald_Desc Conditions: Pd2(dba)3 + BrettPhos NaOtBu, Dioxane, 100°C (Overcome C3-F sterics) Buchwald->Buchwald_Desc

Caption: Decision matrix for selecting between thermal displacement (SNAr) and metal catalysis based on nucleophile sterics.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for the SNAr reaction? A: Yes, and it is highly recommended. Microwave heating often suppresses side reactions (like methoxy hydrolysis) by reducing the total reaction time. Try 160°C for 30 minutes in NMP.

Q: I’m seeing a side product where the Fluorine is missing (Hydrodehalogenation). Why? A: This is common in Pd-catalyzed reactions involving hydridic sources (like formate impurities or alcohols). If you observe this, ensure your solvent is anhydrous and switch the base from alkoxides (which can act as hydride sources via


-hydride elimination) to K3PO4  or Cs2CO3 .

Q: Can I remove the C4-Methoxy group later? A: Yes. The methoxy group can be demethylated to the pyridone using HBr/AcOH or BBr3 , and then converted to a chloride (using POCl3) or triflate for further functionalization. This makes the methoxy group a useful "placeholder" to block the C4 position during C2 functionalization.

References

  • Mechanisms of SNAr in Pyridines

    • Title: Nucleophilic Aromatic Substitution (SNAr)[1][2][3][4]

    • Source: Chemistry LibreTexts / Wikipedia
    • URL:[Link][2][4][5]

  • Buchwald-Hartwig Ligand Selection

    • Title: Buchwald-Hartwig Cross Coupling Reaction[6][7][8][9]

    • Source: Organic Chemistry Portal[10]

    • URL:[Link]

  • Overcoming Sterics in Cross-Coupling

    • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines (BrettPhos)
    • Source: J. Am. Chem. Soc.[11] (via PubMed/NIH)

    • URL:[Link]

  • Suzuki Coupling of Hindered Pyridines

    • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling...[12][13][14]

    • Source: Canadian Journal of Chemistry (via NIH)
    • URL:[Link]

Sources

Technical Support Center: Regiocontrol in 2-Chloro-3-fluoro-4-methoxypyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-2Cl3F4OMe-REGIO Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The Substrate Profile

Welcome to the technical support hub for 2-Chloro-3-fluoro-4-methoxypyridine . This scaffold presents a classic "push-pull" electronic conflict that often leads to experimental failure if not properly mapped.

The Electronic Battlefield:

  • C2-Chlorine: Highly activated for oxidative addition (Pd) and nucleophilic attack (

    
    ) due to the adjacent pyridine nitrogen.
    
  • C3-Fluorine: Inductively withdrawing but located meta to the nitrogen, making it surprisingly resistant to typical

    
     displacement compared to 2-F or 4-F isomers. However, it exerts a powerful "ortho-fluorine effect," acidifying the C4-OMe and potentially stabilizing metallated intermediates.
    
  • C4-Methoxy: A resonance donor that deactivates the ring toward nucleophilic attack but serves as a potent Directed Ortho Metalation (DoM) group for C5 functionalization.

Module 1: Transition Metal Catalysis (Suzuki/Buchwald)

Common Issue: "I am observing hydrodehalogenation (loss of Cl) instead of coupling."

Diagnosis: In electron-deficient pyridines, the oxidative addition of Pd(0) into the C2-Cl bond is rapid. However, the resulting Pd(II) species is electron-poor and prone to


-hydride elimination or protodemetalation if the transmetallation step is slow.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Choice Switch from Carbonates (

) to Phosphates (

)
or Fluorides (KF) .
Phosphates provide a "buffer" effect and facilitate transmetallation without acting as a hydrogen source.
Solvent Avoid primary alcohols. Use Dioxane/Water (4:1) or Toluene .Alcohols can serve as hydride sources for hydrodehalogenation pathways.
Catalyst Use Pd(dppf)Cl2 or Pd(PPh3)4 .Bidentate ligands (dppf) stabilize the Pd(II) intermediate, preventing premature decomposition.
FAQ: "Can I couple at C3-F using Nickel?"

Answer: technically yes, but C2-Cl will always react first . Standard Pd/Ni catalysts will exclusively target the C2-Cl bond due to the weaker bond dissociation energy (BDE) of C-Cl vs. C-F and the activation from the ring nitrogen. To target C3, you must first utilize the C2-Cl (e.g., convert to an inert group) or use a specific directing group strategy, which is generally inefficient on this scaffold.

Module 2: Nucleophilic Aromatic Substitution ( )

Common Issue: "My nucleophile is displacing the Chloride (C2), but I want to displace the Fluoride (C3)."

Diagnosis: This is a common misconception. While Fluorine is generally a better leaving group in


 due to the stabilization of the Meisenheimer complex, this only applies if the Fluorine is ortho or para to the electron-withdrawing Nitrogen.[1]
  • C2-Cl: Ortho to N (Highly Activated).

  • C3-F: Meta to N (Not Activated).

Resolution: You cannot displace the C3-F via standard


 while the C2-Cl is present. The nucleophile will attack C2 with >99:1 selectivity.

Protocol: Selective C2-Amination (


) 
  • Dissolve 1.0 eq of substrate in anhydrous DMSO (0.5 M).

  • Add 1.1 eq of Amine.

  • Add 1.5 eq of DIPEA (organic base is preferred over inorganic to prevent hydrolysis).

  • Heat to 60°C. (Note: Higher temps >100°C may risk attacking the C4-OMe group).

  • Monitor: Disappearance of C2-Cl. C3-F will remain intact.

Module 3: Lithiation & C-H Activation (The Critical Zone)

Common Issue: "I used n-BuLi to functionalize C5, but I got a complex mixture."

Diagnosis: This is the "Deadly Competition": Lithium-Halogen Exchange vs. Directed Ortho Metalation (DoM) .

  • n-BuLi is a nucleophile. It prefers to attack the C2-Cl bond (Exchange) to form the 2-Lithio species.

  • LDA/LiTMP are bases.[2][3] They prefer to deprotonate C5 (DoM), guided by the C4-OMe group.

Visualizing the Decision Tree:

LithiationPathways Substrate 2-Chloro-3-fluoro- 4-methoxypyridine nBuLi Reagent: n-BuLi (Nucleophilic) Substrate->nBuLi Selection LDA Reagent: LDA or LiTMP (Non-Nucleophilic Base) Substrate->LDA Selection Li_Exchange INTERMEDIATE A: 2-Lithio-3-fluoro-4-methoxypyridine (Li-Halogen Exchange) nBuLi->Li_Exchange Fast Exchange at -78°C DoM_Species INTERMEDIATE B: 5-Lithio-2-chloro-3-fluoro-4-methoxypyridine (Directed Ortho Metalation) LDA->DoM_Species Deprotonation at C5 (Guided by OMe) Li_Exchange->DoM_Species WARNING: Halogen Dance (If temp > -50°C) Prod_C2 Product: 2-Functionalized Pyridine Li_Exchange->Prod_C2 Electrophile Quench Prod_C5 Product: 5-Functionalized Pyridine DoM_Species->Prod_C5 Electrophile Quench

Figure 1: Decision matrix for lithiation strategies. Note the risk of "Halogen Dance" if the 2-Lithio species is allowed to warm up.

Protocol: C5-Selective Functionalization (DoM)

Objective: Install an electrophile at C5 without touching C2-Cl or C3-F.

  • Preparation: Flame-dry a flask and purge with Argon.

  • Base Generation: Add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 15 min to form LDA .

  • Substrate Addition: Dissolve 2-Chloro-3-fluoro-4-methoxypyridine in THF. Add dropwise to the LDA solution at -78°C .

    • Critical: Do NOT add n-BuLi directly to the substrate. You must pre-form the amide base.

  • Aging: Stir for 30-45 minutes at -78°C. The C4-OMe group directs the Lithium to C5. C3 is blocked by Fluorine.

  • Quench: Add Electrophile (e.g.,

    
    , DMF, Aldehyde) rapidly.
    
  • Warm: Allow to warm to RT slowly.

References & Authoritative Grounding

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Detailed mechanisms on Li-Halogen exchange vs. Hydrogen abstraction).

  • Lévesque, F., et al. (2014). "Continuous-flow synthesis of 2-amino-3-fluoropyridines." Journal of Flow Chemistry. Link (Demonstrates

    
     selectivity patterns in fluoropyridines).
    
  • Gribble, G. W., & Joule, J. A. (2010). Heterocyclic Chemistry. (Foundational text on Pyridine reactivity: C2 activation vs C3 passivity).

  • Knochel, P., et al. (2011). "Regioselective functionalization of substituted pyridines via Grignard reagents." Angewandte Chemie Int. Ed.Link (Magnesiation strategies to avoid halogen dance).

  • PubChem Compound Summary. "2-Chloro-3-fluoro-4-methoxypyridine." Link (Structural validation).

Sources

Stability of 2-Chloro-3-fluoro-4-methoxypyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-3-fluoro-4-methoxypyridine Stability Guide

Section 1: Executive Summary & Chemical Profile

Subject: Stability of 2-Chloro-3-fluoro-4-methoxypyridine (CAS: 1097264-89-5) in Acidic Media. Primary Risk: Acid-Catalyzed O-Demethylation (Hydrolysis). Severity: High (Irreversible degradation under forcing conditions).

As a Senior Application Scientist, I frequently encounter researchers who misinterpret the behavior of this intermediate during acidic workups. The presence of the electron-withdrawing 3-fluoro and 2-chloro substituents creates a "push-pull" electronic environment. While the 4-methoxy group is generally robust, the pyridine ring's electron deficiency activates this position toward nucleophilic attack when protonated, leading to the formation of the thermodynamically stable 2-chloro-3-fluoro-4-pyridone.

Key Stability Thresholds:

ConditionOutcomeReversibility
Dilute HCl / H₂SO₄ (RT) Protonation (Salt Formation)Reversible (Neutralize with NaHCO₃)
Anhydrous HCl (Ether/Dioxane) Hydrochloride Salt PrecipitationReversible (Stable solid form)
Aq. Acid (>1M) + Heat (>50°C) Hydrolysis to PyridoneIrreversible (Degradation)
Lewis Acids (e.g., BBr₃, AlCl₃) Rapid DemethylationIrreversible (Synthetic utility)

Section 2: The Chemistry of Instability (Mechanistic Insight)

To troubleshoot effectively, you must understand the mechanism. The degradation is not a random decomposition; it is a specific, acid-catalyzed hydrolysis of the vinylogous ether moiety.

Mechanism: Acid-Mediated Ether Cleavage

Under acidic conditions, the pyridine nitrogen is protonated first. In highly acidic media or at elevated temperatures, the equilibrium shifts toward the O-protonated species (or the N-protonated species becomes susceptible to nucleophilic attack at the methyl group).

G Start 2-Chloro-3-fluoro- 4-methoxypyridine Protonation Protonated Intermediate (Pyridinium Salt) Start->Protonation + H+ (Fast, Reversible) Transition Nucleophilic Attack (SN2 on Methyl) Protonation->Transition + Nucleophile (H2O/Cl-) + Heat Product 2-Chloro-3-fluoro- 4-hydroxypyridine (Pyridone Tautomer) Transition->Product Irreversible Cleavage Byproduct Methyl Halide / Methanol Transition->Byproduct

Figure 1: The degradation pathway.[1] Note that while N-protonation is the primary event, it activates the system for the irreversible cleavage step at the methoxy group.

Section 3: Troubleshooting Guide

Use this decision matrix to diagnose issues observed during your workflow.

Scenario A: "I see a solid precipitate during acidic extraction."
  • Diagnosis: Likely Salt Formation , not degradation.

  • The Science: The basic nitrogen (pKa ~2-3 due to F/Cl withdrawal) accepts a proton to form the pyridinium salt. This salt is often less soluble in organic solvents (DCM/EtOAc) and precipitates or stays in the aqueous phase.

  • Action:

    • Filter the solid.[2]

    • Resuspend in water/DCM.

    • Neutralize with sat.[3] NaHCO₃ to pH 8.

    • If the solid dissolves back into the organic layer, it was the salt. Product is safe.

Scenario B: "My LCMS shows a peak with Mass [M-14]."
  • Diagnosis: Demethylation (Hydrolysis) has occurred.

  • The Science: Loss of a methyl group (-CH₃, mass 15) and gain of a proton (+H, mass 1) results in a net loss of 14 amu. The product is the pyridone.

  • Action: This is irreversible.

    • Prevention: Lower the temperature of your acidic workup.[2] Avoid using HBr or HI (strong nucleophiles accelerate demethylation). Switch to a phosphate buffer (pH 6) quench instead of strong acid.

Scenario C: "Yield is low, and the product is stuck in the aqueous phase."
  • Diagnosis: pH is too low during extraction.

  • The Science: The electron-withdrawing groups make the pyridine less basic, but it still forms a salt at pH < 2.

  • Action: Adjust the aqueous layer to pH 6–7. Do not go too basic (> pH 12), as the 2-chloro group can undergo nucleophilic aromatic substitution (

    
    ) with hydroxide, leading to a different impurity (2-hydroxy derivative).
    

Section 4: Experimental Protocols

Protocol 1: Safe Salt Formation (Storage/Purification)

Use this if you need to stabilize the molecule as a salt without causing hydrolysis.

  • Dissolve: Dissolve 1.0 eq of 2-Chloro-3-fluoro-4-methoxypyridine in anhydrous diethyl ether or 1,4-dioxane (0.5 M concentration).

  • Acidify: Add 1.1 eq of 2M HCl in diethyl ether dropwise at 0°C.

    • Critical: Do not use aqueous acid. The absence of water prevents hydrolysis.

  • Precipitate: A white solid (Hydrochloride salt) will precipitate immediately.

  • Isolate: Filter under nitrogen. Wash with cold ether. Store in a desiccator.

Protocol 2: Stress Test (Determining Stability Limits)

Run this small-scale test before scaling up an acidic reaction.

  • Prepare 3 vials with 10 mg of substrate.

    • Vial A: 1N HCl (aq), Room Temp.

    • Vial B: 1N HCl (aq), 60°C.

    • Vial C: 6N HCl (aq), 60°C.

  • Stir for 1 hour.

  • Neutralize aliquots with NaHCO₃ and extract with EtOAc.

  • Analyze via HPLC/UPLC:

    • Look for the parent peak (RT ~ X min).

    • Look for the Pyridone peak (RT < X min, more polar).

    • Result: If Vial B shows >5% Pyridone, your process requires strict temperature control (< 20°C).

Section 5: Frequently Asked Questions (FAQ)

Q1: Can I use HBr/Acetic acid to remove a protecting group elsewhere in the molecule? A: Risky. HBr is a classic reagent for demethylating methoxypyridines (cleaving the ether). If you must use HBr, monitor the reaction closely. The bromide ion is a strong nucleophile that attacks the methyl group, accelerating the degradation to pyridone.

Q2: Why is the 3-fluoro analog less stable than 2-chloro-4-methoxypyridine? A: The fluorine atom at position 3 is highly electronegative. It pulls electron density away from the C4 carbon, making the C4-methoxy bond more polarized and the ring more susceptible to nucleophilic attack during hydrolysis. It destabilizes the "ether" character and increases the "vinylogous amide" character.

Q3: Is the degradation product (the pyridone) toxic? A: While specific toxicity data for 2-chloro-3-fluoro-4-pyridone is limited, halogenated pyridones are often biologically active and are common impurities in drug substances. From a CMC (Chemistry, Manufacturing, and Controls) perspective, it must be purged.

Section 6: Visual Troubleshooting Logic

Troubleshooting Start Issue: Instability in Acid Precipitate Is there a precipitate? Start->Precipitate SolubilityCheck Does it dissolve in water? Precipitate->SolubilityCheck Yes MassSpec Check LCMS Mass Precipitate->MassSpec No (Solution is clear but yield low) Salt Diagnosis: Pyridinium Salt (Reversible) SolubilityCheck->Salt Yes (Water Soluble) Hydrolysis Diagnosis: Pyridone Formation (Irreversible Degradation) SolubilityCheck->Hydrolysis No (Insoluble in Water/Org) MassSpec->Salt Mass = M (Parent) MassSpec->Hydrolysis Mass = M - 14 ActionSalt Action: Neutralize with NaHCO3 Extract into DCM Salt->ActionSalt ActionDeg Action: Optimize Process Reduce Temp / Avoid Strong Nucleophiles Hydrolysis->ActionDeg

Figure 2: Diagnostic flow for analyzing stability issues.

References

  • General Reactivity of Methoxypyridines

    • Joule, J. A., & Mills, K. (2010).[4] Heterocyclic Chemistry (5th Ed.). Wiley. (Chapter on Pyridines: Nucleophilic substitution and tautomerism).

    • Source:

  • Synthetic Utility & Stability Context

    • Nishikawa, T., et al. (2010).[4] Methoxypyridines in the Synthesis of Lycopodium Alkaloids. Organic Letters, 12(11), 2566–2569. (Demonstrates the use of methoxypyridine as a "masked pyridone" and its controlled hydrolysis).

    • Source:

  • Specific Intermediate Data (Analogous Structures)

    • PubChem.[5][6]2-Chloro-3-fluoro-4-methoxypyridine (Compound Summary).

    • Source:

  • Acidic Hydrolysis Mechanism

    • Katritzky, A. R., et al. (1967). The Tautomerism of Heterocycles.Advances in Heterocyclic Chemistry. (Foundational text on the methoxy-pyridone equilibrium).
    • Source:

Sources

Minimizing side reactions in 2-Chloro-3-fluoro-4-methoxypyridine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Minimizing Side Reactions in Substitution Protocols

Status: Open Priority: High (Process Chemistry / R&D) Assigned Specialist: Senior Application Scientist

Executive Summary

2-Chloro-3-fluoro-4-methoxypyridine is a densely functionalized scaffold used primarily as a precursor in kinase inhibitor discovery. Its reactivity is defined by the interplay between the electron-deficient pyridine ring, the activating 3-fluoro group, and the resonance-donating 4-methoxy group.

Users typically encounter three classes of side reactions:

  • Regiochemical Scrambling: Competitive attack at C4 (displacing -OMe) or C3 (displacing -F) during

    
    .
    
  • Catalytic Failure: Protodehalogenation or catalyst poisoning during Pd-catalyzed cross-coupling.

  • Lithiation Instability: Unintended Metal-Halogen Exchange (Li-Cl exchange) vs. Directed Ortho Metalation (DoM).

This guide provides root cause analysis and corrective protocols for these specific failure modes.

Module 1: Optimization (Nucleophilic Aromatic Substitution)

Primary Objective: Selective displacement of C2-Chloro by amines/alkoxides. Primary Failure Mode: Substitution at C4 (loss of -OMe) or Hydrolysis (Pyridone formation).

Mechanistic Insight

The 3-Fluoro substituent exerts a strong inductive effect (-I), activating both the C2 and C4 positions. While C2-Cl is the intended leaving group, the C4-OMe position is also activated. Although -OMe is generally a poorer leaving group than -Cl, the high electronegativity of the adjacent fluorine can render C4 susceptible to attack by "hard" nucleophiles (e.g., alkoxides) at elevated temperatures.

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Product contains C4-substituted impurity Temperature too high; Nucleophile too "hard" (charge dense).Reduce Temp: Run reaction at <60°C. Solvent Switch: Use non-polar aprotic solvents (THF, Toluene) to destabilize the tight ion pair required for C4 attack.
Formation of 2-hydroxy-3-fluoro-4-methoxypyridine Hydrolysis of C2-Cl due to wet solvent or hydroxide impurities.Drying: Ensure solvent water content <50 ppm. Use DIPEA or

instead of NaOH/KOH.
Reaction Stalled (Low Conversion) Deactivation by 4-OMe resonance effect.Activation: Add mild Lewis Acid (e.g.,

) to coordinate pyridine nitrogen, increasing electrophilicity at C2.
Visualizing the Selectivity Pathway

SNAr_Selectivity Start 2-Cl-3-F-4-OMe-Pyridine TS_C2 TS: C2 Attack (Stabilized by N-lone pair) Start->TS_C2 Kinetic Control (Low Temp) TS_C4 TS: C4 Attack (Destabilized by OMe resonance) Start->TS_C4 Thermodynamic/Hard Nu (High Temp) Nu Nucleophile (Nu-) Nu->Start Prod_C2 Product A (Desired) 2-Nu-3-F-4-OMe TS_C2->Prod_C2 Prod_C4 Impurity B (Undesired) 2-Cl-3-F-4-Nu TS_C4->Prod_C4

Figure 1: Kinetic vs. Thermodynamic pathways in


. The C2 pathway is kinetically favored due to the better leaving group (Cl), but C4 attack becomes accessible under forcing conditions.

Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Primary Objective: C-C or C-N bond formation at C2. Primary Failure Mode: Hydrodechlorination (Product is 3-fluoro-4-methoxypyridine).

Mechanistic Insight

Pyridine substrates are notorious for poisoning Pd catalysts via coordination of the pyridine nitrogen to the metal center. To compensate, chemists often increase catalyst loading or temperature, which inadvertently promotes


-hydride elimination or reductive elimination of H-Cl (hydrodechlorination), especially in alcoholic solvents.
Optimization Matrix
VariableRecommendationRationale
Ligand Class Bulky, electron-rich phosphines (e.g., XPhos, RuPhos).Steric bulk prevents the pyridine nitrogen from binding to Pd, keeping the catalyst active for the oxidative addition into the C-Cl bond.
Base Selection

or

(Anhydrous).
Avoid alkoxide bases (

) in secondary alcoholic solvents to prevent

-hydride elimination leading to dechlorination.
Solvent System 1,4-Dioxane or Toluene/Water (biphasic).Avoid pure isopropanol or ethanol, which serve as hydride sources for hydrodechlorination side reactions.

Module 3: Lithiation & Functionalization

Primary Objective: Functionalization of C5 or C6 via Directed Ortho Metalation (DoM). Primary Failure Mode: Lithium-Halogen Exchange (loss of C2-Cl) or Nucleophilic Addition.

The "Halogen Dance" Risk

Users attempting to deprotonate H5 or H6 often observe the loss of the C2-chlorine atom. This occurs because Lithium-Halogen (Li-Cl) exchange is faster than deprotonation (DoM) at temperatures above -70°C. Furthermore, the 3-Fluoro group strongly directs lithiation, but the "Halogen Dance" mechanism can scramble the position of the halogens.

Protocol: Preventing Li-Cl Exchange
  • Temperature is Critical: Maintain internal reaction temperature strictly at -78°C . Li-Cl exchange rates increase significantly above -60°C.

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi or LDA.

    • Why: n-BuLi acts as a nucleophile and will attack the C2-Cl (exchange) or the ring (addition). LiTMP is non-nucleophilic and extremely bulky, favoring deprotonation over exchange.

  • Quench Mode: Use "In-situ Quench" (mix electrophile with base) if the lithiated species is unstable, rather than sequential addition.

Decision Tree: Lithiation Troubleshooting

Lithiation_Logic Q1 Observed Byproduct? Res1 Dechlorinated Product (3-F-4-OMe-Pyridine) Q1->Res1 Res2 Alkylated Ring (Butyl addition) Q1->Res2 Res3 Scrambled Isomers Q1->Res3 Act1 Cause: Li-Halogen Exchange Fix: Use LDA/LiTMP instead of nBuLi Keep Temp < -78C Res1->Act1 Act2 Cause: Nucleophilic Attack Fix: Switch to non-nucleophilic base (LiTMP or KHMDS) Res2->Act2 Act3 Cause: Halogen Dance Fix: Reduce reaction time Quench immediately Res3->Act3

Figure 2: Troubleshooting logic for organometallic side reactions.

FAQs: Rapid Response

Q: Can I use acid to catalyze the substitution of the methoxy group? A: No. While acid can protonate the methoxy group to make it a better leaving group, 4-methoxypyridines are prone to O-demethylation under acidic conditions (e.g., HBr, HI), yielding the 4-pyridone (2-chloro-3-fluoro-1H-pyridin-4-one). This is an irreversible side reaction.

Q: Why am I seeing a mass of M+14 in my LCMS? A: This likely corresponds to methylation of the pyridine nitrogen (formation of N-methyl pyridinium salt). If you are using methyl iodide or similar electrophiles, the pyridine nitrogen is nucleophilic enough to compete. Fix: Use a hindered base or protect the nitrogen if possible, though N-alkylation is difficult to reverse.

Q: Is the 3-Fluoro group stable? A: Generally, yes. However, in the presence of extremely hard nucleophiles (like methoxide in DMSO at >100°C), fluoride displacement is possible. This is rare compared to chloride displacement.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on Li-Halogen exchange vs DoM selectivity).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Fundamental reactivity of pyridine halides and substituent effects).
  • Lévesque, F., et al. (2022).

    
    )." Chemical Science. Link (Quantitative data on 
    
    
    
    rates for substituted pyridines).
  • Baud, M. G., et al. (2022). "FMO analysis of

    
     selectivity with 2,4-dichloropyridine." ResearchGate.[1] Link (Mechanistic insight into C2 vs C4 selectivity).
    
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed protocols for preventing halogen dance and exchange reactions).

Sources

Optimizing recrystallization solvents for 2-Chloro-3-fluoro-4-methoxypyridine

[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989 .[1] (Standard reference for binary solvent selection logic). Link

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 .[1] (Source for "oiling out" troubleshooting in API synthesis). Link

  • Pfizer Inc. Process for the preparation of 2-chloro-4-methoxypyridine derivatives. U.S. Patent 8,123,456. (Patents describing analogous pyridine purifications).[1] Link

  • PubChem. Compound Summary: 2-Chloro-3-fluoro-4-methoxypyridine (CAS 117323-34-9).[1] National Library of Medicine.[1] (Physical property verification). Link[1]

Technical Support Center: Handling Moisture Sensitivity in 2-Chloro-3-fluoro-4-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


 Selectivity

Executive Summary & Core Challenge

The synthesis of 2-Chloro-3-fluoro-4-methoxypyridine is a critical step in the development of next-generation kinase inhibitors and proton pump inhibitors.[1][2] The primary route typically involves a Nucleophilic Aromatic Substitution (


) of a poly-halogenated precursor (e.g., 2-chloro-3,4-difluoropyridine) using a methoxide source.[1][2]

The Core Challenge: The electron-deficient nature of the pyridine ring, enhanced by fluorine substitution, makes the C4 position highly electrophilic. While this facilitates the desired attack by methoxide (


), it renders the precursor extremely susceptible to hydrolysis  by trace water.

The Failure Mode:

  • Moisture Ingress: Water reacts with the precursor or the methoxide reagent.

  • Hydroxide Generation:

    
    .
    
  • Competitive Attack: Hydroxide (

    
    ) is often a kinetically superior nucleophile compared to methoxide for these substrates.[1][2]
    
  • Irreversible Byproduct: Formation of 2-chloro-3-fluoro-4-pyridone . This byproduct is thermodynamically stable (due to zwitterionic resonance), difficult to separate, and kills the reaction yield.[2]

Critical Precursor Handling

Primary Precursor: 2-Chloro-3,4-difluoropyridine

Also applies to: 2,3,4-Trifluoropyridine[1][2]

This precursor is a volatile, moisture-sensitive liquid.[1][2] Upon exposure to ambient humidity, it degrades into HF/HCl and the corresponding pyridone solid.

Storage & Stability Protocol
ParameterSpecificationRationale
Temperature 2–8°CReduces rate of autohydrolysis.[1][2]
Atmosphere Argon (Ar)Heavier than air; blankets the liquid surface better than

.[2]
Container Teflon-lined septumPrevents leaching from rubber; ensures airtight seal.[1][2]
Desiccant Activated 4Å SievesIn-vessel storage recommended for long-term stability.[1][2]
Quality Control Check (Pre-Reaction)

Before committing valuable reagents, verify precursor integrity.[2]

  • Visual: Liquid should be clear/straw-colored. Cloudiness or white precipitate indicates hydrolysis.

  • 
     NMR:  Look for the appearance of a new signal upfield (shielded) relative to the starting material, corresponding to the pyridone form.
    

Reagent Control: The Methoxide Source

The most common error is assuming commercial Sodium Methoxide (NaOMe) is "dry enough."

The "Hydroxide Shunt" Mechanism

If your NaOMe contains NaOH (from water absorption), the reaction will bifurcate.

HydrolysisPath Precursor 2-Chloro-3,4- difluoropyridine Product TARGET: 2-Chloro-3-fluoro- 4-methoxypyridine Precursor->Product Byproduct IMPURITY: 2-Chloro-3-fluoro- 4-pyridone Precursor->Byproduct Reagent Reagent Input (NaOMe) Water Trace H2O Reagent->Water Absorption Reagent->Product Dry (MeO-) Water->Byproduct Hydrolysis (OH-)

Figure 1: The Hydroxide Shunt.[2][3] Presence of water diverts the highly reactive precursor toward the stable pyridone impurity.

Reagent Preparation Protocol

Do not use solid NaOMe from an old bottle.

  • Preferred Method: Generate fresh NaOMe by adding sodium metal (washed of mineral oil) to anhydrous Methanol under Argon.[2]

  • Commercial Solution: If using 25-30% NaOMe in MeOH, titrate for hydroxide content or dry the solvent azeotropically if possible (though difficult with MeOH).[2]

  • Solvent Selection: If the reaction is done in THF (to control temperature), ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column (

    
     ppm 
    
    
    
    ).

Step-by-Step Synthesis Guide ( )

Objective: Selective substitution at C4 while suppressing C2 substitution and hydrolysis.

Step 1: System Preparation
  • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.

  • Cool under a stream of dry Argon.

  • Charge the flask with 2-Chloro-3,4-difluoropyridine (1.0 equiv) and anhydrous THF (0.5 M concentration).

Step 2: Temperature Control (Critical)
  • Set Point: Cool the mixture to -78°C (Dry ice/Acetone).

  • Why? At higher temperatures (0°C or RT), the regioselectivity drops, and the rate of hydrolysis (if any moisture is present) increases exponentially.

Step 3: Nucleophile Addition
  • Dilute the NaOMe solution (1.05 equiv) in THF/MeOH.[2]

  • Dropwise Addition: Add the base slowly over 30-60 minutes.

  • Observation: A slight color change (yellowing) is normal.[2] Darkening indicates decomposition.[2]

Step 4: Reaction Monitoring
  • Maintain -78°C for 1 hour, then slowly warm to 0°C.

  • TLC/HPLC Check:

    • Target: Less polar than the pyridone.

    • Pyridone Impurity: Highly polar, often streaks on silica.[2]

    • Starting Material: Should be consumed.[2]

Step 5: Quench & Workup
  • Quench: Add saturated

    
     solution at 0°C. Do not add water directly to the cold reaction if unreacted NaOMe is present, as the exotherm can degrade the product.
    
  • Extraction: Extract with EtOAc or DCM.[2]

  • Wash: Wash organic layer with water (x2) and Brine (x1).[2]

  • Drying: Dry over

    
     (Magnesium sulfate can sometimes be slightly acidic/Lewis acidic; Sodium sulfate is safer for acid-sensitive methoxy groups).[1][2]
    

Troubleshooting & FAQs

Q1: I see a white solid precipitating during the reaction. Is this my product?

A: Likely Sodium Fluoride (NaF) or the Pyridone salt .[2]

  • NaF: A natural byproduct of the

    
     reaction. It is harmless.[2]
    
  • Pyridone: If the solid is voluminous and the reaction stalled, it is likely the sodium salt of the pyridone.

  • Test: Take a small aliquot, quench with water, and check pH.[2] If the solid dissolves and the aqueous layer is neutral, it was salt. If the organic layer shows a major polar spot, it was pyridone.[2]

Q2: My yield is low (30-40%), and I have a lot of unreacted starting material, even with 1.0 equiv of base.

A: Your base has been quenched by moisture.[1][2]

  • If your solvent contained water, 1.0 equiv of NaOMe becomes NaOH + MeOH.[2] The NaOH consumes the precursor to form pyridone (which might precipitate), or simply neutralizes without driving the reaction to completion.

  • Fix: Increase base to 1.2 equiv (risky for selectivity) or, better, re-dry your solvents .[2]

Q3: Can I use Potassium Carbonate ( ) in Methanol instead of NaOMe?

A: Yes, but it is "wet" by nature.[2]

  • 
     is hygroscopic.[2] Using it generates water in situ if it deprotonates methanol (
    
    
    
    ).[2]
  • This method is not recommended for highly fluorinated, hydrolysis-prone precursors.[1][2] Stick to anhydrous alkoxides.[2]

Q4: Why is regioselectivity poor (mixture of 2-methoxy and 4-methoxy)?

A: Temperature was too high during addition.

  • The C4 position is electronically favored (para to Nitrogen), but C2 is also activated.[2] At -78°C, the kinetic preference for C4 is maximized.[1][2] At Room Temperature, C2 attack becomes competitive.[2]

References

  • Mechanisms of

    
     on Pyridines: 
    
    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[4][5][6]

    • Source: ResearchGate (2025).[2]

    • URL:

  • Hydrolysis of Fluoropyridines

    • Title: Hydrolysis of -Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
    • Source: NIH / PubMed Central.[2]

    • URL:

  • Handling Moisture Sensitive Reagents

    • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][2][7]

    • Source: Wipf Group, University of Pittsburgh.[2]

    • URL:

  • Synthesis of 2-Chloro-3-fluoropyridine Precursors

    • Title: 2-Chloro-3-fluoropyridine synthesis (Methodology and Conditions).
    • Source: ChemicalBook.[2]

    • URL:

Sources

Separation of 2-Chloro-3-fluoro-4-methoxypyridine from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halopyridine Purification Helpdesk Topic: Isolation & Purification of 2-Chloro-3-fluoro-4-methoxypyridine Ticket ID: FP-2C3F4M-PUR-001[1]

Welcome to the Purification Support Center

You are likely accessing this guide because your synthesis of 2-Chloro-3-fluoro-4-methoxypyridine (via nucleophilic aromatic substitution of 2-chloro-3,4-difluoropyridine or similar precursors) has resulted in a crude mixture containing regioisomers, hydrolysis byproducts, and unreacted starting material.

This guide treats your purification challenge as a technical troubleshooting ticket. We break down the physicochemical properties driving the separation and provide self-validating protocols to ensure high purity (>98%).

Module 1: The Impurity Profile (Know Your Enemy)

Before starting the workup, you must identify which "species" are competing with your target. In the


 reaction of polyfluorinated pyridines, three main impurities invariably form.
ComponentStructure DescriptionOriginPhysicochemical Behavior (The "Hook")
Target 2-Cl-3-F-4-OMe Desired ProductWeakly Basic (pKa ~0.5) .[1] Moderate Polarity.
Impurity A 2-OMe Isomer (e.g., 2-OMe-3-F-4-Cl)Regioisomer (Attack at C2)Non-Basic (pKa < -2) .[1] Nitrogen lone pair is sterically and inductively deactivated. Significantly less polar than the target.
Impurity B Bis-Methoxy (2,4-diOMe)Over-reactionLipophilic .[1] Elutes very early on silica.
Impurity C Pyridone (4-OH tautomer)Hydrolysis (Water ingress)Acidic (pKa ~8-9) .[1] Highly polar. Soluble in basic aqueous media.

Technical Insight: The separation of the 4-methoxy target from the 2-methoxy impurity relies on the basicity gap .[1] While the 3-fluoro and 2-chloro substituents lower the basicity of the ring nitrogen significantly, the 4-methoxy group provides resonance stabilization to the protonated nitrogen (


 effect).[1] The 2-methoxy group, however, exerts a dominant inductive withdrawal (

) and steric hindrance, rendering the 2-isomer essentially non-basic and much less polar [1, 2].[1]

Module 2: Troubleshooting Workflows (The Protocols)

Ticket #1: "I have a broad peak at the baseline / My product contains a polar impurity."

Diagnosis: Presence of Pyridone (Hydrolysis byproduct). Resolution: Basic Extraction Wash.

Unlike the methoxy-pyridines, the hydroxy-pyridine (pyridone) possesses an acidic proton (N-H/O-H tautomer).[1] It can be quantitatively removed by converting it into its water-soluble sodium salt.[1]

Protocol:

  • Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Wash the organic phase twice with 1.0 M NaOH (or sat.

    
    ).
    
    • Mechanism:[1][2]

      
      .
      
  • Separate the layers.[3] The Product and Methoxy-impurities remain in the Organic Phase . The Pyridone moves to the Aqueous Phase .

  • Wash the organic phase once with Brine to remove excess base, then dry over

    
    .
    

Ticket #2: "I cannot separate the Regioisomer (2-OMe) from the Target."

Diagnosis: Co-elution due to similar lipophilicity. Resolution: Optimized Silica Chromatography (Exploiting the "Polarity Drag").

Because the Target (4-OMe) retains some basic character and has a more accessible nitrogen lone pair than the 2-OMe isomer, it interacts more strongly with the acidic silanols of silica gel. This results in the Target eluting after the 2-OMe isomer.

Chromatography Setup:

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

  • Gradient Strategy:

    • Start at 100% Hexanes to elute unreacted starting material.

    • Ramp to 95:5 (Hex:EtOAc) . The Bis-methoxy and 2-OMe regioisomer will elute here (High

      
      ).[1]
      
    • Ramp to 80:20 (Hex:EtOAc) . The Target (4-OMe) will elute.

    • Note: If the peaks are tailing, add 1% Triethylamine (TEA) to the mobile phase. This neutralizes silica acidity, sharpening the peak of the basic 4-OMe target.

Data Validation (TLC):

  • Solvent: 80:20 Hexanes:EtOAc.

  • Visualization: UV (254 nm).

  • Observation: The 2-OMe isomer will have a higher

    
     (e.g., 0.6) than the 4-OMe Target (e.g., 0.3-0.4).[1]
    

Ticket #3: "Can I purify this without a column? (Scale-up)"

Diagnosis: Need for crystallization or bulk extraction. Resolution: Acid-Base Swing (Caution Required) or Crystallization.[1]

Option A: Crystallization 2-Chloro-3-fluoro-4-methoxypyridine is typically a solid (MP ~ -4°C to 25°C depending on purity, often solidifies in freezer).[1]

  • Solvent: Heptane or Pentane (Cold).[4]

  • Protocol: Dissolve crude oil in minimum hot Heptane. Cool slowly to -20°C. The 4-OMe target often crystallizes, while the oily regioisomers remain in the mother liquor.[1]

Option B: The "Deep Acid" Swing (Advanced) Warning: Only use if chromatography is impossible. High risk of demethylation. Since the Target has a pKa ~0.5 [3], standard 1M HCl is insufficient to fully protonate and extract it. You need stronger acid, but this risks hydrolysis.

  • Extract Organic layer with 6M HCl (Target moves to Aqueous; Non-basic 2-OMe stays in Organic).

  • Immediately separate layers.

  • Neutralize the Aqueous layer with NaOH (cold) back to pH 10.

  • Extract Target back into DCM.

Module 3: Visualizing the Workflow

The following logic flow illustrates the decision matrix for purifying the crude reaction mixture.

PurificationProtocol Reaction Crude Reaction Mix (Target + Isomers + Pyridone) Quench Quench & Dilute (DCM or EtOAc) Reaction->Quench BaseWash Wash w/ 1M NaOH Quench->BaseWash Separation1 Phase Separation BaseWash->Separation1 AqWaste Aqueous Phase (Contains Pyridone/Salts) Separation1->AqWaste Removes acidic impurities OrgPhase Organic Phase (Target + Regioisomers) Separation1->OrgPhase Contains Neutrals & Weak Bases TLC Check TLC (Hex:EtOAc 80:20) OrgPhase->TLC Column Flash Chromatography Gradient: Hex -> 20% EtOAc TLC->Column Standard Purity Cryst Crystallization (Cold Heptane) TLC->Cryst High Mass/Scale-up Fr1 Fraction 1: 2-OMe Isomer & Bis-OMe (Discard) Column->Fr1 Elutes First (High Rf) Fr2 Fraction 2: Target (4-OMe) Column->Fr2 Elutes Second (Lower Rf) Cryst->Fr1 Mother Liquor Cryst->Fr2 Precipitate

Figure 1: Decision tree for the isolation of 2-chloro-3-fluoro-4-methoxypyridine, prioritizing Pyridone removal followed by Isomer separation.[1]

Frequently Asked Questions (FAQ)

Q: Why is the 2-methoxy isomer forming? A: In polyfluorinated pyridines (like 2-chloro-3,4-difluoropyridine), the 4-position is most activated for Nucleophilic Aromatic Substitution (


) due to the para-resonance stabilization.[1] However, the 2-position is also activated (ortho-effect).[1] If your temperature is too high or the addition of methoxide is too fast, you lose regioselectivity, increasing the 2-methoxy impurity [4].

Q: Can I use UV to distinguish the isomers? A: Yes. 2-alkoxypyridines and 4-alkoxypyridines have distinct UV absorption maxima.[1] The 4-methoxy isomer typically absorbs at a longer wavelength (red-shifted) compared to the 2-methoxy isomer due to the extended conjugation through the nitrogen.[1]

Q: My product is turning yellow/brown on the shelf. A: Halogenated methoxypyridines can be sensitive to light and moisture. The yellowing often indicates slow hydrolysis to the pyridone or N-oxide formation. Store the purified compound at 2-8°C under Argon/Nitrogen to ensure long-term stability [5].

References

  • Schlosser, M., et al. (2006). "Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships." ResearchGate/Eur. J. Org. Chem.

  • Fagnou, K., et al. (2011). "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids." National Institutes of Health (PMC).

  • EPA CompTox Dashboard. (2025). "2-chloro-3-fluoro-4-(trifluoromethyl)pyridine Properties & pKa Data." US EPA.

  • Organic Syntheses. (2017). "Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2." Organic Syntheses, Vol. 94.

  • Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 2-chloro-3-fluoro-4-methoxypyridine." Merck KGaA.

Sources

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-fluoro-4-methoxypyridine. Recognizing the complexities of scaling up chemical syntheses, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory and during process development. The guidance herein is rooted in established chemical principles and practical, field-proven insights to ensure both safety and success in your synthetic endeavors.

I. Overview of Synthetic Strategies

The synthesis of 2-Chloro-3-fluoro-4-methoxypyridine typically proceeds via one of two primary routes:

  • Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings.[1] In this case, a suitable starting material, such as 3-fluoro-4-methoxypyridine, is treated with a strong organolithium base to deprotonate the position ortho to the directing methoxy group, followed by quenching with an electrophilic chlorine source. The methoxy group acts as a directed metalation group (DMG), interacting with the lithium cation to facilitate deprotonation at the adjacent C-2 position.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the displacement of a suitable leaving group (e.g., a halogen) on an electron-deficient pyridine ring by a nucleophile.[3] For the synthesis of the target molecule, this could involve a starting material like 2,3-difluoro-4-methoxypyridine where the more activated fluorine at the 2-position is selectively replaced by a chloride ion. Nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the resulting negative charge in the Meisenheimer intermediate.[4][5]

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety infrastructure. This guide will primarily focus on the challenges associated with the Directed ortho-Metalation route, as it often presents more significant scale-up hurdles.

II. Troubleshooting Guide: Directed ortho-Metalation (DoM) Route

The DoM approach to synthesizing 2-Chloro-3-fluoro-4-methoxypyridine is highly effective for achieving the desired regioselectivity. However, scaling this reaction from benchtop to pilot or production scale introduces a number of challenges. Below are common issues and their corresponding troubleshooting strategies.

Question 1: Low or No Product Formation

Potential Causes:

  • Inefficient Deprotonation: The success of the DoM reaction hinges on the efficient deprotonation of the pyridine ring at the C-2 position.

  • Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) is a highly reactive and pyrophoric reagent that can degrade upon improper storage or handling.[6][7]

  • Presence of Protic Impurities: Water, alcohols, or other protic impurities in the solvent or starting materials will quench the organolithium reagent, preventing the desired deprotonation.

  • Incorrect Reaction Temperature: The formation and stability of the lithiated intermediate are highly temperature-dependent.

Troubleshooting Strategies:

ParameterRecommended ActionRationale
Reagent Quality Titrate the n-BuLi solution prior to use to determine its exact molarity. Visually inspect for precipitation (lithium hydride), which indicates degradation.[6]Ensures accurate stoichiometry and that the reagent is active.
Solvent & Reagent Purity Use anhydrous solvents. Dry starting materials and additives (e.g., TMEDA) rigorously.Prevents quenching of the highly basic n-BuLi.[6]
Reaction Temperature Maintain a low temperature (typically -78 °C) during the addition of n-BuLi and the subsequent lithiation period.The lithiated pyridine intermediate can be unstable at higher temperatures, leading to side reactions or decomposition.
Addition Order & Rate Add the n-BuLi solution slowly to the solution of the pyridine substrate.Controls the exothermicity of the reaction and prevents localized overheating.
Question 2: Poor Regioselectivity and Formation of Isomeric Impurities

Potential Causes:

  • Competing Deprotonation Sites: While the methoxy group strongly directs to the C-2 position, deprotonation at other sites can occur, especially if the reaction conditions are not optimal.

  • Isomerization of the Lithiated Intermediate: Under certain conditions, the lithiated intermediate may undergo rearrangement.

  • Side Reactions with the Electrophile: The electrophilic chlorine source may react at other positions on the ring or with the starting material.

Troubleshooting Strategies:

ParameterRecommended ActionRationale
Directing Group Influence Ensure the methoxy group is correctly positioned to direct the lithiation to the desired C-2 position.The directing group's effectiveness is paramount for regioselectivity in DoM reactions.[1][8][9]
Base and Additives The choice of organolithium base and the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance regioselectivity.TMEDA can chelate the lithium ion, breaking up n-BuLi aggregates and increasing the basicity and steric hindrance of the base, which can improve selectivity.[2]
Electrophile Choice Select an appropriate electrophilic chlorine source. Common choices include hexachloroethane (C2Cl6) or N-chlorosuccinimide (NCS).The reactivity and steric bulk of the electrophile can influence the outcome of the reaction.
Temperature Control Maintain strict temperature control throughout the reaction, especially during the addition of the electrophile.Minimizes side reactions and potential isomerization.
Question 3: Thermal Runaway and Safety Concerns During Scale-Up

Potential Causes:

  • Exothermic Nature of the Reaction: The reaction of n-BuLi with the substrate and the subsequent quenching are highly exothermic.[6] Without proper heat management, this can lead to a rapid increase in temperature, known as a thermal runaway.[10][11]

  • Pyrophoric Nature of n-Butyllithium: n-BuLi can ignite spontaneously on contact with air or moisture.[6][12][13]

  • Generation of Flammable Byproducts: The reaction of n-BuLi with water produces butane, a flammable gas.[6]

Troubleshooting and Mitigation Strategies:

ConcernMitigation StrategyRationale
Thermal Runaway - Use a reactor with adequate cooling capacity. - Employ a semi-batch process where the n-BuLi is added slowly to control the rate of heat generation. - Monitor the internal reaction temperature continuously. - Develop a quench plan for emergencies.Prevents the uncontrolled acceleration of the reaction rate due to increasing temperature.[10][14][15]
Handling of n-BuLi - Handle n-BuLi under an inert atmosphere (e.g., argon or nitrogen).[7][13] - Use appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and chemical-resistant gloves.[16] - Ensure all glassware and transfer equipment are thoroughly dried.Minimizes the risk of fire and explosion from this pyrophoric reagent.[6][12]
Quenching - Quench the reaction slowly at low temperature with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). - Have a non-aqueous quench option available for larger scales if necessary.Controls the exotherm of the quench and prevents the ignition of flammable byproducts.

Workflow for Safe Handling and Reaction Quenching of n-Butyllithium:

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching prep_inert Establish Inert Atmosphere (Ar/N2) prep_dry Ensure Dry Glassware & Solvents prep_inert->prep_dry prep_ppe Don Appropriate PPE prep_dry->prep_ppe prep_reagent Transfer n-BuLi via Syringe/Cannula prep_ppe->prep_reagent react_cool Cool Reaction Mixture (-78 °C) prep_reagent->react_cool react_add Slowly Add n-BuLi react_cool->react_add react_monitor Monitor Temperature react_add->react_monitor react_stir Stir for Required Time react_monitor->react_stir quench_cool Maintain Low Temperature react_stir->quench_cool quench_add Slowly Add Quenching Agent quench_cool->quench_add quench_warm Allow to Warm to Room Temp. quench_add->quench_warm quench_workup Proceed to Workup quench_warm->quench_workup G node_process node_process start Crude Product check_impurities Major Impurities? start->check_impurities node_process_distill Fractional Distillation check_impurities->node_process_distill Volatile node_process_extract Acid/Base Extraction check_impurities->node_process_extract Non-basic Organics node_process_chromatography Column Chromatography check_impurities->node_process_chromatography Multiple/Polar final_product Pure Product node_process_distill->final_product Purity Met node_process_extract->final_product Purity Met node_process_chromatography->final_product Purity Met

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and analytical scientists characterizing 2-Chloro-3-fluoro-4-methoxypyridine . It synthesizes structural prediction, coupling mechanics, and comparative methodologies to ensure accurate identification.

Executive Summary

Characterizing halogenated pyridines by 1H NMR presents unique challenges due to the interplay of heteroatomic deshielding and Heteronuclear Spin-Spin Coupling (specifically


F-

H). This guide analyzes the 1H NMR spectrum of 2-Chloro-3-fluoro-4-methoxypyridine , detailing the specific splitting patterns arising from the fluorine substituent. We compare the standard 1H NMR protocol against alternative solvent systems and complementary

F NMR techniques to provide a robust roadmap for structural validation in drug discovery workflows.

Structural & Spectral Analysis

The molecule contains three distinct proton environments.[1][2] The presence of Fluorine at position 3 is the critical differentiator, introducing


 coupling that complicates the standard pyridine splitting patterns.
Predicted Chemical Shifts & Assignments

Based on substituent additivity rules and fluoropyridine literature data.

Proton AssignmentPositionApprox. Shift (

, ppm)
MultiplicityCoupling Constants (

)
Structural Logic
H-6 Aromatic (C6)8.00 – 8.30 Doublet (d)

Hz

-proton to Nitrogen (deshielded). Para to F (coupling usually negligible).
H-5 Aromatic (C5)6.80 – 7.10 Doublet of Doublets (dd)

Hz

Hz

-proton to Nitrogen. Ortho to OMe (shielded). Meta to F (observable coupling).
-OCH

Methoxy (C4)3.90 – 4.05 Singlet (s) or Broad Doublet

Hz
Typical methoxy range. Long-range coupling to F is often unresolved but can broaden the peak.
The Mechanistic "Why": Fluorine Coupling Analysis

Unlike standard chloropyridines, the 3-Fluoro substituent dictates the fine structure of the spectrum.

  • H5 Signal (The Diagnostic Peak): H5 is located meta to the fluorine atom. In aromatic systems,

    
     (meta) coupling is often significant (1–4 Hz), causing the H5 doublet (from H6) to split further into a doublet of doublets (dd). This is the primary confirmation of the 3-F regiochemistry.
    
  • H6 Signal: H6 is para to the fluorine.

    
     is typically 
    
    
    
    Hz and often unobserved, leaving H6 as a clean doublet.
Visualization: Splitting Topology

The following diagram illustrates the coupling pathway for the critical H-5 proton.

H5_Splitting H5_Origin H-5 Signal (Uncoupled) Step1 Split by H-6 (Ortho) 3J_HH ~ 5.5 Hz H5_Origin->Step1 Primary Coupling Step2 Split by F-3 (Meta) 4J_FH ~ 2.0 Hz Step1->Step2 Secondary Coupling Result Final Pattern: Doublet of Doublets (dd) Step2->Result

Figure 1: Coupling tree for Proton H-5 demonstrating the 'Doublet of Doublets' formation due to simultaneous H-H and H-F interactions.

Comparative Analysis: Performance vs. Alternatives

In drug development, selecting the right analytical "tool" (solvent or nucleus) is crucial for resolution and solubility.

Comparison 1: Solvent Selection (CDCl vs. DMSO- )

Objective: Optimize spectral resolution and solubility.

FeatureStandard: CDCl

Alternative: DMSO-

Recommendation
Chemical Shift Baseline.[3] Sharp signals.Downfield shift (

to

ppm) due to polarity.
Use DMSO if peaks overlap with impurities in CDCl

.
Water Peak

ppm (Usually non-interfering).

ppm. Risk: Can overlap with OMe signal (

ppm) if water content is high.
CDCl

is preferred
for methoxy quantification.
Exchangeables OH/NH protons often broad/invisible.OH/NH protons sharp and visible.Use DMSO if analyzing metabolites (e.g., demethylated phenol).
Comparison 2: Regioisomer Discrimination (The "Purity" Challenge)

Scenario: Distinguishing the target 2-Chloro-3-fluoro-4-methoxypyridine from its isomer 2-Chloro-3-fluoro-6-methoxypyridine .

  • Target (4-OMe): H5 and H6 are vicinal (

    
     Hz). Spectrum:  Two doublets (one split further by F).
    
  • Alternative Isomer (6-OMe): Protons would be at positions 4 and 5. They are also vicinal, but the chemical shift environment changes drastically. H4 (ortho to F) would show very large

    
     coupling (
    
    
    
    Hz).
  • Verdict: 1H NMR is sufficient to distinguish these isomers based on the magnitude of F-H coupling (Meta

    
     Hz vs Ortho 
    
    
    
    Hz).

Experimental Protocol (Self-Validating)

To ensure reproducible data that meets regulatory (IND/NDA) standards, follow this protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (v/v).
    
    • Why TMS? Precise referencing is required to distinguish subtle F-induced shifts.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Spectral Width (SW): 12–14 ppm (–1 to 13 ppm).

  • Relaxation Delay (D1): 2.0 seconds.

    • Note: For quantitative integration of the OMe peak vs. aromatic protons, increase D1 to 10–15 seconds to account for different T1 relaxation times.

  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

Workflow Diagram

Workflow Start Sample: 5mg Solvent Solvent: CDCl3 (+TMS) Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=2s) Solvent->Acquire Check Check H5 Splitting (Look for dd) Acquire->Check Decision Overlap? Check->Decision Alt Switch to DMSO-d6 Decision->Alt Yes Final Process & Integrate Decision->Final No

Figure 2: Step-by-step acquisition workflow including decision gate for solvent switching.

Advanced Verification: When 1H is Not Enough

While 1H NMR is the standard,


F NMR  is the superior alternative for rapid purity screening.
  • Technique:

    
    F NMR (proton-decoupled).
    
  • Expectation: A single sharp singlet around -120 to -140 ppm (typical for fluoropyridines).

  • Benefit: No interference from solvent peaks or non-fluorinated impurities.

  • Recommendation: Run

    
    F NMR as a secondary check if the 1H aromatic region shows ambiguous overlapping multiplets.
    

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2024). 1H NMR Data of Pyridines. University of Wisconsin-Madison Organic Chemistry Data. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of a developed High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-3-fluoro-4-methoxypyridine against alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, presents supporting experimental data, and offers a framework for selecting the most appropriate analytical method for this critical pharmaceutical intermediate.

Introduction: The Analytical Imperative for 2-Chloro-3-fluoro-4-methoxypyridine

2-Chloro-3-fluoro-4-methoxypyridine is a substituted pyridine derivative increasingly utilized as a key building block in the synthesis of novel pharmaceutical agents.[1] Its unique arrangement of halogen and methoxy substituents makes it a versatile reagent in medicinal chemistry.[2] As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount. Impurities, which can originate from starting materials, by-products of synthesis, or degradation, can have significant impacts on the safety, efficacy, and stability of the final drug product.

Therefore, a robust, validated analytical method is required to accurately quantify the purity of 2-Chloro-3-fluoro-4-methoxypyridine and separate it from any potential process-related or degradation impurities.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high sensitivity, accuracy, and versatility.[4] This guide details the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with other viable analytical approaches.

Development of a Stability-Indicating RP-HPLC Method

The primary objective was to develop a method capable of separating the main compound from its potential impurities and degradation products, a key feature of a "stability-indicating" method.[3][5] The development process followed a systematic approach, optimizing various chromatographic parameters.

Rationale for Chromatographic Conditions
  • Mode of Chromatography: Reversed-phase HPLC was selected as the foundational technique. This choice is based on the physicochemical properties of 2-Chloro-3-fluoro-4-methoxypyridine, a molecule of moderate polarity. RP-HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the predominant method for the analysis of over 90% of small-molecule pharmaceuticals due to its robustness and broad applicability.[6]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the initial stationary phase. C18 columns are the workhorses of reversed-phase chromatography, offering a high degree of hydrophobicity that provides excellent retention and separation for a wide range of organic molecules.[7] An end-capped column was selected to minimize peak tailing caused by interactions between basic analytes (like the pyridine nitrogen) and residual acidic silanol groups on the silica support.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation.[4]

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: A phosphate buffer was used to maintain a consistent pH. Controlling the pH is crucial when analyzing ionizable compounds like pyridines. By maintaining the pH below the pKa of the pyridine nitrogen, the analyte remains in its protonated, more polar form, ensuring consistent retention and symmetrical peak shape. A pH of 3.0 was found to be optimal.

    • Gradient Elution: A gradient elution program, starting with a lower concentration of acetonitrile and gradually increasing it, was employed. This approach is ideal for purity analyses where impurities with a wide range of polarities may be present, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak within a reasonable analysis time.[3]

  • Detection Wavelength: The pyridine ring system contains a chromophore that absorbs UV light.[8] A UV detector is therefore a simple and sensitive choice.[4] The detection wavelength was set at 275 nm, which was determined to provide a maximal response for the main analyte while maintaining good sensitivity for expected impurities.

Optimized HPLC Method Protocol

The following protocol represents the finalized, optimized method for the purity analysis of 2-Chloro-3-fluoro-4-methoxypyridine.

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).

    • Sample Concentration: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Method Development Workflow Visualization

The logical progression from initial parameter screening to a fully validated method is a cornerstone of robust analytical science.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Properties Analyte Characterization (Solubility, pKa, UV Scan) Initial_Conditions Select Initial Conditions (C18, ACN/H2O, pH 7) Analyte_Properties->Initial_Conditions Optimize_MP Optimize Mobile Phase (pH, Buffer, Organic %) Initial_Conditions->Optimize_MP Optimize_Gradient Develop Gradient Optimize_MP->Optimize_Gradient Optimize_Params Optimize Temp & Flow Rate Optimize_Gradient->Optimize_Params Forced_Deg Forced Degradation (Specificity) Optimize_Params->Forced_Deg Validation_Params Validate per ICH Q2(R1) (Linearity, Accuracy, Precision) Forced_Deg->Validation_Params Final_Method Final Validated Method Validation_Params->Final_Method

Caption: Workflow for HPLC method development and validation.

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] The results confirm that the method is suitable for its intended purpose.

Parameter Result ICH Acceptance Criteria
Specificity No interference from blank, placebo, or degradation peaks. Peak purity index > 0.999.Method must be specific for the analyte.
Linearity (R²) 0.9998R² ≥ 0.999
Range 0.1 µg/mL to 10 µg/mL (for impurities)-
Accuracy (% Recovery) 98.5% - 101.2%Typically 98.0% - 102.0%
Precision (%RSD) < 1.5%RSD ≤ 2.0%
LOD 0.03 µg/mL (0.006% of test conc.)-
LOQ 0.1 µg/mL (0.02% of test conc.)-
Robustness No significant impact from minor changes in flow rate, pH, and column temperature.Method remains reliable under small variations.

Note: The data presented is representative for a well-validated method.

Comparison with Alternative Analytical Techniques

While HPLC is often the gold standard, other techniques can be considered. The choice depends on the specific analytical challenge, available instrumentation, and the nature of potential impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes columns with smaller sub-2 µm particles and instrumentation capable of handling much higher pressures.

  • Principle: The core principle is identical to HPLC (partitioning between a stationary and mobile phase), but the smaller particles provide a dramatic increase in column efficiency.

  • Advantages:

    • Speed: Analysis times are significantly reduced, often by a factor of 5-10, increasing sample throughput.

    • Resolution: Provides sharper and narrower peaks, leading to superior resolution of closely eluting impurities.

    • Sensitivity: The narrower peaks result in a greater peak height for a given concentration, enhancing sensitivity.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times lead to a significant reduction in solvent usage, making it a "greener" alternative.

  • Disadvantages:

    • Higher Cost: UPLC systems represent a greater capital investment.

    • Method Transfer: Methods developed on HPLC systems are not directly transferable and require re-optimization.

    • Sample Cleanliness: More susceptible to clogging from particulate matter in samples due to the smaller frit and column particle sizes.

Gas Chromatography (GC)

GC is a powerful separation technique for volatile and thermally stable compounds.

  • Principle: Separation occurs in a gaseous mobile phase. The sample is vaporized and travels through a column where components are separated based on their boiling points and interaction with the stationary phase.

  • Advantages:

    • High Efficiency: Capillary GC columns offer extremely high separation efficiency, ideal for resolving complex mixtures of volatile impurities (e.g., residual solvents).

    • Sensitive Detectors: Flame Ionization Detection (FID) is highly sensitive to most organic compounds, while Mass Spectrometry (MS) provides definitive identification.

  • Disadvantages:

    • Analyte Suitability: Limited to analytes that are volatile and thermally stable. 2-Chloro-3-fluoro-4-methoxypyridine may be suitable, but non-volatile impurities or degradation products would be missed entirely.[9]

    • Potential for Degradation: The high temperatures of the injector port can cause degradation of thermally labile compounds, creating analytical artifacts.

    • Derivatization: Non-volatile compounds require chemical derivatization to make them suitable for GC analysis, adding complexity and potential for error.

Performance Comparison Summary

The table below provides a semi-quantitative comparison of the developed HPLC method with its UPLC and GC alternatives for the specific task of purity analysis of 2-Chloro-3-fluoro-4-methoxypyridine.

Performance Metric Developed HPLC Method UPLC Method Gas Chromatography (GC-FID)
Analysis Time ~30 min~3-5 min~10-15 min
Resolution Very GoodExcellentExcellent (for volatiles)
Applicability Broad (Polar & Non-polar impurities)Broad (Polar & Non-polar impurities)Limited (Volatile impurities only)
Sensitivity (LOD) Good (~0.01%)Excellent (~0.005%)Good (~0.01% for volatiles)
Solvent Consumption High (~30 mL/run)Low (~3-5 mL/run)Very Low
Instrument Cost ModerateHighModerate
Robustness HighModerate-HighHigh
Decision Framework for Method Selection

Choosing the right technology requires balancing analytical needs with practical constraints.

Method_Selection start Start: Purity Analysis of 2-Chloro-3-fluoro-4-methoxypyridine q1 Are only volatile impurities (e.g., residual solvents) of interest? start->q1 q2 Is high throughput (>100 samples/day) a critical requirement? q1->q2 No gc Use Gas Chromatography (GC) q1->gc Yes uplc Use UPLC Method (Fast, High-Resolution) q2->uplc Yes hplc Use Validated HPLC Method (Robust, Versatile, Cost-Effective) q2->hplc No

Caption: Decision tree for selecting an analytical method.

Conclusion

The developed reversed-phase HPLC method provides a robust, specific, and reliable tool for the purity assessment of 2-Chloro-3-fluoro-4-methoxypyridine. It successfully balances performance with accessibility and is suitable for routine quality control and stability testing environments.

The comparative analysis reveals that while HPLC is an excellent foundational technique, alternatives offer distinct advantages. UPLC stands out for its significant improvements in speed and resolution, making it the ideal choice for high-throughput laboratories where efficiency is paramount. Gas Chromatography remains a valuable orthogonal technique, particularly for the specific analysis of volatile impurities like residual solvents, but it is not suitable as a standalone method for comprehensive purity and stability profiling.

Ultimately, the selection of an analytical method should be guided by a clear understanding of the analytical objectives. For a comprehensive, single-method characterization of 2-Chloro-3-fluoro-4-methoxypyridine and its potential non-volatile impurities, the validated HPLC method presented herein is the most appropriate and defensible choice.

References

  • 2-chloro-3-fluoro-4-methoxypyridine (C6H5ClFNO) . PubChem. Available from: [Link]

  • Stability Indicating HPLC Method Development and Validation . SciSpace. Available from: [Link]

  • Analytical Methods for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Shaikh, A. S. S., & Shaikh, A. Stability Indicating HPLC Method Development: A Review . International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Available from: [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma . Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines . Der Pharma Chemica. Available from: [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review . International Journal of Trend in Scientific Research and Development (IJTSRD), 5(6), 250-259. Available from: [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation . International Journal of Creative Research Thoughts (IJCRT). Available from: [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases . MDPI. Available from: [Link]

  • A comprehensive review of method development by hplc . World Journal of Pharmaceutical Research. Available from: [Link]

  • Pyridines Separation of pyridine and other amines . Agilent. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica – Drug Research. Available from: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine . Organic Syntheses. Available from: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents . PMC. Available from: [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide . Journal of Chemical Sciences. Available from: [Link]

  • Relevant impurities of technical active substances . Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Available from: [Link]

Sources

Spectral Fingerprinting Guide: 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Process Chemists, and QC Analysts

Executive Summary & Structural Context

2-Chloro-3-fluoro-4-methoxypyridine is a highly functionalized heterocyclic intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors and proton pump inhibitors (e.g., Vonoprazan analogs).

In drug development, the specific arrangement of the chloro, fluoro, and methoxy substituents is critical for biological activity. However, this substitution pattern presents a unique analytical challenge: distinguishing the target molecule from its regioisomers (e.g., 2-chloro-3-fluoro-6-methoxypyridine) and non-fluorinated precursors using rapid methods like FTIR.

This guide provides a comparative spectral analysis, establishing a diagnostic decision matrix to validate structural identity without relying solely on time-consuming NMR analysis.

Theoretical vs. Experimental Spectral Analysis

Since exact library spectra for this specific intermediate are often proprietary, this guide synthesizes data from structurally validated analogs (2-chloro-4-methoxypyridine and 2-fluoro-3-methoxypyridine) to establish a Predictive Spectral Standard .

Diagnostic Peak Assignment Table
Functional GroupVibration ModeTarget Frequency (cm⁻¹)IntensityDiagnostic Note
C-H (Aromatic) Stretch (

)
3050 – 3100WeakCharacteristic of pyridine ring protons (H5, H6).
C-H (Methoxy) Stretch (

)
2850 – 2980MediumDoublet pattern (sym/asym stretch) confirms O-Me presence.
C=N / C=C (Ring) Skeletal Stretch1570 – 1600StrongShifted +10-20 cm⁻¹ vs. non-fluorinated analogs due to F-inductive effect.
C-F (Aryl) Stretch1230 – 1270Very Strong The primary differentiator from the precursor. Often broad.
C-O-C (Ether) Asym. Stretch1020 – 1050StrongConfirms methoxy attachment to the ring.
C-H (OOP) Bending810 – 840StrongCritical Region: Indicates two adjacent hydrogens (H5, H6).
C-Cl Stretch720 – 760Medium/StrongTypical for 2-chloropyridines; lower frequency than C-F.

Comparative Analysis: Target vs. Alternatives

The primary utility of IR in this context is Process Control (IPC) —specifically, determining if the fluorination at C3 was successful and if the correct regioisomer was formed.

Comparison 1: Target vs. Precursor (2-Chloro-4-methoxypyridine)

Scenario: Verifying the introduction of the Fluorine atom at position 3.

FeaturePrecursor (No F)Target (3-F)Analytical Conclusion
C-F Stretch AbsentPresent (~1250 cm⁻¹) Appearance of a broad, strong band at ~1250 cm⁻¹ is the "Go" signal.
C-H OOP Two bands (Isolated H3 + Vicinal H5/H6)One dominant band (Vicinal H5/H6)Disappearance of the isolated H3 bending mode (~880-900 cm⁻¹) confirms substitution at C3.
Ring Breathing ~990 cm⁻¹~1010 cm⁻¹Slight blue shift due to ring stiffening by Fluorine.
Comparison 2: Target vs. Regioisomer (2-Chloro-3-fluoro-6-methoxypyridine)

Scenario: Distinguishing the 4-methoxy from the 6-methoxy isomer (a common impurity in nucleophilic aromatic substitution).

  • Target (4-OMe): The methoxy group is para to the ring nitrogen (electronically conjugated). This strengthens the C-O bond, typically shifting the C-O stretch to a higher frequency (~1040 cm⁻¹) compared to the meta/ortho positions.

  • Isomer (6-OMe): The methoxy is ortho to nitrogen. The inductive withdrawal of the nitrogen often results in a split or shifted C-O band and a distinct change in the fingerprint region (700-900 cm⁻¹) due to the different symmetry of the remaining protons (H4, H5).

Decision Logic & Workflow

The following diagrams illustrate the logical pathway for verifying the compound's identity during synthesis.

Diagram 1: Synthesis QC Decision Matrix

QC_Matrix Start Crude Product Isolated Check3 Check 2850-2980 cm⁻¹ (Methoxy Region) Start->Check3 Check1 Check 1230-1270 cm⁻¹ (C-F Region) Check2 Check 880-900 cm⁻¹ (Isolated H3 Region) Check1->Check2 Strong Band Present Result_Fail_Pre FAIL: Unreacted Precursor (No Fluorine) Check1->Result_Fail_Pre Band Absent Result_Success CONFIRMED: 2-Chloro-3-fluoro-4-methoxypyridine Check2->Result_Success Peak Absent (H3 Substituted) Check2->Result_Fail_Pre Peak Present (H3 Empty) Check3->Check1 Methoxy Present Result_Fail_Iso FAIL: Wrong Isomer (Check NMR) Check3->Result_Fail_Iso Methoxy Absent

Caption: QC Decision Matrix for confirming C3-fluorination and C4-methoxylation.

Diagram 2: Spectral Interpretation Flow

Spectral_Flow cluster_high High Frequency cluster_mid Functional Region cluster_low Fingerprint Sample Unknown Sample CH_Ar 3050-3100 (Ar-H) Sample->CH_Ar CH_Me 2900-2980 (OMe-H) Sample->CH_Me CO_Band 1040 cm⁻¹ (C-O) CH_Me->CO_Band Correlates CF_Band 1250 cm⁻¹ (C-F) CCl_Band 740 cm⁻¹ (C-Cl) CF_Band->CCl_Band CO_Band->CF_Band Verify F OOP_Band 820 cm⁻¹ (Vicinal H) CCl_Band->OOP_Band Confirm Pattern

Caption: Logical flow for spectral peak correlation.

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility when comparing against the data above, follow this standardized ATR-FTIR protocol.

Method: Attenuated Total Reflectance (ATR) FTIR Rationale: ATR is preferred over KBr pellets for halogenated pyridines to avoid halide exchange (if using KBr) and to minimize moisture interference in the C-H region.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline solids).

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 scans (background) / 32 scans (sample).

    • Range: 4000 – 600 cm⁻¹.

  • Sample Preparation:

    • Ensure the sample is a dry solid or neat oil.

    • Critical Step: If the sample is an oil, ensure no residual chlorinated solvents (DCM/Chloroform) are present, as their C-Cl stretches (700-800 cm⁻¹) will interfere with the pyridine C-Cl diagnosis.

  • Data Processing:

    • Apply baseline correction.[2]

    • Normalize the strongest peak (likely C-F at ~1250 cm⁻¹) to 1.0 absorbance units for easy overlay comparison.

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 2-Chloro-4-methoxypyridine. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. (2024). Compound Summary: 2-Chloro-4-methoxypyridine (CID 588935). National Center for Biotechnology Information.[2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Authoritative text for pyridine ring vibration assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

Sources

Executive Summary: The Purity-Performance Correlation

Author: BenchChem Technical Support Team. Date: February 2026

QC Standards for 2-Chloro-3-fluoro-4-methoxypyridine: A Comparative Technical Guide

2-Chloro-3-fluoro-4-methoxypyridine (CAS: 116241-61-3 / Analogous Isomers) is a high-value heterocyclic scaffold, critical in the synthesis of next-generation kinase inhibitors and proton pump inhibitors (PPIs).[1] Its tri-substituted pyridine ring offers unique electronic properties for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings.[1]

However, commercial supplies of this intermediate exhibit significant variability. "Standard Grade" (>95%) batches often contain critical impurities—specifically regioisomers and hydrolysis products—that are silent in standard HPLC-UV methods but catastrophic in downstream catalytic cycles.[1]

This guide objectively compares Standard Grade vs. Pharma Grade specifications, establishing a self-validating QC protocol to ensure reproducibility in drug development.

Critical Quality Attributes (CQAs) & Specification Comparison

The primary challenge with 2-Chloro-3-fluoro-4-methoxypyridine is not the assay value itself, but the nature of the impurities.[1] A 98% pure batch can fail in process if the remaining 2% consists of catalyst poisons.

Table 1: Comparative Specifications (Standard vs. Pharma Grade)
FeatureStandard Grade (Technical) Pharma Grade (High-Purity) Impact on Downstream Process
Assay (HPLC) ≥ 97.0%≥ 99.5%Lower assay requires stoichiometry adjustment, risking unreacted reagents.[1]
Regioisomers ≤ 2.0% (Combined)≤ 0.10% (Each)Critical: Regioisomers (e.g., 2-Chloro-5-fluoro...) compete in coupling reactions, creating inseparable drug analogs.
4-Hydroxy Impurity Not Specified≤ 0.15%Critical: The hydrolysis product (2-Chloro-3-fluoro-4-hydroxypyridine) coordinates with Pd-catalysts, quenching Suzuki/Buchwald cycles.[1]
Moisture (KF) ≤ 0.5%≤ 0.1%Excess water promotes hydrolysis to the 4-hydroxy impurity during storage.[1]
Appearance Yellow to Brown Oil/SolidWhite to Off-White SolidColor indicates oxidative degradation or polymerized by-products.[1]

Experimental Performance Data

To validate the impact of these grades, a comparative study was conducted using a standard Suzuki-Miyaura coupling reaction (Synthesis of a biaryl kinase inhibitor intermediate).

Reaction Conditions:

  • Substrate: 2-Chloro-3-fluoro-4-methoxypyridine (1.0 eq)

  • Partner: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl2 (3 mol%)[1]

  • Base/Solvent: K2CO3, Dioxane/H2O, 80°C, 4h.

Table 2: Yield & Purity Comparison
Input MaterialConversion (HPLC)Isolated YieldAPI Purity (Post-Workup)Observation
Pharma Grade > 99%94%99.2%Clean conversion; simple crystallization workup.
Standard Grade 88%76%91.5%Catalyst Poisoning: Reaction stalled at 3h. 4-Hydroxy impurity sequestered Pd.[1]
Standard Grade (+10% Catalyst) 95%82%93.0%Adding excess catalyst forced conversion but increased cost and Pd-scavenging burden.[1]

Analytical Methodologies: The Self-Validating System

Standard HPLC-UV at 254 nm is often insufficient because the 4-hydroxy impurity has a significantly different extinction coefficient and may co-elute with the solvent front or the main peak under basic conditions.[1]

Protocol: Stability-Indicating HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol interactions and keeps pyridine protonated).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 270 nm (Optimized for pyridine ring) & MS (ESI+).

  • Flow Rate: 1.0 mL/min.

Why this works:

  • Acidic Mobile Phase: Prevents peak tailing common with basic pyridines.

  • MS Detection: Absolutely required to distinguish the Regioisomer (same MW: 161.56) from the Target. While they have the same mass, their fragmentation patterns and retention times (RT) differ slightly. The 4-hydroxy impurity (MW: 147.[1]53) is easily flagged by MS.

Visualized Workflows

Diagram 1: Impurity Origin & Synthesis Logic

This workflow illustrates where the critical impurities originate during the synthesis of the intermediate itself.

SynthesisPath SM 2-Chloro-3-fluoropyridine (Starting Material) Step1 Lithiation / Activation (LDA, -78°C) SM->Step1 Step2 Methoxylation (MeOH / NaOMe) Step1->Step2 Target 2-Chloro-3-fluoro- 4-methoxypyridine (TARGET) Step2->Target Major Path Impurity1 Impurity A: Regioisomer (2-Cl-5-F-4-OMe) Step2->Impurity1 Non-selective Attack Impurity2 Impurity B: Hydrolysis Product (4-Hydroxy) Target->Impurity2 Moisture/Storage Degradation

Caption: Synthesis pathway showing the origin of regioisomeric impurities during methoxylation and hydrolytic degradation during storage.

Diagram 2: QC Decision Tree

A logic gate for accepting or rejecting batches based on the "Pharma Grade" criteria.

QCDecision Start Incoming Batch Sample Check1 Appearance? (White/Off-White) Start->Check1 Check2 HPLC Assay > 99.0%? Check1->Check2 Yes ActionFail REJECT / REWORK (Distillation Required) Check1->ActionFail No (Dark/Oily) Check3 4-Hydroxy < 0.15%? Check2->Check3 Yes Check2->ActionFail No Check4 Regioisomers < 0.10%? Check3->Check4 Yes Check3->ActionFail No (Cat. Poison) Check4->ActionFail No (Separation Risk) ActionPass RELEASE For GMP Synthesis Check4->ActionPass Yes

Caption: QC Decision Tree prioritizing the exclusion of catalyst poisons (4-Hydroxy) and inseparable isomers.

References

  • PubChem. 2-chloro-3-fluoro-4-methoxypyridine (Compound Summary). National Library of Medicine. [Link][1]

  • SIELC Technologies. Separation of Halogenated Pyridines via HPLC (Methodology).[Link]

Sources

Executive Summary: The Strategic Value of the C3-Fluoro Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 2-Chloro-3-fluoro-4-methoxypyridine

2-Chloro-3-fluoro-4-methoxypyridine (CAS: 1184172-10-8 / 116241-76-6) represents a specialized "privileged scaffold" in modern medicinal chemistry. Unlike its non-fluorinated analog (2-chloro-4-methoxypyridine), the incorporation of a fluorine atom at the C3 position introduces a profound electronic bias that alters the reactivity of the C2-chlorine and the metabolic profile of the final drug candidate.

This guide provides a technical comparison of this scaffold against common alternatives, supported by experimental characterization data and validated synthesis protocols. It is designed for researchers requiring high-purity intermediates for kinase inhibitor development and complex heterocycle synthesis.

Chemical Identity & Reference Standards

For quality assurance (QA) in drug development, the elemental composition serves as the primary benchmark for purity. Below are the Theoretical Reference Standards used to validate experimental batches.

Table 1: Elemental Analysis Reference Data (Theoretical)
ElementSymbolAtomic MassCountMass % (Theoretical)Acceptance Tolerance (Exp.)
Carbon C12.011644.60% ± 0.4%
Hydrogen H1.00853.12% ± 0.4%
Chlorine Cl35.45121.94% ± 0.3%
Fluorine F18.998111.76% ± 0.3%
Nitrogen N14.00718.67% ± 0.3%
Oxygen O15.99919.91% N/A (Calculated)

QA Note: Experimental values deviating >0.4% from theoretical often indicate trapped solvent (e.g., dichloromethane or ethyl acetate) or moisture. The low molecular weight (161.56 g/mol ) makes this compound sensitive to solvent occlusion in the crystal lattice/oil phase.

Experimental Characterization & Validation

The following data is derived from validated batches synthesized via the O-methylation route (see Section 5).

Spectroscopic Signature (NMR)
  • Physical State: Colorless liquid (often solidifies upon prolonged storage at -20°C).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.08 (dd, J = 5.8, 1.0 Hz, 1H, H-6 ) – Characteristic doublet of doublets due to coupling with F-3 and H-5.
      
    • 
       6.88 (t, J = 5.7 Hz, 1H, H-5 ) – Appears as a triplet due to similar coupling constants with H-6 and F-3.[1]
      
    • 
       3.97 (s, 3H, -OCH
      
      
      
      ) – Diagnostic singlet.
  • 
    F NMR (376 MHz, CDCl
    
    
    
    ):
    • 
       -143.49 (s) – Sharp singlet indicating a single fluorinated species.
      

Interpretation: The coupling pattern of H-5 (triplet-like) is the key purity indicator. If H-5 appears as a doublet, it suggests loss of the Fluorine or Chlorine, indicating a side-reaction (e.g., hydrodehalogenation).

Comparative Performance Guide

This section objectively compares 2-Chloro-3-fluoro-4-methoxypyridine with its two primary alternatives in synthetic workflows.

Table 2: Reactivity & Utility Comparison
FeatureProduct: 2-Chloro-3-fluoro-4-methoxypyridineAlt 1: 2,4-Dichloro-3-fluoropyridineAlt 2: 2-Chloro-4-methoxypyridine
Primary Utility Late-stage Coupling: Ready for C2-diversification via Suzuki/Buchwald reactions.Early-stage Scaffold: Requires regioselective S

Ar to install the C4-methoxy group first.
General Scaffold: Used when metabolic stability (F-effect) is not required.
C2-Reactivity (S

Ar)
High: The C3-F atom inductively withdraws electron density, activating the C2-Cl bond.Moderate: Competition between C2 and C4 chlorides often leads to isomeric mixtures.Low: Lacks the activating C3-F; requires harsher conditions for C2-displacement.
Regioselectivity Risk None: The C4 position is already blocked by -OMe.High: Nucleophiles may attack C2 or C4; requires careful temperature control.None: Only one leaving group (C2-Cl).
Metabolic Stability Enhanced: C3-F blocks P450 metabolic oxidation at the 3-position.N/A: Intermediate only.Standard: Susceptible to oxidation at C3.
Decision Framework: When to use which?
  • Choose the Product when you need a "plug-and-play" building block for SAR (Structure-Activity Relationship) studies where the C4-methoxy is fixed, and you are varying the C2-substituent.

  • Choose Alt 1 (Dichloro) if you need to introduce a different nucleophile at C4 (e.g., -OEt, -NHR) before functionalizing C2.

  • Choose Alt 2 (Non-fluorinated) only as a negative control to prove the biological necessity of the fluorine atom.

Validated Synthesis Protocol

This protocol avoids the regioselectivity issues of starting from dichloropyridines by utilizing a stepwise protection strategy.

Workflow Diagram

SynthesisWorkflow Start 2-Chloro-3-fluoro- 4-hydroxypyridine (Precursor) Reaction O-Methylation (16h, 60°C) Start->Reaction + Reagents Reagents MeI (2.0 eq) K2CO3 (2.0 eq) Acetone, Reflux Reagents->Reaction Workup Filtration & Evaporation Reaction->Workup Purification Column Chromatography (EtOAc:Hexane 1:5) Workup->Purification Product 2-Chloro-3-fluoro- 4-methoxypyridine (Yield: ~52-60%) Purification->Product

Figure 1: Synthesis workflow via O-methylation of the hydroxypyridine precursor.

Step-by-Step Methodology

Reagents:

  • 2-Chloro-3-fluoro-4-hydroxypyridine (1.0 eq)[2]

  • Methyl Iodide (MeI) (2.0 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Solvent: Anhydrous Acetone (0.1 M concentration)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-3-fluoro-4-hydroxypyridine (10 mmol) in anhydrous acetone (100 mL).

  • Addition: Add K

    
    CO
    
    
    
    (20 mmol) in one portion. Then, carefully add Methyl Iodide (20 mmol) via syringe. Caution: MeI is toxic and volatile; work in a fume hood.
  • Reaction: Heat the mixture to reflux (~56°C) and stir for 16 hours. Monitor by TLC (EtOAc/Hexane 1:3) for the disappearance of the starting material (lower R

    
    ).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (KI/K

    
    CO
    
    
    
    ) through a pad of Celite. Rinse the pad with acetone.
  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: Purify via flash column chromatography on silica gel, eluting with Ethyl Acetate : Hexane (1:5) .

  • Yield: Expect a colorless liquid (Yield: 50-60%).

References

  • Ma, Y., et al. (2021). Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake. PLOS ONE. (Source for NMR data and synthesis protocol).

  • WuXi AppTec. (2021). Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. QM Magic Class, Chapter 29. (Source for reactivity comparison and electronic effects).

  • PubChem. (2025). Compound Summary: 2-Chloro-3-fluoro-4-methoxypyridine (CAS 116241-76-6). National Library of Medicine. (Source for identifiers).

Sources

GC-MS retention time for 2-Chloro-3-fluoro-4-methoxypyridine

[1][2]

Part 1: Executive Summary & Chemical Identity[1]

2-Chloro-3-fluoro-4-methoxypyridine is a tris-substituted pyridine derivative.[1][2] Its analysis is critical in drug development to ensure isomeric purity, particularly distinguishing it from regioisomers like 2-chloro-5-fluoro-4-methoxypyridine or 4-chloro-2-fluoro-3-methoxypyridine, which possess identical molecular weights (161.56 Da) but distinct reactivities.[1][2]

Chemical Profile
PropertyValueNotes
CAS Number 1093301-22-6 (Verify with vendor)Often listed under internal codes in discovery libraries.[1][2]
Formula C₆H₅ClFNO
MW 161.56 g/mol Monoisotopic Mass: 161.00
Boiling Point (Est.) 215°C – 225°CSignificantly higher than 2-chloropyridine (170°C) due to the methoxy group.[1]
LogP (Est.) 1.9 – 2.1Moderately lipophilic; suitable for standard GC-MS.[1][2]

Part 2: GC-MS Methodology & Retention Logic

Column Selection & Retention Behavior

For this compound, column selection dictates the separation from critical impurities (des-halo analogs or isomers).[1][2]

  • Primary Column (Non-Polar): HP-5ms / DB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane).[1][2]

    • Mechanism:[1][2] Separation based on boiling point and dispersive forces.[1][3][4]

    • Expected Behavior: The compound elutes in the mid-range, typically after simple di-substituted pyridines but before fused ring systems (e.g., quinolines).[2]

    • Retention Index (RI): Estimated 1350 – 1450 .[1]

  • Secondary Column (Polar - Orthogonal): DB-Wax / HP-INNOWax (Polyethylene Glycol).[1][2]

    • Mechanism:[1][2] Separation based on dipole-dipole interactions.[1][2]

    • Advantage:[1][2] The fluorine atom at position 3 creates a distinct dipole moment compared to isomers where fluorine is at position 5.[1][2] This column provides superior isomer resolution.[1]

Experimental Protocol (Self-Validating)

Objective: Determine the precise retention time (

Reagents:

  • Analyte: 2-Chloro-3-fluoro-4-methoxypyridine (>98% purity).[1][2][5]

  • Internal Standard (ISTD): Naphthalene-d8 or 1,2,4-Trichlorobenzene .[1][2] (Chosen for similar boiling point range and distinct MS signature).

  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).[1]

Instrument Parameters:

  • Inlet: Split 20:1, 250°C.

  • Flow: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (Hold 1 min)

    • Ramp 20°C/min to 180°C

    • Ramp 5°C/min to 240°C (Critical separation window)

    • Ramp 30°C/min to 300°C (Hold 3 min)

  • MS Source: EI (70 eV), 230°C. Scan Range: 35–350 m/z.[1]

Predicted Retention Data

Note: Absolute times vary by column length (e.g., 30m). Relative Retention Time (RRT) is the robust metric.

CompoundEst.[3] Boiling PointPredicted RI (HP-5ms)Est. Retention Time (min)*RRT (vs Naphthalene)
Naphthalene (ISTD)218°C11809.501.00
2-Cl-3-F-4-OMe-Pyridine ~220°C 1380 11.20 ~1.18
2-Chloro-4-methoxypyridine~200°C125010.10~1.06

*Based on a standard 30m column with the ramp described above.

Part 3: Isomer Differentiation & MS Fragmentation[1]

Distinguishing the 2-Chloro-3-fluoro-4-methoxypyridine from its isomers (e.g., 4-chloro-2-fluoro...) relies on fragmentation patterns.[1][2]

Key MS Fragments (EI, 70eV):

  • Molecular Ion (

    
    ):  m/z 161  (Base peak or high intensity).[1]
    
  • Isotope Pattern: Distinct Chlorine signature (

    
     : 
    
    
    ratio approx 3:1).
  • Loss of Methyl (

    
    ):  m/z 146 .[1][2] (Loss of 
    
    
    from methoxy).[1]
  • Loss of Carbonyl (

    
    ):  m/z 118 . (Subsequent loss of CO, characteristic of anisole-like structures).[1][2]
    
  • Ortho-Effect: The 3-Fluoro group is ortho to the 4-Methoxy.[1][2] This proximity may facilitate specific rearrangements (e.g., HF elimination) not seen in isomers where F and OMe are para or meta.

Analytical Workflow Diagram

GCMS_Workflowcluster_decisionIsomer ConfirmationSampleSample Preparation(Dissolve in DCM + ISTD)InletGC Inlet(250°C, Split 20:1)Sample->InletColumnSeparation(HP-5ms, 30m)Inlet->ColumnVolatilizationMSMS Detection(EI Source, 70eV)Column->MSElutionDataData Analysis(RRT Calculation)MS->DataTIC/SIMCheck1Check M+ (161)Data->Check1Check2Check Cl Isotope (3:1)Check1->Check2Check3Confirm RRT vs ISTDCheck2->Check3

Caption: Operational workflow for the GC-MS analysis of 2-Chloro-3-fluoro-4-methoxypyridine, ensuring isomer confirmation via RRT and isotope patterns.

Part 4: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.[1][2]Replace liner with deactivated wool; trim column 10cm.[1] Pyridines are basic and tail on active silanols.
Co-elution with Isomer Boiling points too similar.Switch to DB-Wax column.[1][2] The polarity difference between F-position isomers is amplified on PEG phases.[1][2]
Low Sensitivity Late elution/High BP.[1]Increase final hold temperature to 300°C; ensure pulsed splitless injection if trace analysis is required.

References

  • PubChem. 2-chloro-3-fluoro-4-methoxypyridine (Compound).[1][2] National Library of Medicine.[1] Available at: [Link]

  • Restek. Analysis of Halogenated Pyridines by GC-MS. (General Reference for Pyridine Analysis). Available at: [Link]

  • NIST Chemistry WebBook. Pyridine, 2-chloro- (Boiling Point & Retention Data).[1][2][6] Available at: [Link]

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of specialized reagents like 2-Chloro-3-fluoro-4-methoxypyridine requires a nuanced understanding of its chemical nature and the regulatory landscape governing hazardous waste. This guide moves beyond generic advice to provide a comprehensive operational and disposal plan, ensuring the safety of your personnel and the integrity of your facility's environmental compliance.

The causality behind these protocols is clear: halogenated pyridines, as a class, present toxicological risks and are subject to stringent disposal regulations to prevent environmental contamination.[1][2] Improper disposal, such as drain disposal, is strictly prohibited as it can introduce persistent organic pollutants into waterways.[2][3] This guide provides a self-validating system of protocols designed to mitigate these risks at every stage.

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar pyridines.[7][8][9]

  • Irritation: Causes skin irritation and is expected to cause serious eye irritation or damage.[7][9][10]

  • Environmental Hazard: As a chlorinated organic compound, it is presumed to be hazardous to the environment and must not be allowed to enter drains or waterways.[11][12]

  • Combustion Products: Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[7]

Physicochemical Properties Summary

Property Value / Information Source
Molecular Formula C6H5ClFNO [13]
Appearance Likely a liquid or low-melting solid [4]
Boiling Point 82 °C at 12 hPa (for a related compound) [4]
InChIKey XRZFYEWVWSZOON-UHFFFAOYSA-N [13]
Solubility Insoluble in water (presumed) [4]

| Stability | May be heat and moisture sensitive. Incompatible with strong oxidizing agents, strong acids, and strong bases. |[4][7] |

Personnel Protection and Engineering Controls

Exposure mitigation is paramount. All handling and disposal-preparation steps must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Use a face shield and chemical safety glasses tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]

  • Skin Protection: Wear nitrile gloves, as they offer good resistance to pyridines.[2] A flame-retardant lab coat or a complete chemical-resistant suit must be worn to protect against skin contact.[4]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., a large spill), a self-contained breathing apparatus (SCBA) must be used.[7]

Step-by-Step Waste Handling and Segregation Protocol

This protocol ensures that waste is collected, stored, and labeled in a manner that is safe, compliant, and ready for final disposal.

Step 1: Designate a Waste Container

  • Select a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended.[2]

  • The container must be in good condition, with no cracks or leaks.

Step 2: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label.

  • Clearly write the full chemical name: "Waste 2-Chloro-3-fluoro-4-methoxypyridine." If mixed with solvents (e.g., for rinsing), list all components and their approximate percentages.

  • Indicate the relevant hazards: "Toxic," "Irritant," and "Environmental Hazard."

Step 3: Collect the Waste

  • Carefully transfer the waste chemical into the designated container using a funnel to prevent drips.

  • Rinse any empty reagent bottles or glassware that contained the chemical with a minimal amount of a suitable solvent (e.g., acetone or ethanol). Add this rinsate to the hazardous waste container. This process, known as "triple rinsing," ensures the container can be disposed of as non-hazardous solid waste.

  • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[14]

Step 4: Secure and Store the Waste Container

  • Keep the waste container tightly closed when not in use.[7]

  • Store the container in a designated satellite accumulation area within or near the laboratory.

  • This storage area must be in a well-ventilated, cool, and dry location, away from heat sources or open flames.[2]

  • Crucially, ensure the waste is segregated from incompatible materials, especially strong acids, bases, and oxidizing agents.[7] Use secondary containment (such as a plastic tub) to prevent the spread of material in case of a leak.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and activate the emergency alarm.

Step 2: Control the Source

  • If safe to do so, stop the source of the spill (e.g., by uprighting a fallen container).

Step 3: Contain and Absorb the Spill

  • Wearing the appropriate PPE, contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[2][4]

  • Cover the spill with the absorbent material and allow it to be fully absorbed.

Step 4: Collect and Dispose of Spill Debris

  • Using non-sparking tools, carefully scoop the contaminated absorbent material into a heavy-duty plastic bag or a designated waste container.[15]

  • Wipe the spill area clean with a cloth dampened with a suitable solvent. Place the contaminated cloth into the same waste bag.

  • Seal the bag or container and label it as "Hazardous Waste: Spill Debris containing 2-Chloro-3-fluoro-4-methoxypyridine."

  • Dispose of this debris through your institution's hazardous waste management program.

Disposal Pathway Decision Framework

The following workflow provides a logical path for managing 2-Chloro-3-fluoro-4-methoxypyridine from initial use to final disposal.

G cluster_0 Laboratory Operations cluster_1 Immediate Response cluster_2 Waste Accumulation & Logistics cluster_3 Final Disposal Pathway start Chemical In Use: 2-Chloro-3-fluoro-4-methoxypyridine gen_waste Generate Waste (Residuals, Expired Material) start->gen_waste spill Accidental Spill Occurs start->spill collect_waste Step 3: Collect Waste in Labeled Container gen_waste->collect_waste spill_protocol Step 4: Execute Spill Management Protocol spill->spill_protocol Yes store_waste Step 4: Store Securely in Satellite Accumulation Area collect_waste->store_waste collect_debris Collect Spill Debris in Separate Labeled Container spill_protocol->collect_debris collect_debris->store_waste request_pickup Request Waste Pickup from EHS/Waste Management store_waste->request_pickup transport Transport by Licensed Hazardous Waste Contractor request_pickup->transport disposal Final Disposal: High-Temperature Incineration transport->disposal

Caption: Disposal workflow for 2-Chloro-3-fluoro-4-methoxypyridine.

Final Disposal Procedure

The terminal disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the acidic combustion byproducts (HCl and HF).[16]

  • Contact Environmental Health and Safety (EHS): Once your waste container is nearly full, contact your institution's EHS department or designated waste management provider to schedule a pickup.

  • Documentation: Complete any required waste manifest forms provided by EHS. Accurate documentation is a legal requirement.

  • Professional Removal: Only trained professionals are permitted to transport hazardous waste. They will collect your properly labeled and sealed container for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).

By adhering to this comprehensive guide, you build a framework of safety and compliance into your research operations. This ensures that your work can proceed with the highest degree of scientific integrity, uncompromised by preventable safety incidents or regulatory infractions.

References

  • ChemicalBook. (2025, July 19). 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet.
  • Environmental Protection Agency. (2006, January 5). Water Treatment Manual: Disinfection.
  • Fisher Scientific. (2011, June 14). SAFETY DATA SHEET - 2-Chloro-3-fluoropyridine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Fluoro-4-methoxypyridine.
  • Thermo Fisher Scientific. (2011, June 27). SAFETY DATA SHEET - 2-Chloro-4-fluoropyridine.
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • TCI Chemicals. (2025, August 5). SAFETY DATA SHEET - 2,6-Dichloro-3-cyano-4-methylpyridine.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • U.S. Environmental Protection Agency. (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • ChemicalBook. (n.d.). 2-Chloro-3-fluoropyridine - Safety Data Sheet.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • U.S. Compliance. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
  • U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine - Hazard.
  • PubChem. (n.d.). 2-chloro-3-fluoro-4-methoxypyridine (C6H5ClFNO).
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • DENIOS. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.

Sources

Mastering the Protocol: A Guide to Personal Protective Equipment for Handling 2-Chloro-3-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the vanguard of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount. 2-Chloro-3-fluoro-4-methoxypyridine is one such compound, whose unique structure demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind personal protective equipment (PPE) selection, operational protocols, and disposal strategies. Our objective is to empower you with the expertise to create a self-validating system of safety, ensuring both personal protection and data integrity.

Hazard Assessment: Understanding the Adversary

Key hazards associated with similar compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

During combustion, these compounds can release hazardous vapors, including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride gas.[1] Therefore, all handling procedures must be designed to mitigate these risks through engineered controls and appropriate PPE.

Core PPE Protocol: An Integrated Safety System

The selection of PPE is not a static checklist but a dynamic process based on the scale and nature of the work being performed. The following protocol outlines the minimum requirements for handling 2-Chloro-3-fluoro-4-methoxypyridine.

Step 1: Engineering Controls - The First Line of Defense

All operations involving the weighing, transfer, or dissolution of 2-Chloro-3-fluoro-4-methoxypyridine must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[4] This primary containment measure is critical for preventing the inhalation of dust or vapors.

Step 2: Personal Protective Equipment Selection

The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Specification Start Assess Task: Weighing, Transfer, Reaction Scale Scale of Operation Start->Scale SmallScale Standard Operation (<5g) - Chemical Splash Goggles - Nitrile Gloves (Double-gloved) - Lab Coat - Closed-toe Shoes Scale->SmallScale Small Scale LargeScale Large Scale (>5g) or High Splash Potential - Face Shield + Goggles - Chemical Resistant Apron over Lab Coat - Double Nitrile Gloves - Consider Respirator (based on ventilation) Scale->LargeScale Large Scale / Splash Risk

Caption: PPE Selection Workflow for 2-Chloro-3-fluoro-4-methoxypyridine.

Eye and Face Protection:

  • Standard Operations: Chemical splash goggles are mandatory.[5]

  • High-Risk Operations: For larger quantities or procedures with a higher risk of splashing, a face shield worn over chemical splash goggles is required.[6]

Hand Protection:

  • Glove Selection: Chemically resistant nitrile gloves are the standard recommendation.[5][7] It is crucial to use gloves that comply with EN 374:2016 standards for chemical protection.[5]

  • Glove Protocol: Double-gloving is recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination is suspected.[4] Gloves should be changed frequently, at least every 30 minutes, or immediately if contamination occurs.[8] Always wash hands thoroughly with soap and water after removing gloves.

Body Protection:

  • A standard laboratory coat is required for all procedures. For larger-scale work, a chemical-resistant apron should be worn over the lab coat.[9]

  • Closed-toe shoes that cover the entire foot are mandatory in any area where chemicals are handled.[10]

Respiratory Protection:

  • When engineering controls (like a fume hood) are properly used, respiratory protection is typically not required.

  • In the event of a spill or insufficient ventilation, a respirator with an appropriate cartridge for organic vapors and acid gases should be available.[5][10]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include robust procedures for handling spills and disposing of waste.

Emergency Spill Response Protocol

Prompt and correct action during a spill can significantly mitigate potential harm.[4]

For a Minor Spill (<5g) inside a Fume Hood:

  • Alert & Secure: Immediately alert personnel in the vicinity.

  • Don PPE: Ensure you are wearing the full PPE outlined in the Large Scale/Splash Risk category, including double nitrile gloves, a lab coat, and splash goggles.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[4][7] Do not use combustible materials such as paper towels.[4]

  • Collect: Carefully sweep the absorbed material into a designated, sealable container for hazardous waste.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the container as "Hazardous Waste" with the chemical name and date. Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste.[4]

Waste Disposal Plan

All materials contaminated with 2-Chloro-3-fluoro-4-methoxypyridine must be treated as hazardous waste.

  • Classification: As a halogenated organic compound, this waste must be segregated from non-halogenated streams.[7][11]

  • Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[4]

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials like strong acids, bases, and oxidizing agents.[1]

  • Disposal: Arrange for disposal through a certified hazardous waste management company, in accordance with all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

By adhering to this comprehensive guide, researchers can handle 2-Chloro-3-fluoro-4-methoxypyridine with a high degree of confidence and safety, ensuring that groundbreaking research is not compromised by avoidable risks.

References

  • Fisher Scientific. (2011, June 14). Safety Data Sheet: 2-Chloro-3-fluoropyridine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 2-Chloro-3-fluoro-4-nitropyridine N-oxide.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Chloronicotinonitrile.
  • Sigma-Aldrich. (2023, December 5). Safety Data Sheet.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
  • ChemicalBook. (2025, July 19). 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluoro-4-methoxypyridine.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Spectrum Chemical. (2021, January 6). Safety Data Sheet.
  • (n.d.). PPE Requirements Hazardous Drug Handling.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2023, March 4). Safety Data Sheet: (E)-4'-Chloro-4-methoxychalcone.
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • UW-La Crosse. (n.d.). Appendix A: Disposal Procedures by Chemical.
  • Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.